molecular formula C11H17N3 B174980 1-(Pyridin-4-ylmethyl)-1,4-diazepane CAS No. 199938-13-1

1-(Pyridin-4-ylmethyl)-1,4-diazepane

Cat. No.: B174980
CAS No.: 199938-13-1
M. Wt: 191.27 g/mol
InChI Key: BSSOBVDBEBZUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-ylmethyl)-1,4-diazepane is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its value lies in the diazepane ring, which provides a flexible framework that can be strategically functionalized to interact with diverse biological targets. This compound serves as a critical synthetic intermediate for constructing potential therapeutic agents. Research indicates that the 1,4-diazepane core is a privileged structure in the development of potent enzyme inhibitors . For instance, diazepane-based compounds have been successfully optimized into nanomolar-range inhibitors of the SARS-CoV-2 main protease (M pro ), a key viral enzyme, demonstrating the scaffold's applicability in antiviral drug discovery . Furthermore, structurally similar 1,4-diazepane derivatives have been identified as effective T-type calcium channel blockers, highlighting the potential of this chemical class in neuroscience and cardiovascular research . The scaffold's utility extends to other target classes, with patented diazepane derivatives acting as antagonists for the neurokinin 1 (NK1) receptor and inhibitors of TASK-1 and TASK-3 channels, suggesting broad potential in treating conditions related to pain, inflammation, and central nervous system disorders . By offering a rigid yet customizable geometry, this compound enables researchers to probe deep into enzyme active sites and receptor pockets, facilitating the exploration of structure-activity relationships and the acceleration of hit-to-lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSOBVDBEBZUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588484
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199938-13-1
Record name 1-[(Pyridin-4-yl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)-1,4-diazepane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. By uniting a pyridine ring, a cornerstone of modern drug design, with the versatile 1,4-diazepane scaffold, this molecule represents a valuable building block for discovery libraries. This guide details its chemical structure, physicochemical properties, a robust and reasoned synthetic protocol, and its potential applications in drug development, serving as an essential resource for researchers and scientists in the field.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,4-diazepane ring system is a quintessential example of such a scaffold.[1][2] Derivatives of this seven-membered heterocycle are known to exhibit a vast array of pharmacological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[1][3]

Paired with this is the pyridine ring, one of the most prevalent azaheterocycles in FDA-approved drugs.[4][5] The pyridine moiety is a versatile pharmacophore, valued for its ability to improve aqueous solubility, enhance metabolic stability, and form critical hydrogen bonds with biological receptors.[4][6] Its unique electronic properties make it a superior bioisostere for benzene and other rings, often leading to significant improvements in potency and selectivity.[4][7]

The compound this compound merges these two powerful motifs. The flexible methylene linker provides conformational adaptability, allowing the distinct pharmacophoric elements to orient themselves optimally within a target's binding site. This guide offers a detailed examination of this high-interest molecule, from its fundamental properties to its synthesis and strategic value in drug discovery.

Chemical Structure and Properties

Molecular Structure

The formal IUPAC name for the compound is 1-[(pyridin-4-yl)methyl]-1,4-diazepane. It is structurally defined by a saturated 1,4-diazepane ring where one of the secondary amine nitrogens is substituted with a pyridin-4-ylmethyl group.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is presented below. It is important to note that while identifiers are specific, some physical properties are derived from computational models or data from close isomers, such as the 3-pyridyl isomer, and should be considered predictive.

PropertyValueSource
CAS Number 199938-13-1[8][9][10]
Molecular Formula C₁₁H₁₇N₃[10][11]
Molecular Weight 191.27 g/mol [10][11]
SMILES C1CNCCN1CC2=CC=NC=C2[12]
Topological Polar Surface Area 28.16 Ų[11]
Predicted LogP 0.8769[11]
Hydrogen Bond Acceptors 3[11]
Hydrogen Bond Donors 1[11]
Rotatable Bonds 2[11]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via nucleophilic substitution, specifically the N-alkylation of the 1,4-diazepane ring. This approach is well-established for the synthesis of N-substituted amines and offers a straightforward and high-yielding pathway.

Retrosynthetic Strategy

A logical retrosynthetic disconnection breaks the bond between the diazepine nitrogen and the benzylic carbon of the pyridylmethyl group. This reveals two commercially available or readily accessible starting materials: 1,4-diazepane and an appropriate 4-pyridylmethyl electrophile, such as 4-(chloromethyl)pyridine.

G Figure 2: Retrosynthetic analysis for the target compound. cluster_precursors Starting Materials target This compound disconnection C-N Disconnection (N-Alkylation) target->disconnection diazepane 1,4-Diazepane disconnection->diazepane pyridine 4-(Chloromethyl)pyridine disconnection->pyridine

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: N-Alkylation of 1,4-Diazepane

This protocol describes a standard procedure for the mono-N-alkylation of 1,4-diazepane.

Materials:

  • 1,4-Diazepane

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol/Triethylamine solvent system

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous acetonitrile.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the nucleophilic substitution. An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 10-15 minutes.

    • Causality: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloride salt of the alkylating agent and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess ensures complete neutralization.

  • Reagent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the stirring suspension.

    • Causality: The secondary amine of diazepane acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine and displacing the chloride leaving group. Using a slight excess of the limiting reagent (often the more expensive diazepine) can help drive the reaction to completion.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Brine helps to break up any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate/methanol with 0.5-1% triethylamine.

    • Causality: The basic nature of the product requires the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on the acidic silica gel.

Methodological Considerations

A primary challenge in this synthesis is controlling selectivity. 1,4-Diazepane possesses two reactive secondary amines, creating the potential for a significant amount of the dialkylated byproduct, 1,4-bis[(pyridin-4-yl)methyl]-1,4-diazepane.[13] To favor mono-alkylation, one can:

  • Use a large excess of 1,4-diazepane, although this complicates purification.

  • Employ a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. The alkylation is performed on the free secondary amine, followed by a standard acid-catalyzed deprotection step to yield the desired product with high selectivity.

Potential Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed scaffold for generating libraries of potential drug candidates.

  • CNS-Active Agents: Given the well-documented anxiolytic and antipsychotic activities of 1,4-benzodiazepine derivatives, this scaffold is a prime candidate for developing novel agents targeting central nervous system (CNS) disorders.[2][14][15] The secondary amine provides a vector for further chemical elaboration to fine-tune properties like lipophilicity and target engagement.

  • Fragment-Based Drug Design (FBDD): The molecule combines two high-value fragments. It can be used in FBDD screening campaigns or as a starting point for fragment linking or growing strategies to develop potent and selective inhibitors.

  • Anti-Infective and Anticancer Agents: The broad biological profile of both diazepines and pyridines includes antimicrobial and anticancer activities.[1][3][4] This compound serves as an excellent starting point for synthesizing derivatives to explore these therapeutic areas. The pyridine nitrogen can be crucial for binding interactions, while the diazepine ring provides a three-dimensional structure that can be optimized for specific protein targets.[16]

Conclusion

This compound is a heterocyclic compound with substantial potential in the field of medicinal chemistry. It combines the proven biological relevance of the 1,4-diazepane scaffold with the advantageous physicochemical properties of the pyridine ring. Its synthesis is accessible through established N-alkylation methodologies, which can be optimized for selectivity. As researchers continue to seek novel molecular architectures to address complex diseases, scaffolds like this compound will remain indispensable tools for the design and discovery of next-generation therapeutics.

References

  • Bawa, S., Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma-Chemicals. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]

  • Wessjohann, L.A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]

  • Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 199938-13-1. ChemWhat. Available at: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

  • Chen, J-H., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • Molbase. (n.d.). 1-(pyridin-4-yl)methyl-1,4-diazepane. Molbase. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar. Available at: [Link]

  • Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Harrath, A.H., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1H-1,4-Diazepine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]

Sources

Physicochemical characteristics of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic development is built. These intrinsic characteristics—solubility, lipophilicity, acid-base properties, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a pyridine moiety linked to a 1,4-diazepane ring. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.[1][2]

This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, delving into the causality behind experimental choices and providing robust, field-proven protocols for the empirical determination of these critical parameters. By grounding our discussion in authoritative methods and explaining the scientific rationale, we aim to equip drug development professionals with the knowledge to fully characterize this and similar molecules.

Molecular Structure and Foundational Properties

The structure of this compound is fundamental to its chemical behavior. The molecule consists of a basic pyridine ring and a flexible, seven-membered diazepane ring, which contains two secondary amine nitrogen atoms. This combination of an aromatic heterocycle and a saturated, non-planar ring imparts a unique three-dimensional conformation and electronic distribution.

Caption: 2D Chemical Structure of the Molecule.

A summary of the core computed properties provides a foundational dataset for this molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃PubChem CID: 2760508[3]
Molecular Weight 177.25 g/mol PubChem CID: 2760508[3]
Exact Mass 177.126597491 DaPubChem CID: 2760508[3]
XLogP3 (Predicted) 0.7PubChem CID: 2760508[3]
Topological Polar Surface Area 28.2 ŲPubChem CID: 2760508[3]
Hydrogen Bond Donors 1PubChem CID: 2760508[3]
Hydrogen Bond Acceptors 3PubChem CID: 2760508[3]
Rotatable Bonds 2PubChem CID: 2760508[3]

Ionization Properties (pKa)

Scientific Rationale: The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization of a molecule at a given pH. For this compound, which possesses three basic nitrogen centers, the pKa values will determine its charge state in physiological environments (e.g., blood plasma at pH 7.4, the stomach at pH ~2). This charge state directly influences aqueous solubility, membrane permeability, and the potential for ionic interactions with its biological target.

The molecule has three potential protonation sites: the pyridine nitrogen and the two aliphatic nitrogens in the diazepane ring. It is expected to have three distinct pKa values. The pyridine nitrogen's pKa will be the lowest (most acidic cation), likely in the range of 5-6. The two diazepane nitrogens will be more basic, with pKa values likely in the 8-10 range, reflecting their aliphatic nature.

pKa_Equilibrium M_3H Molecule-H₃³⁺ (Fully Protonated) Dominant at low pH M_2H Molecule-H₂²⁺ M_3H->M_2H +H⁺ (pKa₁) M_H Molecule-H⁺ M_2H->M_H +H⁺ (pKa₂) M Neutral Molecule Dominant at high pH M_H->M +H⁺ (pKa₃)

Caption: Protonation equilibria of the molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method remains a highly accurate and reliable technique for determining pKa values.[4][5] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[6]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[6] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[5]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of pKa values, especially in neutral to basic regions.[6]

  • Titration Procedure:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Initially, adjust the sample solution to a low pH (e.g., pH 2) with the strong acid.

    • Titrate the solution by adding small, precise increments of the strong base.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions on the titration curve, which correspond to the inflection points in the first derivative plot.[4][6] At the half-equivalence point for each protonation step, the pH is equal to the pKa.[6]

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins.

  • LogP is the partition coefficient of the neutral form of the molecule.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound like this one, LogD is the more physiologically relevant parameter.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the universally recognized gold standard for LogP and LogD determination due to its direct measurement of partitioning.[7][8]

Shake_Flask_Workflow start Start prep_solvents Prepare & Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) start->prep_solvents dissolve Dissolve Compound in one phase prep_solvents->dissolve mix Shake/Mix until Equilibrium is Reached dissolve->mix separate Separate Phases (Centrifugation) mix->separate quantify Quantify Compound Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate LogD quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask LogD Method.

Methodology:

  • Solvent Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent with the other by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate completely.[9][10] This step is crucial to prevent volume changes during the experiment.

  • Compound Stock Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.[9]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[10] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity.[8]

    • Seal the vial and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature to facilitate partitioning and reach thermodynamic equilibrium.[11]

  • Phase Separation: Allow the mixture to stand undisturbed (e.g., overnight) or centrifuge it to ensure complete separation of the two phases.[10][11] Improper phase separation is a common source of error.[7]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, typically HPLC with UV or MS detection.[8]

  • Calculation: Calculate the LogD value using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Thermal Stability

Scientific Rationale: Assessing the thermal stability of a drug candidate is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation issues during manufacturing processes like milling or drying. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the solid-state properties of a compound. While specific studies on this compound are not publicly available, the methodologies applied to similar diazepine derivatives are directly applicable.[12][13][14]

Experimental Protocol: Thermal Analysis by TGA and DSC

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

    • Procedure: Place a small, accurately weighed amount of the compound (typically 3-10 mg) into a TGA pan. Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Data Interpretation: A TGA thermogram plots mass percentage against temperature. A sharp drop in mass indicates thermal decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[14]

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition.

    • Procedure: Place a small amount of the compound (2-5 mg) into an aluminum DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Interpretation: The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. A sharp endothermic peak typically corresponds to the melting point of a crystalline solid. Broader peaks or those occurring at higher temperatures may indicate decomposition.[13] The melting point provides information on purity and lattice energy.

Conclusion

The physicochemical profile of this compound, characterized by its multiple basic centers, moderate predicted lipophilicity, and solid-state properties, defines its potential as a drug candidate. The protocols detailed in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermal analysis for stability—represent the authoritative standards for empirical characterization. While computational predictions offer valuable initial estimates, the experimental determination of these properties is indispensable for building the accurate, reliable data foundation required for successful drug development. This guide serves as a robust framework for researchers to approach the comprehensive characterization of this and other novel chemical entities, ensuring that decisions made during lead optimization and preclinical development are based on sound scientific principles.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Mignani, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Enamine. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

  • PubChem. 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

  • Lin, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

  • Vlase, G., et al. (2008). Comparative kinetic study of decomposition of some diazepine derivatives under isothermal and non-isothermal conditions. Journal of Thermal Analysis and Calorimetry. Available from: [Link]

  • PubChem. 1-(6-Methyl-2-phenylpyrimidin-4-yl)-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

  • Kelemen, H., et al. (2016). Optimization of Diazepam Solubility with Auxiliary Substances and Thermo Analytical Investigation of Binary Systems. ResearchGate. Available from: [Link]

  • Li, G., et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Available from: [Link]

  • Aly, M.I., et al. (2003). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. ResearchGate. Available from: [Link]

  • Amerigo Scientific. This compound tris(p-toluenesulfonate). Available from: [Link]

  • Zhang, Z., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • PubChemLite. 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride. Available from: [Link]

  • Kiran, G., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Patel, B. R., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(Pyridin-4-yl)-1,4-diazepane (CAS Number: 194853-82-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Pyridin-4-yl)-1,4-diazepane, registered under CAS number 194853-82-2, is a heterocyclic compound featuring a diazepane ring substituted with a pyridine moiety. This molecule belongs to the broader class of 1,4-diazepines, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include, but are not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] The unique structural combination of the flexible seven-membered diazepane ring and the aromatic, electron-deficient pyridine ring makes 1-(Pyridin-4-yl)-1,4-diazepane an attractive building block for the synthesis of novel therapeutic agents and other functional molecules. This guide provides a comprehensive overview of its properties, plausible synthetic routes, and potential areas of application, grounded in established chemical principles and available data.

Chemical Properties and Synonyms

A clear understanding of the fundamental chemical properties of a compound is crucial for its application in research and development. The key properties of 1-(Pyridin-4-yl)-1,4-diazepane are summarized in the table below.

PropertyValueSource
CAS Number 194853-82-2PubChem
Molecular Formula C₁₀H₁₅N₃PubChem[3]
Molecular Weight 177.25 g/mol PubChem[3]
IUPAC Name 1-pyridin-4-yl-1,4-diazepanePubChem[3]
Canonical SMILES C1CNCCN(C1)C2=CC=NC=C2PubChem
InChI Key PKAOAQVMDURQAK-UHFFFAOYSA-NPubChem[3]
Appearance Expected to be a solid or oilInferred from related compounds
Solubility Expected to have some solubility in organic solvents. The dihydrochloride salt is likely more water-soluble.General chemical knowledge

This compound is also known by a variety of synonyms, which are important to recognize when searching scientific literature and chemical databases:

  • 1-(PYRIDIN-4-YL)-1,4-DIAZEPANE

  • 1-pyridin-4-yl-1,4-diazepane

  • 1-Pyridin-4-yl-[4][5]diazepane

  • 1-(4-pyridyl)homopiperazine[3]

Plausible Synthetic Pathways

Conceptual Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Chloropyridine 4-Chloropyridine Nucleophilic Aromatic Substitution (SNAAr) Nucleophilic Aromatic Substitution (SNAAr) 4-Chloropyridine->Nucleophilic Aromatic Substitution (SNAAr) 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Nucleophilic Aromatic Substitution (SNAAr) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Nucleophilic Aromatic Substitution (SNAAr) Provides medium for reaction Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Nucleophilic Aromatic Substitution (SNAAr) Scavenges HCl byproduct Heat Heat Heat->Nucleophilic Aromatic Substitution (SNAAr) Provides activation energy 1-(Pyridin-4-yl)-1,4-diazepane 1-(Pyridin-4-yl)-1,4-diazepane Nucleophilic Aromatic Substitution (SNAAr)->1-(Pyridin-4-yl)-1,4-diazepane

Caption: Conceptual workflow for the synthesis of 1-(Pyridin-4-yl)-1,4-diazepane via SNAAr.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar reactions found in the literature for the synthesis of N-aryl diazepanes and related heterocycles.[6][7] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 4-Chloropyridine hydrochloride

  • 1,4-Diazepane

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.2 equivalents) and a suitable anhydrous solvent such as DMF or DMSO.

  • Addition of Base: Add a base such as potassium carbonate (2.5 equivalents) or triethylamine (3 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine of the diazepane, increasing its nucleophilicity.

  • Addition of Aryl Halide: To the stirred suspension, add 4-chloropyridine hydrochloride (1 equivalent).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Pyridin-4-yl)-1,4-diazepane.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitrogen will be the most downfield, and the protons meta to the nitrogen will be more upfield.

  • Diazepane Protons: A series of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the methylene protons of the seven-membered ring. The protons on the carbons adjacent to the nitrogen atoms will be the most downfield.

¹³C NMR Spectroscopy
  • Pyridine Carbons: Signals in the aromatic region (typically δ 120-160 ppm). The carbon atom attached to the diazepane nitrogen and the carbons ortho and para to the pyridine nitrogen will be the most deshielded.

  • Diazepane Carbons: Signals in the aliphatic region (typically δ 40-60 ppm).

Infrared (IR) Spectroscopy
  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=N and C=C stretching (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.[8]

  • C-N stretching: Peaks in the 1000-1350 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): A peak at m/z = 177.25, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of fragments from the diazepane ring and cleavage of the bond between the pyridine and diazepane rings.

Biological Activity and Potential Applications

The 1,4-diazepine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of 1,4-diazepines have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Central Nervous System (CNS) Activity: Many benzodiazepines, which contain a fused 1,4-diazepine ring, are well-known anxiolytics, sedatives, and anticonvulsants.[1]

  • Antimicrobial and Antifungal Activity: Certain 1,4-diazepine derivatives have shown promise as antibacterial and antifungal agents.[1]

  • Anticancer Activity: The diazepine nucleus has been incorporated into molecules with antiproliferative effects.[1][9]

While specific biological data for 1-(Pyridin-4-yl)-1,4-diazepane is not extensively documented in the public domain, its structure suggests it could be a valuable starting point for the development of novel therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and can be involved in π-π stacking interactions with biological targets. The diazepane ring provides a flexible scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

1-(Pyridin-4-yl)-1,4-diazepane is a chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established chemical methodologies, and its structure embodies the characteristics of a promising scaffold for the development of biologically active molecules. While specific data on its biological activity and a detailed experimental characterization are yet to be widely published, this guide provides a solid foundation for researchers and scientists to understand its core properties and to begin exploring its potential applications. Further research into this and related compounds is warranted to fully elucidate their therapeutic and functional value.

References

  • PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry.
  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013).
  • Heravi, M. M., et al. (2012).
  • Katritzky, A. R., & Lunt, E. (1970).
  • Der Pharma Chemica. (2016).

Sources

Theoretical and Computational Approaches in the Study of 1,4-Diazepine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, anticancer, and antimicrobial effects[1][2][3]. The functional versatility of this seven-membered heterocyclic ring has spurred extensive research into its derivatives. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these compounds, offering field-proven insights and detailed protocols. We will delve into the causality behind the selection of specific computational experiments, from quantum chemical calculations to molecular dynamics and quantitative structure-activity relationship (QSAR) studies, to elucidate the structural, electronic, and dynamic properties of 1,4-diazepine derivatives and their interactions with biological targets.

Introduction: The Significance of the 1,4-Diazepine Scaffold

1,4-Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4[4]. Their non-planar, flexible ring structure allows them to adopt various conformations, enabling them to interact with a diverse range of biological targets[5][6]. This structural plasticity is a key reason for their broad pharmacological profile, which includes well-known drugs like diazepam, as well as emerging candidates for anticancer and antimicrobial therapies[7][8][9].

Computational chemistry and molecular modeling have become indispensable tools in the exploration of 1,4-diazepine derivatives. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating molecular behavior and interactions, we can rationalize structure-activity relationships (SAR), predict biological activity, and guide the design of novel, more potent, and selective therapeutic agents[6][10].

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of 1,4-diazepine derivatives. These methods are chosen to gain a deep understanding of the electronic structure, stability of different tautomers or conformers, and the mechanisms of chemical reactions.

Causality of Method Selection

The choice of a specific functional and basis set in DFT is crucial for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance between computational cost and accuracy for organic molecules[11][12][13]. The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the geometry and electronic properties of molecules with heteroatoms like the 1,4-diazepine ring[11][12].

Experimental Protocol: DFT Geometry Optimization and Tautomerism Study

This protocol outlines the steps to perform a geometry optimization and study the tautomeric equilibrium of a 1,4-diazepine derivative using the Gaussian software package.

Objective: To determine the most stable tautomeric form of a given 1,4-diazepine derivative in the gas phase.

Software: Gaussian 16

Method: DFT with B3LYP functional and 6-31G* basis set

Step-by-Step Protocol:

  • Molecule Sketching: Draw the 2D structures of the different tautomers of the 1,4-diazepine derivative using a chemical drawing software (e.g., ChemDraw) and save them in a suitable format (e.g., MOL).

  • 3D Structure Generation: Convert the 2D structures into initial 3D coordinates using a molecular modeling program (e.g., Avogadro, GaussView).

  • Gaussian Input File Preparation: For each tautomer, create a Gaussian input file (.gjf or .com) with the following structure:

  • Job Submission: Run the Gaussian calculation from the command line: g16 < input_file.gjf > output_file.log

  • Analysis of Results:

    • Optimization Convergence: Check the output file for the message "Optimization completed."

    • Vibrational Frequencies: Verify that there are no imaginary frequencies, confirming a true energy minimum.

    • Thermochemical Data: Extract the Gibbs free energy (or electronic energy) for each tautomer from the output file. The tautomer with the lowest energy is the most stable.

Data Presentation: Tautomer Stability
TautomerElectronic Energy (Hartree)Relative Energy (kcal/mol)
Tautomer A-XXX.XXXXXXX0.00
Tautomer B-XXX.XXXXXXXX.XX

Note: The data in this table is illustrative. Actual values would be obtained from the Gaussian output files.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, enabling the screening of virtual libraries of compounds and the rationalization of SAR data.

Causality of Method Selection

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. The selection of a specific protein target is dictated by the therapeutic application of the 1,4-diazepine derivatives. For instance, for anxiolytic properties, the GABA-A receptor is a key target,[1][14] while for anticancer applications, kinases like EGFR and CDK2 are relevant.[3] The PDB database is the primary source for obtaining the 3D structures of these protein targets.

Experimental Protocol: Docking of a 1,4-Diazepine Derivative into the GABA-A Receptor

Objective: To predict the binding mode and estimate the binding affinity of a 1,4-diazepine derivative to the benzodiazepine binding site of the GABA-A receptor.

Software: AutoDock Tools, AutoDock Vina

Receptor: Human GABA-A receptor α1β2γ2 subtype (PDB ID: 6D6U) [1] Step-by-Step Protocol:

  • Receptor Preparation:

    • Download the PDB file (6D6U) from the Protein Data Bank.

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).

    • Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Separate the protein chains of interest (α1 and γ2 subunits for the benzodiazepine binding site).

    • Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the receptor.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of the 1,4-diazepine derivative and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In AutoDock Tools, define the search space (grid box) to encompass the benzodiazepine binding site at the interface of the α1 and γ2 subunits.[1] The center and dimensions of the grid box should be chosen to cover the entire binding pocket.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the binding site.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB: 6D6U) Grid_Box Grid Box Definition (Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (1,4-Diazepine Derivative) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis (Binding Affinity & Pose) Docking->Analysis

Caption: Workflow for molecular docking of a 1,4-diazepine derivative.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of both the ligand and the receptor over time. This is crucial for understanding the stability of the ligand-receptor complex, the role of solvent molecules, and for refining the results obtained from molecular docking.

Causality of Method Selection

GROMACS is a versatile and widely used software package for performing MD simulations. The choice of a force field is critical for the accuracy of the simulation. For protein-ligand systems, a combination of a protein force field (e.g., CHARMM36m) and a compatible general force field for the ligand (e.g., CGenFF) is often employed.[15] The simulation time should be sufficient to allow the system to reach equilibrium and to observe relevant conformational changes. A simulation of 100 ns is a common starting point for protein-ligand systems.[1]

Experimental Protocol: MD Simulation of a 1,4-Diazepine-GABA-A Receptor Complex

Objective: To assess the stability of the docked complex of a 1,4-diazepine derivative with the GABA-A receptor and to analyze the interactions over time.

Software: GROMACS, CHARMM-GUI (for system setup)

Force Field: CHARMM36m for the protein, CGenFF for the ligand

Step-by-Step Protocol:

  • System Preparation:

    • Start with the best-docked pose of the 1,4-diazepine-receptor complex.

    • Use a tool like CHARMM-GUI to generate the GROMACS input files. This will involve:

      • Generating the ligand topology and parameters using the CGenFF server.

      • Solvating the complex in a water box (e.g., TIP3P water model).

      • Adding ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: Equilibrate the temperature of the system, typically with position restraints on the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure and density of the system, while still restraining the protein and ligand.

  • Production MD Run:

    • Run the production MD simulation for at least 100 ns without any restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system. A stable system will show a plateau in the RMSD plot.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the receptor throughout the simulation.

Visualization: MD Simulation Logical Flow

G Start Initial Complex (Docked Pose) System_Prep System Preparation (Solvation & Ionization) Start->System_Prep EM Energy Minimization System_Prep->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run (100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Logical flow of a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is a powerful tool for predicting the activity of new compounds and for understanding which molecular properties are important for a desired biological effect.

Causality of Method Selection

The success of a QSAR model depends on the quality of the biological data, the choice of molecular descriptors, and the statistical method used. For a series of 1,4-diazepine derivatives, a variety of 2D and 3D descriptors can be calculated, including physicochemical properties (e.g., logP, molar refractivity), electronic descriptors, and topological indices. Multiple Linear Regression (MLR) is a common statistical method for building QSAR models, but more advanced machine learning techniques can also be used.

Experimental Protocol: 2D-QSAR Modeling of Anticancer 1,4-Diazepine Derivatives

Objective: To develop a QSAR model that can predict the anticancer activity of a series of 1,4-diazepine derivatives.

Software: A molecular descriptor calculation software (e.g., PaDEL-Descriptor, MOE) and a statistical analysis package (e.g., R, STATISTICA).

Step-by-Step Protocol:

  • Data Collection:

    • Compile a dataset of 1,4-diazepine derivatives with their experimentally determined anticancer activities (e.g., IC50 values).

    • Convert the IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

  • Descriptor Calculation:

    • Draw the 2D structures of all compounds in the dataset.

    • Use software to calculate a wide range of molecular descriptors for each compound.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for model validation.

  • Model Development:

    • Use a feature selection method (e.g., stepwise regression) to identify the most relevant descriptors.

    • Develop the QSAR model using MLR on the training set. The general form of the equation will be: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are the regression coefficients and D are the descriptors.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model.

    • External Validation: Use the developed model to predict the pIC50 values for the compounds in the test set and compare them with the experimental values.

    • Calculate statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set to evaluate the predictive power of the model. A good QSAR model should have high values for these parameters.

Data Presentation: Illustrative QSAR Model Statistics
ParameterValueInterpretation
R² (Training Set)> 0.7Goodness of fit
Q² (Cross-Validation)> 0.6Robustness of the model
R² (Test Set)> 0.6Predictive power on new data

Note: These are generally accepted threshold values for a predictive QSAR model.

Conclusion

The theoretical and computational study of 1,4-diazepine derivatives is a multifaceted endeavor that provides invaluable insights for drug discovery and development. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can build a comprehensive understanding of these versatile molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists in this field, enabling them to make informed decisions in their research and to design the next generation of 1,4-diazepine-based therapeutics with enhanced efficacy and safety.

References

  • Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Molecular Dynamics Simulations of the GABA Type A Receptor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[1][7]iazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Recent Development in-[1][7]Benzodiazepines as Potent Anticancer Agents: A Review. (2013). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Recent development inb[1][7]enzodiazepines as potent anticancer agents: a review. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Gavin Publishers. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved January 14, 2026, from [Link]

  • Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 14, 2026, from [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[1][7]iazepines, and Their Cytotoxic Activity. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Retrieved January 14, 2026, from [Link]

  • B3LYP/6-31G**-Optimized Structures of Model Compounds 1-4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 4D-QSAR investigation and pharmacophore identification of pyrrolo[2,1-c]b[1][7]enzodiazepines using electron conformational–genetic algorithm method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Study of active site and SAR of some benzodiazepines. (n.d.). Academic Journals. Retrieved January 14, 2026, from [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved January 14, 2026, from [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Applying Quantitative Structure–Activity Relationship (QSAR) Methodology for Modeling Postmortem Redistribution of Benzodiazepines and Tricyclic Antidepressants. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

  • Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 14, 2026, from [Link]

  • B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Protocols for running MD simulations in Gromacs. (n.d.). GitHub. Retrieved January 14, 2026, from [Link]

  • DFT (B3LYP/6-31+G * )-optimized geometries, relative energies and time-dependent DFT B3LYP/TZVP UV longwavelength absorption bands for 1 (oscillator strengths in parentheses). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. (2018). protocols.io. Retrieved January 14, 2026, from [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved January 14, 2026, from [Link]

  • Energetic profile of both approaches at B3LYP/6-31G(d) level (a) and the lowest lying isomers of P1 and P2 products (b). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross. (2021). Research Collection. Retrieved January 14, 2026, from [Link]

  • Molecular Dynamics. (n.d.). GROMACS. Retrieved January 14, 2026, from [Link]

  • CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]

  • Force field. (n.d.). GROMACS. Retrieved January 14, 2026, from [Link]

  • 1,4-Diazepine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • General steps of generating the QSAR model. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

Introduction: A Paradigm Shift in Insomnia Pharmacotherapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyridinylmethyl Diazepane Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism of action of these compounds, from their molecular targets and signaling pathways to the key experimental methodologies used to characterize their activity.

The Orexin System: The Central Regulator of Wakefulness

  • Orexin Neuropeptides: The system is driven by two neuropeptides, Orexin-A and Orexin-B (also known as Hypocretin-1 and -2), which are produced exclusively by a small population of neurons in the lateral hypothalamus.[4][8]

  • Orexin Receptors: The actions of these peptides are mediated by two G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[9][10]

    • OX1R binds Orexin-A with high affinity.[10] It is primarily coupled to the Gq protein, and its activation leads to an increase in intracellular calcium.[11]

    • OX2R binds both Orexin-A and Orexin-B with high affinity.[10]

G LH Lateral Hypothalamus (Orexin Neurons) Orexin_A Orexin-A LH->Orexin_A Produces Orexin_B Orexin-B LH->Orexin_B Produces OX1R OX1R Orexin_A->OX1R Activates OX2R OX2R Orexin_A->OX2R Activates Orexin_B->OX2R Activates Arousal Wake-Promoting Nuclei (LC, TMN, Raphe) OX1R->Arousal Excitatory Signal OX2R->Arousal Excitatory Signal Wakefulness Consolidated Wakefulness Arousal->Wakefulness Promotes

Caption: The Orexin Signaling Pathway for Wakefulness Promotion.

Core Mechanism: Dual Antagonism of Orexin Receptors

Pyridinylmethyl diazepane compounds, such as the FDA-approved drugs Suvorexant and Lemborexant, function as Dual Orexin Receptor Antagonists (DORAs) .[8][13][14][15] Their therapeutic effect is achieved not by actively sedating the brain, but by turning off the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.[16]

The core mechanism is competitive antagonism:

  • Receptor Occupancy: The DORA molecule binds to both OX1R and OX2R at the same site as the endogenous orexin peptides.[8][16]

  • Signal Blockade: By occupying the receptor's binding pocket, the DORA prevents Orexin-A and Orexin-B from binding and activating their downstream signaling cascades.

  • Suppression of Arousal: This blockade effectively dampens the excitatory output from the lateral hypothalamus to the brain's arousal centers, lowering the "volume" of the wakefulness signal and allowing sleep-promoting systems to take over.[16]

Unlike traditional hypnotics that broadly enhance GABAergic inhibition, DORAs selectively target a primary pathway responsible for wakefulness, which is thought to result in a more natural quality of sleep.

G cluster_0 Normal Signaling cluster_1 DORA-Mediated Blockade Orexin Orexin-A / Orexin-B Receptor_A Orexin Receptor (OX1R/OX2R) Orexin->Receptor_A Binds & Activates Signal_A Wake-Promoting Signal Receptor_A->Signal_A DORA Pyridinylmethyl Diazepane (DORA) Receptor_B Orexin Receptor (OX1R/OX2R) DORA->Receptor_B Binds & Blocks Signal_B Signal Blocked Receptor_B->Signal_B

Caption: Mechanism of Action of Dual Orexin Receptor Antagonists (DORAs).

Quantitative Profile of Representative DORAs

The efficacy of a DORA is defined by its affinity and functional potency at both orexin receptors. High affinity (low Ki) indicates strong binding, while high functional potency (low IC50/Kb) indicates effective signal blockade.

CompoundTargetBinding Affinity (Ki, nM)Functional Antagonism (Kb or IC50, nM)Source(s)
Suvorexant OX1R0.5565[15]
OX2R0.3541[15]
Lemborexant OX1R6.12.6[8]
OX2R2.60.48[8]

Table 1: Comparative in vitro potencies of Suvorexant and Lemborexant.

The Critical Role of Binding Kinetics

Beyond simple affinity, the rates of association (kon) and dissociation (koff) from the receptor are crucial determinants of a DORA's clinical profile. Lemborexant, for instance, is reported to have faster association and dissociation kinetics compared to suvorexant.[8][17] A faster "on-rate" may contribute to a more rapid onset of sleep, while a balanced "off-rate" is hypothesized to maintain sleep throughout the night without causing excessive next-day drowsiness.[8]

Methodologies for Mechanistic Elucidation

A multi-step experimental cascade is required to fully characterize the mechanism of action of a novel pyridinylmethyl diazepane compound.

G Start Compound Synthesis Binding Step 1: Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding Functional Step 2: In Vitro Functional Assay (e.g., Calcium Mobilization) (Determine Potency - IC50) Binding->Functional Confirm Target Engagement InVivo Step 3: In Vivo Efficacy Model (e.g., Rat EEG/Polysomnography) (Assess Sleep Promotion) Functional->InVivo Confirm Cellular Activity PKPD Step 4: Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling InVivo->PKPD Establish Dose-Response Candidate Clinical Candidate PKPD->Candidate

Caption: Experimental Workflow for DORA Characterization.

Experimental Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioligand for binding to the target receptor in a membrane preparation.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a stable cell line (e.g., CHO or HEK293) engineered to express high levels of either human OX1R or OX2R.

  • Assay Buffer: Use a suitable buffer, such as 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, with 0.1% BSA, pH 7.4.

  • Radioligand: Select a suitable radioligand with high affinity for the target receptor (e.g., [3H]-EMPA for OX2R).[18]

  • Assay Setup:

    • In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 10-point serial dilution).

    • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, like suvorexant, to saturate receptors).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To measure the functional antagonist activity (IC50) of a test compound at the Gq-coupled OX1R.

Principle: Activation of OX1R by an agonist (Orexin-A) leads to a Gq-mediated release of intracellular calcium. An antagonist will block this response. The change in intracellular calcium concentration is measured using a calcium-sensitive fluorescent dye.[11]

Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-hOX1R) in black, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Aspirate the growth medium.

    • Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

  • Cell Washing: Gently aspirate the dye solution and wash the cells twice with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11]

  • Compound Pre-incubation: Add varying concentrations of the test compound (or a known antagonist like suvorexant as a positive control) to the wells. Incubate for 15-30 minutes at room temperature.[11]

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of the agonist (Orexin-A) that elicits a submaximal response (EC80).

    • Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds to capture the peak calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data relative to vehicle control (0% inhibition) and a control with no agonist (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Pharmacokinetics: The Bridge Between Mechanism and Clinical Utility

A potent DORA must not only have the correct mechanism but also the right pharmacokinetic profile to be a useful hypnotic. The goal is to achieve rapid absorption for quick sleep onset, maintain effective concentrations for the duration of the sleep period, and have sufficient clearance to avoid next-day residual effects.[19]

ParameterSuvorexantLemborexantSignificance for a Hypnotic
Tmax (Time to Peak) ~2-3 hours~1-3 hours[17]A shorter Tmax is desirable for rapid sleep onset.
t1/2 (Half-life) ~12 hours[15]17-19 hours ("effective")[17]Must be long enough to maintain sleep, but short enough to minimize next-day somnolence.
Metabolism Primarily CYP3A4Primarily CYP3A4[16]Important for predicting drug-drug interactions.

Table 2: Comparative Pharmacokinetic Properties of Representative DORAs.

Conclusion

Pyridinylmethyl diazepane compounds represent a triumph of mechanism-based drug design. By acting as dual orexin receptor antagonists, they selectively and reversibly suppress the brain's primary wakefulness system. This targeted approach stands in contrast to the broad inhibitory action of older hypnotics, offering an effective therapy for insomnia with a potentially more favorable safety profile. The continued exploration of the structure-activity relationships, binding kinetics, and pharmacokinetic profiles of this chemical class holds significant promise for developing next-generation treatments for sleep disorders.

References

  • A Comprehensive Review of Lemborexant to Treat Insomnia. National Institutes of Health (NIH). [Link]

  • Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness. National Institutes of Health (NIH). [Link]

  • Lemborexant. Wikipedia. [Link]

  • Lemborexant (Dayvigo): Psychopharmacology, Mechanism of Action, and Clinical Application. Psych Scene Hub. [Link]

  • The roles of orexins in sleep/wake regulation. PubMed. [Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. PubMed Central. [Link]

  • What is the mechanism of Lemborexant?. Patsnap Synapse. [Link]

  • The orexin system: Roles in sleep/wake regulation. Japan Science and Technology Agency. [Link]

  • The Roles of Orexins in Sleep/Wake Regulation. ResearchGate. [Link]

  • Suvorexant. Wikipedia. [Link]

  • The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance. Frontiers. [Link]

  • The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia. ResearchGate. [Link]

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]

  • Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. National Institutes of Health (NIH). [Link]

  • Discovery and development of orexin receptor antagonists as therapeutics for insomnia. PubMed. [Link]

  • Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed. [Link]

  • Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. PubMed. [Link]

  • Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant. PubMed. [Link]

  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. National Institutes of Health (NIH). [Link]

  • Distinct effects of orexin receptor antagonist and GABAA agonist on sleep and physical/cognitive functions after forced awakening. PNAS. [Link]

  • Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. U.S. Pharmacist. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel 1,4-Diazepine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel 1,4-diazepine analogues. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, embeds self-validating systems within methodologies, and is grounded in authoritative scientific references. We will explore the screening cascades for identifying anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, complete with detailed protocols, data interpretation insights, and visual workflows to guide your discovery process.

Introduction: The Versatility of the 1,4-Diazepine Core

The 1,4-diazepine is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure, most famously represented by benzodiazepines, has been a cornerstone of pharmacotherapy for decades.[2][3] Initially recognized for their profound effects on the central nervous system (CNS) as anxiolytics, anticonvulsants, and sedatives, the therapeutic potential of 1,4-diazepine analogues has expanded dramatically.[2][3][4] The unique three-dimensional conformation of the diazepine ring allows it to mimic peptide linkages, opening avenues for interaction with a wide array of biological targets.[5][6][7] Consequently, research has unveiled their significant promise as anticancer, antimicrobial, and antiviral agents.[1][5][6][7][8][9]

The primary objective of a robust screening program is to efficiently and accurately identify "hit" compounds from a library of novel analogues and to guide the subsequent "hit-to-lead" optimization process. This guide is structured to provide the strategic and tactical knowledge required to design and execute such a program.

The Strategic Screening Cascade: A High-Throughput Approach

Modern drug discovery relies on high-throughput screening (HTS) to rapidly assess large compound libraries.[10][11][12][13] An effective HTS workflow is designed as a funnel, starting with broad, cost-effective primary assays to identify initial hits and progressing to more complex, biologically relevant secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[10]

Below is a logical workflow for the biological screening of novel 1,4-diazepine analogues.

HTS_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization Compound_Library Novel 1,4-Diazepine Analogue Library Primary_Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Compound_Library->Primary_Cytotoxicity Parallel Screening Primary_Antimicrobial Broth Microdilution Assay (vs. Bacterial & Fungal Strains) Compound_Library->Primary_Antimicrobial Parallel Screening Primary_Antiviral Cell-Based Antiviral Assay (e.g., CPE Inhibition) Compound_Library->Primary_Antiviral Parallel Screening Primary_CNS Receptor Binding Assay (e.g., GABA-A Receptor) Compound_Library->Primary_CNS Parallel Screening Dose_Response IC50/EC50/MIC Determination Primary_Cytotoxicity->Dose_Response Anticancer Hits Primary_Antimicrobial->Dose_Response Antimicrobial Hits Primary_Antiviral->Dose_Response Antiviral Hits Primary_CNS->Dose_Response CNS Hits Mechanism_Assays Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) Dose_Response->Mechanism_Assays Selectivity_Testing Selectivity Profiling (vs. Panel of Cell Lines/Targets) Mechanism_Assays->Selectivity_Testing SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Testing->SAR_Studies In_Vivo_Models In Vivo Animal Models SAR_studies SAR_studies SAR_studies->In_Vivo_Models

Caption: High-throughput screening cascade for 1,4-diazepine analogues.

Anticancer Activity Screening

The unique structure of 1,4-benzodiazepines has led to their investigation as potent anticancer agents.[5][6][7] Screening for anticancer activity typically begins with evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines.

Primary Assay: In Vitro Cytotoxicity

The initial step is to assess the ability of the compounds to inhibit cell growth or induce cell death.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[14][15][16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepine analogues in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[15] Add the diluted compounds to the cells and incubate for 48-72 hours.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting cell viability against the logarithm of the compound concentration.[15]

Self-Validation and Causality:

  • Positive Control: Including a known anticancer drug (e.g., Doxorubicin) validates the assay's sensitivity and provides a benchmark for the potency of the novel compounds.[15]

  • Normal Cell Line: Screening against a non-cancerous cell line (e.g., HEK293) in parallel is crucial to assess the selectivity of the compounds for cancer cells, a key indicator of therapeutic potential.[16]

Secondary Assay: Elucidating the Mechanism of Cell Death

Compounds that exhibit potent and selective cytotoxicity should be further investigated to understand their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

Antimicrobial Activity Screening

1,4-Diazepine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][9] The standard method for determining the antimicrobial efficacy of new compounds is the broth microdilution assay.[18][19][20]

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][20]

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the 1,4-diazepine analogues in a 96-well microtiter plate containing the broth medium.[21]

  • Inoculation: Add the microbial inoculum to each well.[21]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[18][21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Self-Validation and Causality:

  • Positive and Negative Controls: Include wells with a known antibiotic (e.g., ciprofloxacin) as a positive control and wells with only the microorganism and broth as a negative (growth) control.

  • Standardized Method: Adhering to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures reproducibility and comparability of results.[21]

Secondary Assay: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), an MBC or MFC assay is performed.

Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the plates overnight.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[20]

Antiviral Activity Screening

The search for novel antiviral agents is a global health priority.[22] 1,4-Benzodiazepines have been identified as inhibitors of viruses such as the respiratory syncytial virus (RSV).[8][23]

Primary Assay: Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause visible damage, or cytopathic effects, to infected host cells. This assay measures the ability of a compound to protect cells from virus-induced death.[24]

Protocol: CPE Inhibition Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the 1,4-diazepine analogues to the cells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).

  • Assessment of Cell Viability: Quantify cell viability using a method like the MTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death.

Self-Validation and Causality:

  • Cytotoxicity Control: It is essential to run a parallel assay without the virus to determine the 50% cytotoxic concentration (CC50) of the compounds on the host cells.[25][26]

  • Selectivity Index (SI): The SI is calculated as CC50/EC50. A higher SI value indicates a more promising antiviral candidate, as it suggests that the antiviral activity occurs at concentrations well below those that are toxic to the host cells.

Secondary Assay: Plaque Reduction Assay

This assay provides a more quantitative measure of a compound's ability to inhibit viral replication.

Protocol: Plaque Reduction Assay

  • Infection: Grow a confluent monolayer of host cells in a multi-well plate and infect with the virus.

  • Compound Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Stain the cells with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the concentration that reduces the number of plaques by 50% (PRNT50).

Central Nervous System (CNS) Activity Screening

The classical activity of 1,4-benzodiazepines is mediated through their interaction with the GABAA receptor in the CNS.[3]

Primary Assay: Radioligand Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from its binding site on a target receptor.

Protocol: GABAA Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a source rich in GABAA receptors (e.g., rat brain cortex).

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the novel 1,4-diazepine analogues.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Self-Validation and Causality:

  • Known Ligand: Using a well-characterized, high-affinity radioligand ensures the specificity of the binding interaction being measured.

  • Non-specific Binding: Determining non-specific binding in the presence of a high concentration of an unlabeled ligand is crucial for accurate calculation of specific binding.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the activity of different analogues and for guiding structure-activity relationship (SAR) studies.[27]

Table 1: Summary of In Vitro Anticancer Activity of Novel 1,4-Diazepine Analogues

Compound IDMCF-7 IC50 (µM)HCT-116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) for MCF-7
DZP-00115.2 ± 1.820.5 ± 2.1> 100> 6.6
DZP-0025.8 ± 0.78.1 ± 0.985.3 ± 9.214.7
Doxorubicin0.9 ± 0.11.2 ± 0.25.4 ± 0.66.0

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The biological activity screening of novel 1,4-diazepine analogues is a multifaceted process that requires a strategic, tiered approach. By integrating high-throughput primary assays with more detailed secondary and mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The protocols and rationale outlined in this guide provide a robust framework for executing these studies with scientific rigor, ensuring that the data generated is both reliable and actionable. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new therapeutics to address a wide range of human diseases.

References

  • Amin, N. ul, & Qadir, M. I. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]

  • Bariwal, J., Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., & Shah, A. (2014). Recent development in[3][18]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Carter, M. C., Alber, D. G., Baxter, R. C., Bithell, S. K., Budworth, J., Chubb, A., Cockerill, G. S., Dowdell, V. C. L., Henderson, E. A., Keegan, S. J., Kelsey, R. D., Lockyer, M. J., Stables, J. N., Wilson, L. J., & Powell, K. L. (2006). 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate. Journal of medicinal chemistry, 49(7), 2311–2319. [Link]

  • Broth microdilution. (2024, September 26). Wikipedia. Retrieved from [Link]

  • Chourasia, M. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • El-Sayed, M. A.-H., Abdel-Aziz, S. A., Abdel-Gawad, S. M., & Abdel-Ghaffar, N. F. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 10(1), 127–137.
  • Hrebikova, H., & Vancova, M. (2019). In vitro methods for testing antiviral drugs. Biomedical papers of the Medical Faculty of the Palacky University, Olomouc, Czechoslovakia, 163(2), 97–103. [Link]

  • Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]

  • Loew, G. H., Nienaber, V., & Poulsen, M. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular pharmacology, 29(6), 656–666.
  • VICHY, P., GARNIER-SUILLEROT, A., & KEPPLER, B. K. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anti-cancer drugs, 6(4), 558–564. [Link]

  • Viani, F., Berti, F., Chieli, E., & Cateni, F. (1990). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. Pharmacological research, 22(3), 301–308. [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Kos, J., & Šmajs, D. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(3), 485. [Link]

  • DIFF Biotech. (2024, September 29). 7 steps for screening antiviral drugs. Retrieved from [Link]

  • Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]

  • (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2013, September 2). Recent Development in[3][18]-Benzodiazepines as Potent Anticancer Agents: A Review. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Menghani, S. S., Chikhale, R., Pant, A., Mathew, B., & Khedekar, P. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. Retrieved from [Link]

  • Kaur, R., Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[3][18]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.

  • Al-Obaid, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Ghadhban, O. N., & Al-Omar, M. A. (2017). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][18]diazepines, and Their Cytotoxic Activity. Molecules, 22(12), 2051. [Link]

  • Menghani, S. S., Chikhale, R., Pant, A., Mathew, B., & Khedekar, P. (2021). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. ResearchGate. Retrieved from [Link]

  • Carter, M. C., Alber, D. G., Baxter, R. C., Bithell, S. K., Budworth, J., Chubb, A., Cockerill, G. S., Dowdell, V. C. L., Henderson, E. A., Keegan, S. J., Kelsey, R. D., Lockyer, M. J., Stables, J. N., Wilson, L. J., & Powell, K. L. (2006). 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus. Journal of medicinal chemistry, 49(7), 2311–2319.
  • Lucas-Hourani, M., Dauzonne, D., Jadditional, P., Font-Sala, C., Nisole, S., Helynck, O., Meijer, L., & Vidalain, P.-O. (2013). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PloS one, 8(5), e64057. [Link]

  • Edelstein, M. V., Skleenova, E. N., Shevchenko, O. V., & Ivanova, O. V. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 155–161. [Link]

  • Sharma, S., & Singh, P. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Retrieved from [Link]

  • (2024, November 18). High-throughput screening: accelerating drug discovery. Retrieved from [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008–012.
  • Hazzaa, A. A., El-Nassan, H. B., & El-Tombary, A. A. (1987). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Archiv der Pharmazie, 320(6), 562–567. [Link]

  • Khalili, B. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins Scientific. Retrieved from [Link]

  • (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • (2025, August 10). Synthesis, antimicrobial and antifungal activities of novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety. ResearchGate. Retrieved from [Link]

  • Chourasia, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(5), 688–711. [Link]

  • Li, Y., Wu, Z., Chen, Z., Li, Y., Wang, Y., Zhang, Y., Wang, Z., & Zhu, W. (2022, October 19). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zgha, O. B., El-Sayed, N. N. E., El-Sattar, N. E. A., & El-Hashash, M. A. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(21), 7481. [Link]

  • (2021, July 14). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beharry, A. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoM.com. Retrieved from [Link]

  • Chen, C.-Z., Xu, M., & Zhou, Y. (2020, December 30). Screening a library of FDA-approved and bioactive compounds for antiviral activity against SARS-CoV-2. bioRxiv. Retrieved from [Link]

  • (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • 1,4-Benzodiazepines As Inhibitors of Respiratory Syncytial Virus. (n.d.). Scribd. Retrieved from [Link]

  • Wang, X., Xu, X., Wang, Y., & Liu, Y. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. RSC medicinal chemistry, 14(12), 2419–2423. [Link]

  • Biradar, J. S., & Somappa, S. B. (2014). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 10–15.
  • El-Sayed, M. A.-H., Abdel-Aziz, S. A., Abdel-Gawad, S. M., & Abdel-Ghaffar, N. F. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. Retrieved from [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepane Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures," a concept that highlights their inherent ability to interact with diverse biological targets. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its conformational flexibility and the strategic placement of its nitrogen atoms allow for the presentation of substituents in three-dimensional space in a manner conducive to binding with a variety of proteins. This has led to the development of numerous drugs and clinical candidates with activities spanning from central nervous system (CNS) agents to anticancer therapeutics.[1][3]

While the history of diazepine chemistry is rich, dating back to the serendipitous discovery of benzodiazepines like chlordiazepoxide in the 1960s, the evolution of simpler, non-benzofused diazepanes has been driven by a more rational, scaffold-based approach to drug design.[1] This guide focuses on a specific, yet fundamentally important derivative: 1-(Pyridin-4-ylmethyl)-1,4-diazepane . Although a singular, seminal publication detailing its initial "discovery" is not prominent in the historical record, its existence and utility are well-established within the broader context of medicinal chemistry. Its emergence is a logical consequence of combining the privileged 1,4-diazepane core with the pyridinylmethyl moiety—a common bioisostere for a phenyl group that introduces a hydrogen bond acceptor and modulates physicochemical properties.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only detail the practical synthesis of this compound but also delve into the causality behind the synthetic strategies, the significance of its structural components, and its role as a versatile building block in the quest for novel therapeutics.

Synthetic Pathways: A Tale of Two Nucleophilicities

The synthesis of this compound (also known as 1-(4-picolyl)homopiperazine) is predicated on the nucleophilic character of the secondary amine nitrogens within the 1,4-diazepane ring. Two primary, highly efficient, and scalable strategies dominate the preparation of this and similar N-alkylated diazepanes: Reductive Amination and Direct Alkylation . The choice between these methods often depends on the availability and stability of the starting materials.

Method 1: Reductive Amination

This elegant and widely used method constructs the target molecule by forming an iminium ion intermediate from 1,4-diazepane and pyridine-4-carboxaldehyde, which is then reduced in situ to the desired amine.[4]

Causality of Experimental Choices:

  • Solvent: Methanol or other protic solvents are typically chosen as they are excellent for dissolving the amine and aldehyde starting materials and are compatible with common reducing agents.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a workhorse for this transformation. It is mild enough to selectively reduce the iminium ion without affecting the pyridine ring or the aldehyde starting material. More robust reducing agents like sodium triacetoxyborohydride can also be used and are particularly effective for less reactive ketones or aldehydes.[4]

  • pH Control: The reaction is often carried out under neutral to slightly acidic conditions. A slightly acidic medium can catalyze the formation of the iminium ion, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Temperature: The reaction is typically performed at room temperature, making it operationally simple and energy-efficient.

Experimental Protocol: Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 eq) and methanol. Stir until the solid is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add pyridine-4-carboxaldehyde (1.0-1.1 eq) dropwise at room temperature.

  • Iminium Formation: Allow the mixture to stir for 1-2 hours to ensure the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Diagram of Reductive Amination Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Diazepane 1,4-Diazepane Iminium Iminium Ion Diazepane->Iminium + Aldehyde - H₂O Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Iminium Product This compound Iminium->Product + [H⁻] (e.g., NaBH₄)

Caption: Reductive amination workflow for synthesis.

Method 2: Direct Alkylation

This approach is a classic SN2 reaction where one of the nitrogen atoms of 1,4-diazepane acts as a nucleophile, displacing a leaving group from a 4-picolyl electrophile.[5]

Causality of Experimental Choices:

  • Electrophile: 4-(Chloromethyl)pyridine or 4-(bromomethyl)pyridine are common choices. They are typically used as their hydrochloride salts to improve stability, which necessitates the use of a base to liberate the free base in situ.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the alkylating agent and to scavenge the acid produced during the reaction. An inorganic base like potassium carbonate can also be used, particularly in polar aprotic solvents.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

  • Control of Poly-alkylation: A key challenge is preventing the alkylation of both nitrogen atoms. Using a molar excess of 1,4-diazepane relative to the alkylating agent can favor mono-alkylation. Alternatively, one of the diazepane nitrogens can be protected with a suitable protecting group (e.g., Boc), followed by alkylation and deprotection.

Experimental Protocol: Synthesis of this compound via Direct Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (2.0-3.0 eq) in acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Alkylating Agent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess 1,4-diazepane and any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography.

Diagram of Direct Alkylation Pathway

G cluster_start Starting Materials cluster_transition Transition State cluster_product Product Diazepane 1,4-Diazepane (Nucleophile) TS SN2 Transition State Diazepane->TS PicolylHalide 4-(Chloromethyl)pyridine (Electrophile) PicolylHalide->TS + Base Product This compound TS->Product - Cl⁻

Caption: Direct alkylation workflow for synthesis.

Quantitative Data Summary

ParameterReductive AminationDirect Alkylation
Key Reagents 1,4-Diazepane, Pyridine-4-carboxaldehyde, NaBH₄1,4-Diazepane, 4-(Chloromethyl)pyridine HCl, Base
Typical Yield Good to ExcellentModerate to Good
Key Challenge Stability of aldehydeControl of poly-alkylation
Atom Economy HighModerate
Operational Temp. 0 °C to Room TempRoom Temp to Reflux

Biological Significance and Applications

While the specific discovery of this compound may not be a landmark event, its structural components are of significant interest in modern drug discovery. The N-heteroarylmethyl-1,4-diazepane motif is present in a wide array of patented compounds and clinical candidates.

The pyridine ring serves as a versatile pharmacophore. It can act as a hydrogen bond acceptor, engage in π-stacking interactions, and its nitrogen atom can be protonated at physiological pH, which can be crucial for forming salt bridges with acidic residues in a protein's active site. The 1,4-diazepane core, with its remaining secondary amine, provides a key vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

This scaffold has been incorporated into molecules designed as:

  • CNS Agents: The diazepine core is famously associated with CNS activity, and derivatives are explored for their potential as antipsychotics, anxiolytics, and treatments for neurodegenerative diseases.[6]

  • Enzyme Inhibitors: The ability to present functional groups in specific spatial orientations makes this scaffold suitable for designing inhibitors of kinases, proteases, and other enzymes.

  • Receptor Ligands: N-substituted diazepanes are frequently found in ligands for G-protein coupled receptors (GPCRs).

The compound this compound itself is a valuable intermediate in the synthesis of more complex molecules where the remaining secondary amine is further elaborated to achieve desired potency and selectivity for a given biological target.[7]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its individual history is woven into the broader fabric of medicinal chemistry rather than a single discovery event, its importance is undeniable. The convergence of a privileged 1,4-diazepane core with a functional pyridinylmethyl group creates a molecule that is both synthetically accessible and rich in pharmacological potential. The robust and well-understood synthetic routes of reductive amination and direct alkylation provide a reliable foundation for its preparation, enabling its use as a pivotal building block in the development of the next generation of therapeutics. This guide provides the fundamental knowledge for its synthesis and an appreciation for its strategic value in the ongoing pursuit of novel medicines.

References

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Bonnet, P. A., & Wermuth, C. G. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247-2315. [Link]

  • Xu, X., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(1), 1-15. [Link]

  • Gelin, M., et al. (2015). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 3, 59. [Link]

  • East, M. B., et al. (2014). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Medicinal Chemistry Letters, 5(10), 1099-1104. [Link]

  • Kühnel, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 19857-19867. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5). [Link]

  • Request PDF. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • PGR2025-00057 United States Patent and Trademark Office. (2025). [Link]

  • Ramajayam, R., et al. (2011). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2022233942A1 - Diazepane derivatives, processes for their preparation, and uses thereof for the amelioration, prevention and/or treatment of mental and neurological diseases.
  • Google Patents. (n.d.).
  • Kattamuri, P. V., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]

  • Xu, X., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • DeTOMASO, A. D., & VAN VLIET, K. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3749–3755. [Link]

  • Rowles, I., & Thorpe, C. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(33), 9635-9649. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. [Link]

  • Ramajayam, R., et al. (2011). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. [Link]

Sources

Spectroscopic and Synthetic Elucidation of 1-(Pyridin-4-ylmethyl)-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 1-(Pyridin-4-ylmethyl)-1,4-diazepane. This molecule is of interest to researchers in medicinal chemistry and drug development due to its composite structure, incorporating both a flexible 1,4-diazepane ring, a known "privileged scaffold" in pharmacology, and a pyridine moiety, a common pharmacophore.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven synthetic protocol. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction: The Structural and Pharmacological Context

This compound (Molecular Formula: C₁₀H₁₅N₃, Exact Mass: 177.1266 Da) is a tertiary amine featuring a seven-membered diazepane ring N-substituted with a pyridin-4-ylmethyl group.[3] The 1,4-diazepane core is a recurring motif in a variety of biologically active compounds, exhibiting a wide range of activities including antipsychotic, anxiolytic, and anticancer effects.[1] The conformational flexibility of the seven-membered ring allows it to present appended pharmacophores in diverse spatial orientations, making it a valuable scaffold for library synthesis in drug discovery. The pyridine ring, a bioisostere of a phenyl group with an added hydrogen bond acceptor, is a key component of numerous approved drugs. The linkage of these two moieties creates a molecule with potential for complex interactions with biological targets.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide will, in the absence of publicly available experimental spectra, provide a detailed analysis based on predicted data and established principles of spectroscopic interpretation.

Molecular Structure and Predicted Spectroscopic Data

The structural features of this compound dictate its spectroscopic signature. The molecule comprises a saturated, seven-membered heterocyclic ring and a substituted aromatic pyridine ring.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.

The proton NMR spectrum is expected to show distinct signals for the pyridine and diazepane protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyridine H (α to N)~ 8.5Doublet (d)2HJ ≈ 6.0 Hz
Pyridine H (β to N)~ 7.2Doublet (d)2HJ ≈ 6.0 Hz
Pyridyl-CH₂-~ 3.6Singlet (s)2H-
Diazepane-CH₂- (adjacent to N-pyridyl)~ 2.7Triplet (t)4HJ ≈ 5.5 Hz
Diazepane-CH₂- (adjacent to NH)~ 2.9Triplet (t)4HJ ≈ 5.5 Hz
Diazepane-CH₂- (central)~ 1.8Quintet2HJ ≈ 5.5 Hz
Diazepane-NH~ 1.5-2.5Broad Singlet (br s)1H-
  • Interpretation: The pyridine protons are expected to appear as two doublets in the aromatic region, characteristic of a 4-substituted pyridine ring. The protons alpha to the pyridine nitrogen are deshielded and appear at a higher chemical shift. The methylene bridge protons (Pyridyl-CH₂-) are expected to be a singlet as they lack adjacent protons for coupling. The diazepane ring protons will likely show complex overlapping signals, but can be broadly assigned as triplets for the methylene groups adjacent to the nitrogens and a quintet for the central methylene group. The NH proton will likely be a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted δ (ppm)
Pyridine C (α to N)~ 150
Pyridine C (γ to N, C-CH₂)~ 148
Pyridine C (β to N)~ 124
Pyridyl-CH₂-~ 60
Diazepane-CH₂- (adjacent to N-pyridyl)~ 55
Diazepane-CH₂- (adjacent to NH)~ 48
Diazepane-CH₂- (central)~ 28
  • Interpretation: The pyridine carbons show characteristic shifts in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded. The carbon attached to the methylene bridge is also significantly deshielded. The aliphatic carbons of the diazepane ring and the methylene bridge appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3300N-H StretchSecondary Amine (Diazepane)
~ 3050-3000C-H StretchAromatic (Pyridine)
~ 2950-2850C-H StretchAliphatic (Diazepane, CH₂)
~ 1600, 1500C=C and C=N StretchAromatic Ring (Pyridine)
~ 1450C-H BendAliphatic (Diazepane, CH₂)
~ 1100C-N StretchAmine
  • Interpretation: The IR spectrum is expected to be characterized by a broad absorption around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the diazepane ring. The aromatic C-H stretches of the pyridine ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

m/z Ion Interpretation
177[M]⁺Molecular Ion
178[M+H]⁺Protonated Molecular Ion (in ESI)
92[C₅H₄NCH₂]⁺Pyridylmethyl cation (tropylium-like)
85[C₄H₉N₂]⁺Diazepane fragment
  • Interpretation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 177. A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable pyridylmethyl cation (tropylium-like ion) at m/z 92, which would likely be the base peak. Fragmentation of the diazepane ring would also occur. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 178 would be expected.

Synthesis Protocol

A reliable method for the synthesis of this compound is the reductive amination of 1,4-diazepane with pyridine-4-carboxaldehyde. This method is widely used for the N-alkylation of secondary amines and is generally high-yielding and clean.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Diazepane 1,4-Diazepane Mixing Mix in Methanol Diazepane->Mixing Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Mixing Imine_Formation Imine Formation (Intermediate) Mixing->Imine_Formation Stir at RT Reduction Reduction with NaBH4 Imine_Formation->Reduction Add NaBH4 Quench Quench with Water Reduction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
  • 1,4-Diazepane

  • Pyridine-4-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add pyridine-4-carboxaldehyde (1.0 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate iminium ion occurs during this step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure this compound.

Rationale for Procedural Choices
  • Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent, and it also facilitates the formation of the iminium ion.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines and is safer and easier to handle than other hydride reagents like lithium aluminum hydride. The use of a slight excess ensures complete reduction.

  • Temperature Control: The portion-wise addition of NaBH₄ at 0 °C is a safety measure to control the exothermic reaction and prevent side reactions.

  • Work-up: The aqueous work-up with a mild base (NaHCO₃) removes any acidic impurities and the borate salts formed during the reaction. Dichloromethane is a suitable solvent for extracting the relatively polar product.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented NMR, IR, and MS data, based on established chemical principles, serve as a robust reference for the identification and characterization of this compound. The provided synthesis protocol offers a reliable and scalable method for its preparation. It is the author's hope that this guide will be a valuable resource for researchers working with this and related heterocyclic scaffolds in the pursuit of new therapeutic agents.

References

  • PubChem. 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Saini, R., et al. (2013).
  • Joshi, Y., et al. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society.
  • Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry.
  • Pathak, V.N., et al. (2007). Synthesis, spectral studies and antimicrobial activityof 7-chloro-2-alkyl/aryl-4-alkyl/aryl-3-arylidene-3H-1,5-benzodiazepine. Indian Journal of Chemistry.
  • Toth, G., et al. Conformational analysis of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines and their 1,5-isomers.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

Sources

In silico modeling of 1-(Pyridin-4-ylmethyl)-1,4-diazepane receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridin-4-ylmethyl)-1,4-diazepane Receptor Binding

Authored by a Senior Application Scientist

Foreword: The Predictive Power of In Silico Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational techniques, or in silico modeling, has become an indispensable pillar. It provides a rational, cost-effective, and rapid framework for the preliminary assessment of novel chemical entities, significantly de-risking the extensive and expensive process of preclinical and clinical development. This guide offers a comprehensive, in-depth exploration of the in silico workflow for predicting the receptor binding of a novel ligand, this compound. While this specific ligand does not have a widely documented biological target, its constituent fragments—a pyridine ring and a diazepane scaffold—are prevalent in a multitude of bioactive molecules.

This document is structured to provide not just a sequence of steps, but a scientifically grounded narrative that explains the "why" behind each methodological choice. It is designed for researchers, computational chemists, and drug development professionals who seek to leverage in silico tools to accelerate their research endeavors. We will navigate through the essential stages of ligand and receptor preparation, molecular docking, and the nuanced analysis of the resulting data, all while adhering to the principles of scientific integrity and reproducibility.

Part 1: Foundational Principles and Strategic Workflow

The overarching goal of this in silico investigation is to predict the binding affinity and mode of interaction of this compound with a plausible biological target. Given the chemical features of the ligand, a G-protein coupled receptor (GPCR) represents a rational starting point for our investigation. For the purpose of this guide, we will utilize the Human Histamine H1 Receptor (H1R) as a representative case study. H1R is a well-characterized GPCR, and many of its known antagonists feature nitrogen-containing heterocyclic scaffolds, making it a chemically logical target for our ligand of interest.

The In Silico Modeling Workflow: A Self-Validating System

Our approach is designed as a self-validating system, where each stage builds upon the last, with checkpoints to ensure the integrity of the model. The workflow is as follows:

G A Ligand Preparation C Molecular Docking A->C B Receptor Preparation B->C D Post-Docking Analysis C->D E Molecular Dynamics Simulation D->E F Binding Free Energy Calculation E->F

Caption: High-level overview of the in silico modeling workflow.

Part 2: Experimental Protocols and Methodologies

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves the accurate preparation of the ligand, this compound. This is a critical phase, as the conformational and energetic properties of the ligand will directly influence the outcome of the docking simulation.

Protocol 2.1.1: Ligand Preparation Workflow

  • 2D Structure Generation: The 2D structure of this compound is first drawn using a chemical sketcher such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation. This can be achieved using software like Open Babel or the graphical user interface of molecular modeling suites.

  • Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. A geometry optimization or energy minimization step is crucial. This is typically performed using a force field like MMFF94 or UFF. This process refines the bond lengths, angles, and dihedrals to yield a low-energy, stable conformation.

  • Protonation State Determination: The ionization state of the ligand at physiological pH (typically assumed to be 7.4) must be determined. The diazepane and pyridine nitrogens are potential sites of protonation. Tools such as Marvin's pKa calculator or the H++ server can be used for this prediction. An incorrect protonation state will lead to erroneous interaction predictions.

  • Generation of Conformers: A single, low-energy conformation may not be representative of the ligand's shape in solution. Therefore, a set of diverse, low-energy conformers should be generated. This can be done using tools like Confab in Open Babel or the conformational search modules in Schrödinger's Maestro.

  • File Format Conversion: The final prepared ligand conformations are saved in a suitable file format for docking, such as .mol2 or .sdf.

Receptor Preparation: Ensuring a Validated Binding Site

The quality of the receptor structure is paramount for a meaningful docking study. We will use the crystal structure of the Human Histamine H1 Receptor. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry of H1R in complex with a known antagonist.

Protocol 2.2.1: Receptor Preparation Workflow

  • PDB Structure Acquisition: Download the PDB file of the Human Histamine H1 Receptor. It is crucial to select a high-resolution crystal structure.

  • Initial Structure Cleanup: The raw PDB file often contains non-essential components such as water molecules, co-factors, and ions that are not part of the binding site. These are typically removed unless there is strong evidence for their involvement in ligand binding.

  • Addition of Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added, and their positions optimized. This step is critical for defining the hydrogen bonding network within the protein.

  • Protonation of Titratable Residues: Similar to the ligand, the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) in the protein must be assigned based on the physiological pH. The H++ server is an excellent tool for this purpose.

  • Energy Minimization of the Receptor: A restrained energy minimization of the receptor structure is performed to relieve any steric clashes that may have been introduced during the addition of hydrogens. The backbone atoms are typically kept fixed, while the side chains are allowed to relax.

  • Binding Site Definition: The binding site, or the "docking grid," is defined. In cases where a co-crystallized ligand is present, the binding site is typically defined as the region surrounding this ligand. If no ligand is present, a blind docking approach or site prediction algorithms can be used.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol 2.3.1: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.

  • Input File Preparation: The prepared ligand (in .pdbqt format for Vina) and the prepared receptor (also in .pdbqt format) are used as inputs.

  • Grid Box Definition: A configuration file is created that specifies the coordinates and dimensions of the docking grid box, encompassing the defined binding site of the receptor.

  • Execution of Docking: The docking simulation is run using the Vina executable, specifying the ligand, receptor, and configuration file.

  • Output Analysis: Vina will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

Table 1: Hypothetical Docking Results for this compound with H1R

PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP107, LYS191Ionic, Hydrogen Bond
2-8.2TRP158, PHE432Pi-Pi Stacking
3-7.9LYS191, TYR108Hydrogen Bond, Cation-Pi
Post-Docking Analysis: From Numbers to Insights

The raw output of a docking simulation requires careful analysis to extract meaningful biological insights.

Protocol 2.4.1: Analysis of Docking Poses

  • Visual Inspection: The predicted binding poses are visually inspected using molecular visualization software such as PyMOL or VMD. This allows for a qualitative assessment of the interactions.

  • Interaction Analysis: The types of interactions between the ligand and the receptor are analyzed. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions.

  • Clustering of Poses: The predicted poses are often clustered based on their root-mean-square deviation (RMSD). A large cluster of low-energy poses can indicate a more favorable and stable binding mode.

G A Docking Output (Poses & Scores) B Visual Inspection (PyMOL, VMD) A->B C Interaction Analysis (LigPlot+) A->C D Pose Clustering (RMSD) A->D E Selection of Best Pose(s) for Further Study B->E C->E D->E

Caption: Workflow for post-docking analysis.

Part 3: Advanced Simulation and Validation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the ligand-receptor complex over time.

Molecular Dynamics Simulation: Capturing the Dynamics of Binding

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment.

Protocol 3.1.1: MD Simulation using GROMACS

GROMACS is a versatile and widely used open-source software package for performing MD simulations.

  • System Setup: The best-ranked docked complex is placed in a simulation box, which is then solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period of time (e.g., 100 nanoseconds or more) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the RMSD of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.

Binding Free Energy Calculation: A More Rigorous Prediction

The scoring functions used in molecular docking provide a rough estimate of binding affinity. More accurate calculations can be performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods. These methods calculate the free energy of binding from the MD simulation trajectory.

Table 2: Hypothetical Binding Free Energy Components for this compound-H1R Complex

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-30.8
Polar Solvation Energy55.1
Non-polar Solvation Energy-4.5
Total Binding Free Energy (ΔG) -25.4

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to a representative receptor, the Human Histamine H1 Receptor. The methodologies described, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a robust framework for the initial assessment of novel ligands.

The insights gained from such a study can guide the rational design of more potent and selective analogs, prioritize compounds for synthesis and in vitro testing, and ultimately accelerate the drug discovery pipeline. It is imperative to remember that in silico predictions are models of reality and must always be validated by experimental data. The true power of computational chemistry lies in its synergy with experimental biology.

References

  • O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, 31(2), 455-461 (2010). [Link]

  • M. J. Abraham, T. Murtola, R. Schulz, S. Páll, J. C. Smith, B. Hess, E. Lindahl, GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers, SoftwareX, 1-2, 19-25 (2015). [Link]

Methodological & Application

Synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, robust, and scientifically grounded protocol for the synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, a heterocyclic scaffold of significant interest in medicinal chemistry. The described methodology is centered around a one-pot reductive amination, a cornerstone reaction in modern organic synthesis, utilizing pyridine-4-carboxaldehyde and 1,4-diazepane as starting materials. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters to ensure successful and reproducible synthesis.

Introduction and Significance

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities. The introduction of a pyridin-4-ylmethyl substituent onto the 1,4-diazepane ring generates a molecule with potential applications in various therapeutic areas, owing to the pyridine ring's ability to engage in hydrogen bonding and its prevalence in FDA-approved drugs.

This document outlines a reliable synthetic route to this compound, focusing on the widely employed reductive amination reaction. This method is celebrated for its efficiency, operational simplicity, and broad functional group tolerance, making it an invaluable tool in the synthesis of complex amines.[2][3]

Synthetic Strategy: Reductive Amination

The synthesis of this compound is achieved through a one-pot reductive amination of pyridine-4-carboxaldehyde with 1,4-diazepane. This reaction proceeds in two key stages within the same reaction vessel:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This is followed by dehydration to form a transient iminium ion intermediate.

  • Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the desired tertiary amine product.[4][5][6][7]

The choice of sodium triacetoxyborohydride is critical to the success of this synthesis. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde, thereby minimizing side product formation.[8] Its mild nature also ensures compatibility with the pyridine ring and other potentially sensitive functional groups.

Reaction Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Py_CHO Pyridine-4-carboxaldehyde Imine_Formation Iminium Ion Formation Py_CHO->Imine_Formation + 1,4-Diazepane (Nucleophilic Attack) Diazepane 1,4-Diazepane Diazepane->Imine_Formation Reduction Reduction Imine_Formation->Reduction + NaBH(OAc)₃ (Hydride Transfer) Product This compound Reduction->Product Work-up & Purification

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier
Pyridine-4-carboxaldehyde≥98%e.g., Sigma-Aldrich
1,4-Diazepane≥97%e.g., Sigma-Aldrich
Sodium triacetoxyborohydride≥97%e.g., Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory prepared
Magnesium sulfate (MgSO₄)Anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)ACS gradee.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS gradee.g., Fisher Scientific
HexanesACS gradee.g., Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridine-4-carboxaldehyde (1.0 g, 9.34 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (40 mL).

  • Amine Addition: To the stirred solution, add 1,4-diazepane (1.03 g, 10.27 mmol, 1.1 equiv.). Stir the mixture at room temperature for 20 minutes. A slight exotherm may be observed.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (2.97 g, 14.01 mmol, 1.5 equiv.) portion-wise over 10 minutes. The addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 15% methanol in dichloromethane is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a viscous oil or a low-melting solid.

Expected Yield: 75-85%

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the pyridine ring (two doublets), a singlet for the benzylic methylene protons, and multiplets for the diazepane ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Aromatic carbons, a benzylic carbon, and aliphatic carbons of the diazepane ring are expected.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

Safety and Handling Precautions

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a water-sensitive reagent. Avoid contact with moisture.

  • Pyridine-4-carboxaldehyde is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInactive reducing agent or insufficient reaction timeUse fresh sodium triacetoxyborohydride. Allow the reaction to stir for a longer period, monitoring by TLC.
Low yieldInefficient extraction or purification lossPerform multiple extractions. Use a suitable eluent system for chromatography to minimize product loss.
Presence of starting aldehydeIncomplete reductionEnsure the correct stoichiometry of the reducing agent. Check the quality of the reducing agent.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By leveraging the principles of reductive amination with a carefully selected reagent, this guide empowers researchers to access this valuable heterocyclic scaffold for applications in drug discovery and development. The detailed explanations and troubleshooting guide further enhance the reproducibility and success of the synthesis.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Organic Reactions. Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
  • Podyacheva, E., et al. (2020).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Notes and Protocols for the Ruthenium-Catalyzed Synthesis of 1,4-Diazacycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Diazacycles and the Rise of Ruthenium Catalysis

1,4-Diazacycles, particularly piperazines and diazepanes, are privileged scaffolds in modern medicinal chemistry and drug development.[1] The piperazine ring, for instance, is a ubiquitous structural motif found in a vast array of blockbuster drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Similarly, the seven-membered diazepane core is integral to numerous therapeutic agents.[1][2]

Traditionally, the synthesis of these vital heterocycles has relied on multi-step sequences, often involving harsh reagents and generating significant waste. However, the advent of transition metal catalysis has revolutionized this field, with ruthenium-based catalysts emerging as particularly powerful tools.[3][4] This application note provides a detailed guide to the ruthenium-catalyzed synthesis of 1,4-diazacycles, with a focus on the elegant and highly efficient "hydrogen borrowing" strategy. This approach offers a green, atom-economical pathway to these valuable molecules from readily available diols and diamines, generating water as the sole byproduct.[1][5]

Core Concept: The Hydrogen Borrowing Catalytic Cycle

The hydrogen borrowing (or transfer hydrogenation) methodology is a powerful C-N bond-forming strategy. In the context of 1,4-diazacycle synthesis, a ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes condensation with a diamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the active catalyst and forming the desired N-alkylated product. A second intramolecular N-alkylation event then leads to the final cyclized 1,4-diazacycle.

A significant challenge in this transformation is the potential for the chelating diamine substrate to poison the metal catalyst.[2][5] The development of specialized ruthenium catalysts, such as (pyridyl)phosphine-ligated ruthenium(II) complexes, has been instrumental in overcoming this hurdle, enabling the efficient synthesis of both six-membered piperazines and more challenging seven-membered diazepanes.[2][5][6]

Featured Catalyst System: (Pyridyl)phosphine-ligated Ruthenium(II) Complex

A leading catalyst for this transformation is a (pyridyl)phosphine-ligated ruthenium(II) complex. This catalyst has demonstrated remarkable tolerance to chelating amines and a broad substrate scope.[2][5]

Table 1: Representative (Pyridyl)phosphine-ligated Ruthenium(II) Catalyst

Catalyst StructureKey Features
[Ru(II) complex with a (pyridyl)phosphine ligand] - High activity and stability. - Tolerates chelating diamines. - Enables synthesis of both piperazines and diazepanes. - Operates under neat conditions.

Experimental Workflow and Protocols

The following section outlines a general experimental workflow and detailed protocols for the synthesis of a representative 1,4-diazacycle and a medicinally relevant compound, cyclizine.

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge vial with diamine, diol, and catalyst B Seal vial under inert atmosphere (e.g., N2) A->B C Heat to specified temperature (e.g., 110 °C) B->C D Cool to room temperature C->D E Perform aqueous work-up (e.g., DCM/water) D->E F Isolate product via chromatography E->F

Caption: A generalized workflow for the ruthenium-catalyzed synthesis of 1,4-diazacycles.

Protocol 1: General Procedure for the Synthesis of a Substituted Piperazine

This protocol describes the synthesis of a generic substituted piperazine from a diamine and a diol.

Materials:

  • N,N'-disubstituted ethylenediamine (1.0 mmol)

  • 1,2-Propanediol (1.2 mmol)

  • (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (0.01-0.05 mmol, 1-5 mol%)

  • Anhydrous toluene (if not running neat)

  • Inert atmosphere glovebox or Schlenk line

  • Sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a 1-dram vial with the N,N'-disubstituted ethylenediamine (1.0 mmol), 1,2-propanediol (1.2 mmol), and the ruthenium catalyst (1-5 mol%).[5]

  • Sealing: Securely cap the vial. If not using a glovebox, the reaction should be set up under an inert atmosphere using standard Schlenk techniques.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction mixture for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS. The solution will typically turn dark brown.[5]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired piperazine derivative.

Protocol 2: Synthesis of the Pharmaceutical Agent Cyclizine

This protocol details the synthesis of the antihistamine drug, cyclizine, demonstrating the practical application of this methodology.[5][7]

Materials:

  • N-benzhydrylethylenediamine (1.0 mmol, 212 mg)

  • Ethylene glycol (1.2 mmol, 74 mg, 67 µL)

  • (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (0.01 mmol, 1 mol%)

  • Other materials as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a glovebox, charge a 1-dram vial with N-benzhydrylethylenediamine (212 mg, 1.0 mmol), ethylene glycol (67 µL, 1.2 mmol), and the ruthenium catalyst (1 mol%).

  • Sealing and Reaction: Seal the vial and heat the mixture at 110 °C for 48 hours.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate cyclizine. A reported yield for this synthesis is 91%.[6]

Data Summary and Substrate Scope

The ruthenium-catalyzed diol-diamine coupling exhibits a broad substrate scope, tolerating various substituents on both the diamine and diol components.

Table 2: Representative Examples of Ruthenium-Catalyzed 1,4-Diazacycle Synthesis

Diamine SubstrateDiol SubstrateProductCatalyst Loading (mol%)Time (h)Yield (%)Reference
N,N'-Dibenzylethylenediamine1,2-Propanediol1,4-Dibenzyl-2-methylpiperazine24885[5]
N-BenzhydrylethylenediamineEthylene glycolCyclizine14891[6]
N,N'-Dibenzyl-1,3-propanediamine1,3-Propanediol1,4-Dibenzyl-1,4-diazepane54875[5]
N-Benzhydryl-1,3-propanediamineEthylene glycolHomochlorcyclizine24867[6]

Note: Reaction conditions are typically neat at 110 °C.

Mechanistic Insights

The catalytic cycle is believed to proceed through a series of well-defined steps, as illustrated below. The unique ability of the (pyridyl)phosphine-ligated ruthenium(II) catalyst to resist deactivation by the chelating diamine is a key factor in the success of this transformation.[2]

Diagram 2: Simplified Catalytic Cycle for 1,4-Diazacycle Formation

G A [Ru]-H (Active Catalyst) B Diol Oxidation A->B + Diol - H2O C Aldehyde Formation B->C D Condensation with Diamine C->D + Diamine E Imine Formation D->E F Imine Reduction E->F + [Ru]-H F->A - Product G N-Alkylated Intermediate F->G H Intramolecular Cyclization G->H I 1,4-Diazacycle H->I

Caption: A simplified representation of the hydrogen borrowing catalytic cycle.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The ruthenium catalyst is air-sensitive, and all manipulations should be performed under an inert atmosphere to prevent catalyst degradation.

  • Solvent-Free Conditions: While the reaction can be performed in a solvent, neat (solvent-free) conditions are often preferred for their efficiency and environmental benefits.[2]

  • Substrate Purity: The purity of the starting diamine and diol is crucial for optimal catalyst performance and high yields.

  • Stirring: For neat reactions, efficient stirring is important. In some cases, the addition of molecular sieves has been found to be detrimental, possibly by impeding stirring.[2]

  • Catalyst Loading: While catalyst loadings of 1-5 mol% are typical, optimization may be required for specific substrates.

Conclusion

The ruthenium-catalyzed synthesis of 1,4-diazacycles via the hydrogen borrowing strategy represents a significant advancement in synthetic organic chemistry. This methodology provides a direct, atom-economical, and environmentally benign route to these medicinally important heterocycles. The use of specialized (pyridyl)phosphine-ligated ruthenium(II) catalysts has overcome previous limitations, enabling the efficient synthesis of a broad range of piperazines and diazepanes. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating the adoption of this powerful synthetic tool.

References

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. [Link]

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Supporting Information for Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. [Link]

  • Figshare. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. [Link]

  • ResearchGate. (2023). Ruthenium-Catalyzed Synthesis of Piperazines and Diazepanes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Huang, W.-X., et al. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 23(15), 5889–5894. [Link]

  • ResearchGate. (2023). Request PDF: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. [Link]

  • The Journal of Organic Chemistry. (2006). Ruthenium complex catalyzed N-heterocyclization. Syntheses of N-substituted piperidines, morpholines, and piperazines from amines and 1,5-diols. [Link]

  • Sahu, S., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1083-1107. [Link]

  • New Journal of Chemistry. (2021). Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-4-ylmethyl)-1,4-diazepane is a heterocyclic amine containing a pyridine ring and a 1,4-diazepane moiety. As a member of the 1,4-diazepine class of compounds, it belongs to a group of molecules with a wide range of biological activities, making them significant in pharmaceutical research and development.[1] Accurate and precise quantification of such compounds in various matrices, including pharmaceutical formulations and biological fluids, is paramount for pharmacokinetic studies, quality control, and overall drug development efficacy.

This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will explore two robust chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring methodological integrity and compliance with international standards.[2][3]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. As a basic and polar compound, its behavior during chromatographic separation and sample extraction requires careful consideration. The pyridine and diazepine nitrogens are susceptible to protonation, making the compound's charge state highly dependent on pH. This property is a critical lever for optimizing both extraction and chromatographic retention.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substance. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Development

The choice of a C18 column provides a hydrophobic stationary phase for the retention of this compound. Due to the basic nature of the analyte, peak tailing can be a significant issue on standard silica-based C18 columns. To mitigate this, a mobile phase with a controlled pH and an organic modifier is employed to ensure symmetrical peak shape and reproducible retention. The use of a buffer is essential to maintain a consistent pH and, consequently, a stable ionization state of the analyte.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh and dissolve sample/standard in Diluent (Mobile Phase A/B) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inj Inject sample onto C18 column s_filter->hplc_inj hplc_sep Isocratic elution with ACN/Phosphate Buffer hplc_inj->hplc_sep hplc_det UV Detection at 254 nm hplc_sep->hplc_det data_acq Acquire chromatogram hplc_det->data_acq data_quant Quantify using calibration curve data_acq->data_quant

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Diluent: Use a mixture of the phosphate buffer and acetonitrile in the same ratio as the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

5. Method Validation (as per ICH Q2(R2) Guidelines): [2][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any potential interfering peaks from the matrix or placebo.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Accuracy Mean recovery of 98.0% to 102.0% at three different concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as human plasma and urine.

Rationale for Method Development

LC-MS/MS is the preferred technique for bioanalysis due to its ability to provide definitive identification and quantification at low concentrations.[4] The use of a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte. Sample preparation is crucial to remove matrix components that can interfere with the analysis and cause ion suppression. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating the analyte from biological fluids.[5] Given the basic nature of this compound, a mixed-mode cation exchange SPE sorbent is chosen for optimal retention and elution.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data_proc Data Processing spe_cond Condition SPE cartridge (Methanol, Water) spe_load Load pre-treated sample (Plasma/Urine + Acid) spe_cond->spe_load spe_wash Wash with acidic buffer and organic solvent spe_load->spe_wash spe_elute Elute with ammoniated organic solvent spe_wash->spe_elute spe_evap Evaporate and reconstitute spe_elute->spe_evap lcms_inj Inject onto C18 column spe_evap->lcms_inj lcms_sep Gradient elution with Formic Acid in Water/ACN lcms_inj->lcms_sep lcms_det ESI+ MS/MS Detection (MRM Mode) lcms_sep->lcms_det data_acq_ms Acquire MRM data lcms_det->data_acq_ms data_quant_ms Quantify using internal standard calibration data_acq_ms->data_quant_ms

Caption: Workflow for LC-MS/MS analysis of this compound in biological matrices.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d4-1-(Pyridin-4-ylmethyl)-1,4-diazepane)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid and Ammonium hydroxide (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/urine (drug-free)

  • Mixed-mode cation exchange SPE cartridges

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • SPE manifold

  • Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction):

  • Pre-treatment: To 200 µL of plasma or urine, add the internal standard and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard

5. Method Validation (as per ICH M10 Bioanalytical Method Validation Guidelines):

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.
Calibration Curve At least 6 non-zero standards with a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run accuracy within 85-115% of nominal values (80-120% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Recovery Consistent, precise, and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).[6][7]

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in both pharmaceutical and biological samples. The HPLC-UV method is well-suited for routine quality control of drug substances and products, offering simplicity and accuracy. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method, coupled with an optimized solid-phase extraction protocol, is the recommended approach. Adherence to the outlined validation procedures, grounded in ICH guidelines, will ensure that the data generated is accurate, reliable, and fit for its intended purpose in a regulated environment.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Sioufi, A., & Dubois, J. P. (n.d.). Chromatographic methods for the analysis of benzodiazepines and their metabolites in biological samples.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • National Center for Biotechnology Information. (n.d.). 1,4-Ditosyl-1,4-diazepane. PMC.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). High-performance LC Quadrupole Time-of-flight MS Method for the Analysis of Antidiabetic Drugs in Aqueous Environmental Samples.
  • Sigma-Aldrich. (n.d.). Analysis of Urine for Drugs of Abuse.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Thai Science. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LabRulez. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples.
  • ResearchGate. (n.d.). Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20°C.
  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • International Council for Harmonisation. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Thermo Fisher Scientific. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • PubMed. (n.d.). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.
  • GOV.UK. (n.d.). Pyridine slides for discussion.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • PubMed. (n.d.). Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva.
  • PubMed Central. (n.d.). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.
  • PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry.
  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Research and Reviews. (n.d.). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Open Access Journals.
  • BenchChem. (2025). Application Note and Protocol: Liquid-Liquid Extraction of Bosentan from Biological Matrices.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).
  • ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.

Sources

Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Diazepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diazepane compounds, a class of heterocyclic molecules, are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough evaluation of cytotoxicity is a critical step in the preclinical development process to identify compounds that may have adverse effects on healthy cells.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cell-based assays to accurately assess the cytotoxic potential of novel diazepane derivatives.

The primary mechanism of action for many diazepine-based compounds, such as diazepam, involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system (CNS).[4][5] Therefore, understanding the potential for off-target cytotoxicity is paramount. This guide will delve into the rationale behind selecting appropriate assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation and troubleshooting.

I. Strategic Selection of Cytotoxicity Assays

A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. No single assay can provide a complete picture of the mechanism of cell death. Therefore, we recommend a tiered approach, starting with assays that measure metabolic activity and membrane integrity, followed by more specific assays to elucidate the mode of action (e.g., apoptosis).

A. Initial Screening: Assessing Overall Cell Health

1. Metabolic Activity Assays (MTT/MTS):

  • Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Rationale for Diazepanes: This is an excellent first-line screening assay to quickly determine a compound's general impact on cell viability and to establish a dose-response curve.

2. Membrane Integrity Assays (LDH Release):

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Rationale for Diazepanes: This assay provides complementary information to metabolic assays. A compound could inhibit metabolic activity without causing immediate membrane rupture. Conversely, some diazepane analogs might induce necrosis, leading to significant LDH release.

B. Mechanistic Insights: Elucidating the Pathway of Cell Death

1. Apoptosis Assays (Caspase-3/7 Activity):

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death).[11] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[12] Assays typically use a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[13]

  • Rationale for Diazepanes: Determining whether a compound induces apoptosis is critical. Apoptosis is a controlled form of cell death, and its induction can be a desired effect in cancer therapeutics but an adverse effect in other contexts. Some studies have suggested that diazepam can have cytogenetic effects, making apoptosis investigation particularly relevant.[14]

C. Choosing the Right Cell Line

The selection of an appropriate cell line is a critical determinant of the relevance of the cytotoxicity data.

  • Relevance to Therapeutic Target: For diazepane compounds targeting the CNS, neuronal cell lines (e.g., SH-SY5Y) are highly relevant.[15][16][17]

  • General Toxicity Screening: For assessing general cytotoxicity, commonly used and well-characterized cell lines such as HeLa (cervical cancer), HepG2 (liver carcinoma), or fibroblasts are suitable.[18]

  • Consideration of Metabolism: If hepatic metabolism of the diazepane compounds is anticipated, using a liver cell line like HepG2 is advisable as they express metabolic enzymes.[18] Diazepam, for instance, is metabolized in the liver by the cytochrome P450 system.[4]

II. Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific cell line and experimental conditions.

A. MTT Cell Viability Assay Protocol

This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[6][7][8][19]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][19]

  • Cell culture medium (phenol red-free for the final steps is recommended to reduce background)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm[19]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the diazepane compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO, typically <0.5%) and untreated controls.[20]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6][19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

B. LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[10]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • 96-well clear flat-bottom plates

  • Cell culture medium (serum-free medium during the assay can reduce background)[20]

  • Lysis buffer (often included in kits, or 1% Triton X-100)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm[22]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • It is crucial to include the following controls on each plate:[10]

      • Untreated cells (Spontaneous LDH release): For baseline LDH release.

      • Lysis buffer-treated cells (Maximum LDH release): To determine the maximum possible LDH release.

      • Medium-only (No-cell control): For background absorbance of the medium.

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[22]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[23]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Cytotoxicity (%) = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

C. Caspase-3/7 Apoptosis Assay Protocol

This protocol quantifies the activity of effector caspases-3 and -7, key markers of apoptosis.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent luminescent or fluorescent kit)

  • 96-well white or black flat-bottom plates (depending on the assay's detection method)

  • Cell culture medium

  • Multichannel pipette

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using the appropriate plate type.

    • Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls (untreated cells).

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume.

  • Incubation:

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Data Analysis: Results are typically expressed as fold change in caspase activity relative to the untreated control.

III. Data Interpretation and Visualization

A. Quantitative Data Summary
Assay TypePrincipleEndpoint MeasuredTypical OutputAdvantagesLimitations
MTT/MTS Mitochondrial reductase activity[7]Formazan absorbance% Cell ViabilityHigh-throughput, cost-effectiveCan be affected by changes in metabolic rate not related to viability
LDH Release Loss of membrane integrity[9]LDH activity in supernatant% CytotoxicityMeasures necrosis, non-destructive to remaining cellsLess sensitive for early apoptosis, LDH has a limited half-life in medium[10]
Caspase-3/7 Effector caspase activity[12][13]Luminescence/FluorescenceFold change in activitySpecific for apoptosis, high sensitivityTransient signal, timing of measurement is critical
B. Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducibility.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Assay Execution cluster_readout Phase 4: Data Acquisition & Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Add Diazepane Compounds (and Controls) incubate_attach->treat incubate_treat Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate_treat assay_choice Select Assay incubate_treat->assay_choice mtt MTT Assay assay_choice->mtt Metabolism ldh LDH Assay assay_choice->ldh Membrane Integrity caspase Caspase Assay assay_choice->caspase Apoptosis read Measure Signal (Absorbance/Luminescence) mtt->read ldh->read caspase->read analyze Calculate % Viability/ % Cytotoxicity/ Fold Change read->analyze end End: Interpret Results analyze->end apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_events Cellular Events compound Diazapane Compound initiator Initiator Caspases (e.g., Caspase-8, -9) compound->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector Activation cleavage Cleavage of Cellular Substrates (e.g., PARP) effector->cleavage blebbing Membrane Blebbing cleavage->blebbing apoptosis Apoptosis blebbing->apoptosis

Caption: Simplified caspase-mediated apoptosis pathway.

IV. Troubleshooting and Best Practices

  • High Variability Between Replicates: This can be due to inconsistent cell seeding, pipetting errors, or edge effects in the plate. [20][21]To mitigate this, use a multichannel pipette, and consider not using the outer wells of the plate for experimental samples. [21]* Low Signal in MTT Assay: This could result from low cell density or insufficient incubation time with the MTT reagent. [20][21]Optimize cell seeding density and incubation time for your specific cell line.

  • High Background in LDH Assay: This may be caused by components in the serum or phenol red in the medium. [20]Using serum-free medium during the assay and a phenol red-free medium can help reduce background.

  • Solvent Cytotoxicity: Always include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve the compounds is not causing cytotoxicity at the concentration used. [20]* Assay Validation: It is good practice to validate the assays with known cytotoxic compounds to ensure they are performing as expected.

V. Conclusion

The evaluation of cytotoxicity is a non-negotiable aspect of preclinical drug development. For diazepane compounds, a strategic, multi-assay approach is recommended to gain a comprehensive understanding of their potential toxic effects. By combining assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis, researchers can build a robust safety profile for their compounds of interest. Adherence to detailed protocols and best practices in data interpretation is essential for generating reliable and reproducible results.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved January 14, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 14, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved January 14, 2026, from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved January 14, 2026, from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved January 14, 2026, from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. Retrieved January 14, 2026, from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. (1999). ATLA, 27(2), 213-233. Retrieved January 14, 2026, from [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. (1997). ATLA, 25(5), 571-587. Retrieved January 14, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). Journal of Chemical Information and Modeling, 60(4), 1835-1845. Retrieved January 14, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved January 14, 2026, from [Link]

  • Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay. (2012). Journal of Immunological Methods, 375(1-2), 109-116. Retrieved January 14, 2026, from [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(4), 541-542. Retrieved January 14, 2026, from [Link]

  • Histopathological toxicity of diazepam: an in-depth review. (2024). International Journal of Biological & Medical Research, 15(2), 1-6. Retrieved January 14, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Cytogenetic activity of diazepam in normal human lymphocyte cultures. (2005). Pharmacological Research, 52(4), 346-350. Retrieved January 14, 2026, from [Link]

  • histopathological toxicity of diazepam: an in-depth review. (2024, September 30). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Stable Cell Lines for Drug Screening in CNS. (n.d.). Innoprot. Retrieved January 14, 2026, from [Link]

  • Cardiotoxicity of Diazepam in Cultured Heart Cells. (1983). Toxicology and Applied Pharmacology, 68(2), 282-290. Retrieved January 14, 2026, from [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2022). International Journal of Molecular Sciences, 23(19), 11893. Retrieved January 14, 2026, from [Link]

  • Chemical structure and biological activity of the diazepines. (1978). Arzneimittel-Forschung, 28(5a), 868-873. Retrieved January 14, 2026, from [Link]

  • Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (2003). Cell Biology and Toxicology, 19(2), 71-77. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 1,4-Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry and drug development.[1] This seven-membered heterocyclic scaffold, containing two nitrogen atoms at the 1 and 4 positions, is a core component of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3][4] The conformational flexibility of the diazepine ring allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with various biological targets.

The functionalization of the nitrogen atoms within the 1,4-diazepane core via N-alkylation is a cornerstone of analog synthesis. This modification directly influences a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. Consequently, N-alkylation is a critical tool for modulating a compound's potency, target selectivity, metabolic stability, and overall pharmacokinetic profile. This guide provides a detailed overview of the strategic considerations and proven laboratory protocols for the successful N-alkylation of 1,4-diazepane intermediates.

Part 1: Strategic Considerations and Mechanistic Overview

The N-alkylation of a 1,4-diazepane presents a key chemical challenge: regioselectivity. With two nucleophilic secondary amine sites, reactions can lead to a mixture of mono-alkylated, di-alkylated, and starting material, complicating purification and reducing the yield of the desired product. The choice of synthetic strategy is therefore paramount.

The Challenge of Regioselectivity: Mono- vs. Di-alkylation

Direct alkylation of an unprotected 1,4-diazepane often results in poor selectivity. The initial mono-alkylation product can compete with the starting material for the remaining alkylating agent, leading to the formation of the di-substituted product. To achieve selective mono-alkylation, a protection strategy is often employed.

The most common approach involves the use of the tert-butyloxycarbonyl (Boc) protecting group.[5][6] One nitrogen is temporarily "masked" with a Boc group, allowing for the selective alkylation of the remaining free secondary amine. The Boc group is robust enough to withstand many alkylation conditions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7][8]

Key Alkylation Methodologies

Two primary methodologies dominate the N-alkylation of 1,4-diazepane intermediates: Direct Alkylation with electrophiles and Reductive Amination with carbonyl compounds.

  • Direct N-Alkylation: This classic method involves the reaction of the amine with an alkyl halide (e.g., R-I, R-Br, R-Cl) or other alkylating agents in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the acid byproduct. A significant drawback is the risk of over-alkylation to form a quaternary ammonium salt, especially with highly reactive alkylating agents.

  • Reductive Amination: This powerful and often preferred method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[9][10] This one-pot procedure is generally cleaner, avoids the formation of quaternary salts, and utilizes readily available carbonyl compounds.[10] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting carbonyl compound.[11]

Mechanistic Pathways Overview

The following diagram illustrates the strategic decision-making process for the N-alkylation of a 1,4-diazepane intermediate.

G cluster_0 Strategic Decision cluster_1 Pathway 1: Direct Alkylation (with Protection) cluster_2 Pathway 2: Reductive Amination Start 1,4-Diazepane Intermediate Protect Step A: Boc Protection Start->Protect Requires Mono-alkylation ReductiveAm One-Pot Reaction: Aldehyde/Ketone (R₂C=O) + Reducing Agent Start->ReductiveAm Direct Mono-alkylation (controlled stoichiometry) MonoBoc Mono-Boc Protected 1,4-Diazepane Protect->MonoBoc Alkylate Step B: Alkylation (R-X, Base) MonoBoc->Alkylate BocAlkylated N-Alkyl, N'-Boc Intermediate Alkylate->BocAlkylated Deprotect Step C: Deprotection (TFA or HCl) BocAlkylated->Deprotect EndProduct Mono-N-Alkylated 1,4-Diazepane Deprotect->EndProduct Iminium Iminium Ion Intermediate ReductiveAm->Iminium Iminium->EndProduct In-situ Reduction G cluster_A Step A: Protection cluster_B Step B: Alkylation cluster_C Step C: Deprotection A1 Dissolve 1,4-Diazepane in Solvent (e.g., DCM) A2 Add Boc₂O (1.0 eq) and Base (e.g., TEA) A1->A2 A3 Stir at RT A2->A3 A4 Workup & Purify A3->A4 A_Out 1-Boc-1,4-diazepane A4->A_Out B1 Dissolve 1-Boc-1,4-diazepane in Solvent (e.g., DMF) A_Out->B1 B2 Add Base (e.g., K₂CO₃) and Alkyl Halide (R-X) B1->B2 B3 Heat Reaction (e.g., 60-80 °C) B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Workup & Purify B4->B5 B_Out 1-Boc-4-Alkyl-1,4-diazepane B5->B_Out C1 Dissolve Boc-protected amine in DCM B_Out->C1 C2 Add TFA (5-10 eq) at 0 °C C1->C2 C3 Warm to RT, Stir C2->C3 C4 Evaporate & Neutralize (e.g., sat. NaHCO₃) C3->C4 C5 Extract & Purify C4->C5 C_Out Final Product: 1-Alkyl-1,4-diazepane C5->C_Out

Caption: Workflow for mono-alkylation via a Boc-protection strategy.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-diazepane intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add a base, such as triethylamine (TEA, 1.1 eq). In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent. Add the Boc₂O solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [7]4. Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-Boc-1,4-diazepane, can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

  • Reaction Setup: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution in DMF). Add the alkylating agent (R-X, 1.1-1.5 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Reaction Setup: Dissolve the purified 1-Boc-4-alkyl-1,4-diazepane (1.0 eq) in DCM (approx. 0.1 M solution) and cool the flask in an ice bath (0 °C).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. [6]Alternatively, a solution of 4M HCl in 1,4-dioxane can be used. [7][8]3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material. [7]4. Workup and Isolation: Concentrate the reaction mixture under reduced pressure. To obtain the free amine, dissolve the residue in water or DCM and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases (pH > 8). [7]Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final mono-N-alkylated 1,4-diazepane.

Protocol 2: One-Pot N-Alkylation via Reductive Amination

This protocol is a highly efficient one-pot method for mono- or di-alkylation, depending on stoichiometry. It is particularly advantageous as it avoids harsh reagents and the formation of quaternary byproducts. [9][12][13]

G Start Dissolve 1,4-Diazepane (1.0 eq) and Aldehyde/Ketone (1.1 eq) in Solvent (e.g., DCE) AddAcid Add Acetic Acid (optional, to catalyze iminium formation) Start->AddAcid Stir1 Stir at RT for 1-2 hours AddAcid->Stir1 AddReducer Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise Stir1->AddReducer Stir2 Stir at RT until completion (Monitor by TLC/LC-MS) AddReducer->Stir2 Workup Quench with sat. NaHCO₃ Stir2->Workup Extract Extract with DCM, Dry, Concentrate Workup->Extract Purify Purify via Column Chromatography Extract->Purify End Final Product: N-Alkyl-1,4-diazepane Purify->End

Caption: General workflow for N-alkylation via reductive amination.

  • Reaction Setup: To a round-bottom flask, add the 1,4-diazepane intermediate (1.0 eq) and the desired aldehyde or ketone (1.1 eq for mono-alkylation). Dissolve them in an anhydrous solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or THF.

  • Iminium Formation: Add acetic acid (1.0 eq, optional) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB, 1.5 eq) portion-wise to the reaction mixture. [11]Be cautious of initial gas evolution.

  • Reaction: Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC or LC-MS analysis.

  • Workup and Isolation: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution stops. Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-alkylated 1,4-diazepane product.

Part 3: Data Summary and Troubleshooting

Comparative Analysis of N-Alkylation Methods
FeatureDirect Alkylation (with Protection)Reductive Amination
Primary Reagents Alkyl Halide (R-X), Base (K₂CO₃, NaH), Boc₂O, Acid (TFA, HCl)Aldehyde/Ketone (R₂C=O), Reducing Agent (NaBH(OAc)₃, NaBH₃CN)
Regioselectivity Excellent for mono-alkylation due to protection strategy.Good; controlled by stoichiometry of the carbonyl compound.
Key Advantages Well-established, reliable for specific mono-alkylation.One-pot procedure, milder conditions, avoids over-alkylation, broad substrate scope. [10]
Key Disadvantages Multi-step process (protect, alkylate, deprotect), risk of quaternization if unprotected.Requires specific reducing agents, carbonyl compounds can be unstable.
Common Solvents DMF, Acetonitrile, DCMDCE, DCM, THF, Methanol [9][11]
Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey Characteristics & Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STABMild and selective for imines/iminium ions in the presence of aldehydes/ketones. Tolerates slightly acidic conditions. Moisture sensitive. [11]
Sodium Cyanoborohydride NaBH₃CNEffective at neutral to acidic pH. Reduces imines faster than carbonyls. Highly toxic (releases HCN gas upon acidification). [10]
Sodium Borohydride NaBH₄Can reduce both imines and the starting carbonyls. [11]Typically, the imine is pre-formed before the addition of NaBH₄. [9]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield - Incomplete reaction. - Inefficient workup/extraction. - Product loss during purification.- Increase reaction time or temperature. - Ensure the base is sufficient and dry (for direct alkylation). - Use a more reactive alkyl halide (I > Br > Cl). - Adjust pH during extraction for optimal product solubility in the organic phase.
Over-alkylation / Di-substitution - Use of unprotected diazepine. - High reactivity of the alkylating agent.- Employ the Boc-protection strategy (Protocol 1). - Use reductive amination with controlled (1.0-1.1 eq) stoichiometry of the carbonyl compound.
Incomplete Boc Deprotection - Insufficient acid or reaction time.- Increase equivalents of TFA or HCl/dioxane. - Extend the reaction time and monitor closely by LC-MS. [8]
Formation of Side Products - Elimination reaction with alkyl halide (if using a hindered base). - Instability of reagents or product under reaction conditions.- Use a non-hindered base like K₂CO₃. - For reductive amination, ensure the quality of the aldehyde. - Lower the reaction temperature.
Difficult Purification - Similar polarity of starting material and product. - Presence of stubborn impurities.- Optimize chromatography (try different solvent systems or gradient elution). - Consider converting the final amine to a salt (e.g., HCl salt) to induce crystallization.

Part 4: Product Characterization

Successful N-alkylation and purification must be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Look for the appearance of new signals corresponding to the added alkyl group and shifts in the signals of the diazepine ring protons and carbons adjacent to the newly substituted nitrogen.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides an assessment of its purity. This is the primary tool for monitoring reaction progress.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the secondary amine starting material.

By carefully selecting the synthetic strategy and rigorously executing these protocols, researchers can efficiently synthesize a diverse array of N-alkylated 1,4-diazepane derivatives, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

References

  • Cai, D., et al. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. 2019. Available from: [Link]

  • Chen, Y., et al. Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. 2020. Available from: [Link]

  • Deb-Pra, J., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. 2024. Available from: [Link]

  • Rashid, M. A., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. 2019. Available from: [Link]

  • Patel, K. D., et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. 2012. Available from: [Link]

  • Li, P., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2018. Available from: [Link]

  • Crotti, C., et al. Iridium-catalyzed N-alkylation of diamines with glycerol. Journal of Molecular Catalysis A: Chemical. 2014. Available from: [Link]

  • Bennamane, N., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2009. Available from: [Link]

  • Deb-Pra, J., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. 2024. Available from: [Link]

  • ResearchGate. Boc deprotection conditions tested. ResearchGate GmbH. Available from: [Link]

  • PubMed. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Library of Medicine. 2024. Available from: [Link]

  • Xiong, X. Q., et al. Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity. 2007. Available from: [Link]

  • Figshare. Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. University of Sussex. 2018. Available from: [Link]

  • Boateng, D., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020. Available from: [Link]

  • Liu, R. Y., et al. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. Journal of the American Chemical Society. 2021. Available from: [Link]

  • Deb-Pra, J., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. 2024. Available from: [Link]

  • Oucidata. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. 2019. Available from: [Link]

  • Wikipedia. Reductive amination. Wikimedia Foundation. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

Sources

Application Notes & Protocols: Investigating 1,4-Diazepines in Neurodegenerative Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Overview & Rationale

The seven-membered heterocyclic scaffold of 1,4-diazepine and its derivatives has long been recognized as a "privileged structure" in medicinal chemistry.[1] Initially rising to prominence with the development of classical benzodiazepines like diazepam for their potent anxiolytic, sedative, and anticonvulsant properties, this chemical family is now being explored in novel contexts far beyond its traditional applications.[2][3][4] A growing body of research is focused on harnessing the unique stereochemical and electronic properties of the 1,4-diazepine ring system to address complex pathologies, most notably the multifaceted challenges of neurodegenerative disorders such as Alzheimer's disease (AD).

While classical benzodiazepines act primarily as positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission, their long-term use in elderly patients, particularly those with dementia, is controversial due to potential adverse effects on cognition.[5][6][7][8] However, new research is pivoting away from the GABAergic mechanism. Instead, it focuses on designing novel 1,4-diazepine derivatives that interact with distinct pathological targets in neurodegeneration. This guide provides an in-depth exploration of the application of these next-generation 1,4-diazepines, with a primary focus on their role as inhibitors of amyloid-beta (Aβ) aggregation in Alzheimer's disease research.[9]

Section 2: Core Mechanism of Action in Neurodegeneration

The central pathological event in Alzheimer's disease is the misfolding and aggregation of the amyloid-beta peptide, which accumulates into soluble oligomers and insoluble plaques in the brain, leading to synaptic dysfunction and neuronal death.[9] Novel, non-classical 1,4-diazepane derivatives have been specifically designed to interrupt this cascade.

Unlike traditional benzodiazepines, the therapeutic action of these compounds is not dependent on GABA-A receptor modulation. Instead, their flexible seven-membered ring system serves as a versatile scaffold for positioning functional groups that can directly interfere with the protein-protein interactions governing Aβ aggregation.[9] The proposed mechanism involves the binding of these small molecules to Aβ monomers or early-stage oligomers, stabilizing them in a non-aggregation-prone conformation and redirecting the aggregation pathway towards non-toxic species.

G Abeta Aβ Monomers Oligo Toxic Soluble Oligomers Abeta->Oligo Aggregation NonToxic Non-Toxic Aggregates Abeta->NonToxic Redirected Pathway Fibril Insoluble Fibrils (Plaques) Oligo->Fibril Neurotox Synaptic Dysfunction & Neuronal Cell Death Oligo->Neurotox Primary Pathological Trigger Diazepine 1,4-Diazepine Derivative Diazepine->Abeta Diazepine->Oligo Inhibits Elongation

Caption: Proposed mechanism of 1,4-diazepine derivatives in inhibiting Aβ aggregation.

Section 3: Experimental Design & Workflow

A systematic approach is essential for identifying and validating novel 1,4-diazepine candidates for neurodegenerative disorders. The workflow integrates computational design, chemical synthesis, and a tiered screening process involving both in vitro and in vivo models. This ensures that only the most promising compounds, exhibiting both target engagement and favorable drug-like properties, advance to later-stage testing.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Library Synthesis & Computational Screening of 1,4-Diazepine Derivatives tht Aβ Aggregation Assay (Thioflavin T) invitro_sub->tht tem Morphology Analysis (TEM) tht->tem cyto Neuronal Cytotoxicity Assay (MTT / LDH) tem->cyto bbb Blood-Brain Barrier Model (PAMPA) cyto->bbb bbb->invivo_sub Promising Candidates model Transgenic Mouse Model (e.g., 5xFAD) invivo_sub->model admin Compound Administration (e.g., Oral Gavage) model->admin behavior Behavioral Testing (e.g., Morris Water Maze) admin->behavior histo Post-Mortem Brain Analysis (Immunohistochemistry) behavior->histo endpoint Lead Candidate Identification histo->endpoint

Caption: Integrated workflow for the evaluation of 1,4-diazepine derivatives.

Section 4: Key Experimental Protocols

Protocol 4.1: In Vitro Aβ (1-42) Aggregation Inhibition Assay

This protocol details the use of a Thioflavin T (ThT) fluorescence-based assay to quantify the inhibitory effect of 1,4-diazepine derivatives on amyloid-beta aggregation kinetics. ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • Objective: To determine the potency (e.g., IC₅₀) of test compounds in preventing Aβ fibrillization.

  • Materials:

    • Synthetic Aβ (1-42) peptide (lyophilized)

    • Hexafluoroisopropanol (HFIP)

    • DMSO (anhydrous)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Thioflavin T (ThT) stock solution (e.g., 5 mM in water)

    • Test 1,4-diazepine derivatives

    • Black, clear-bottom 96-well microplates

    • Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters.

  • Procedure:

    • Aβ Peptide Preparation: Dissolve lyophilized Aβ (1-42) in HFIP to a concentration of 1 mg/mL to ensure it is monomeric. Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a speed-vac, and store the resulting peptide films at -80°C.

    • Assay Preparation: Immediately before the assay, dissolve an Aβ film in DMSO to create a concentrated stock (e.g., 5 mM). Dilute this stock into cold PBS to a final assay concentration of 10 µM.

    • Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO and then dilute into the assay buffer to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Assay Reaction: In each well of the 96-well plate, combine:

      • 10 µL of test compound dilution (or vehicle control)

      • 80 µL of 10 µM Aβ (1-42) solution

      • 10 µL of ThT working solution (diluted from stock to 50 µM in PBS)

    • Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure fluorescence intensity every 10-15 minutes for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration. The resulting curve for the vehicle control should show a characteristic sigmoidal shape with lag, exponential, and plateau phases.

    • Determine the final plateau fluorescence for each concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Neuroprotection Assay in HT22 Hippocampal Cells

This protocol assesses the ability of 1,4-diazepine derivatives to protect neuronal cells from cytotoxicity induced by pre-aggregated Aβ oligomers.

  • Objective: To evaluate the neuroprotective potential of test compounds.

  • Materials:

    • HT22 mouse hippocampal neuronal cell line.[9]

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Pre-aggregated Aβ (1-42) oligomers (prepared by incubating monomeric Aβ at 4°C for 24h).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the 1,4-diazepine derivatives for 2 hours.

    • Aβ Insult: Add pre-aggregated Aβ oligomers to the wells to a final concentration known to induce significant cell death (e.g., 5 µM). Include control wells with cells only, cells + vehicle, and cells + Aβ oligomers only.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Assay:

      • Remove the culture medium.

      • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

      • Incubate for 4 hours until purple formazan crystals are visible.

      • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the "cells only" control (representing 100% viability).

    • Calculate the percentage of neuroprotection afforded by each compound concentration relative to the Aβ-only treated cells.

    • Plot cell viability (%) against compound concentration to determine the effective protective concentration range.[9]

Section 5: Data Summary & Interpretation

The efficacy of a library of novel 1,4-diazepane derivatives can be summarized to compare their anti-aggregation potency with their potential for cellular toxicity. The therapeutic index—the ratio of toxic concentration to effective concentration—is a critical parameter in lead selection.

Compound IDAβ₄₂ Aggregation Inhibition (IC₅₀, µM)Neuronal Cell Viability (CC₅₀, µM in HT22)Therapeutic Index (CC₅₀ / IC₅₀)
Derivative 15.2> 100> 19.2
Derivative 212.8> 100> 7.8
Derivative 31.585.456.9
Derivative 425.1> 100> 4.0
Control (e.g., Curcumin)8.745.25.2
Note: Data is illustrative, based on findings reported for similar compound series.[9] A higher therapeutic index is desirable.

Interpretation: In this illustrative dataset, Derivative 3 shows the highest potency for inhibiting Aβ aggregation. Importantly, its cytotoxicity (CC₅₀) is significantly higher than its effective concentration (IC₅₀), resulting in a favorable therapeutic index. Derivatives 1 and 2 are less potent but exhibit very low toxicity. Such data allows for the prioritization of compounds for further in vivo testing.

References

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945–1954.
  • Al-Saraier, A. (2023). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors (Doctoral dissertation, University of Waterloo). UWSpace. [Link]

  • Saini, M., Kumar, A., Dwivedi, J., & Singh, R. (2013). A review on 1,4-diazepines: their synthesis, reactions, and biological significance. International Journal of Pharmaceutical Sciences and Research, 4(10), 3766.
  • Borah, P., & Sharma, B. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Mohsin, N. U. A., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Journal of Applied Pharmaceutical Science, 7(11), 223-230.
  • Defrancesco, M., Marksteiner, J., De Deyn, P. P., D'Hooge, R., & Blasko, I. (2015). Use of Benzodiazepines in Alzheimer's Disease: A Systematic Review of Literature. International Journal of Neuropsychopharmacology, 18(10), pyv055. [Link]

  • Markota, M., Riss, J., Cui, C., & Riss, J. (2015). Use of Benzodiazepines in Alzheimer's Disease: A Systematic Review of Literature. International journal of neuropsychopharmacology, 18(10), pyv055.
  • Batiha, G. E. S., Al-Sayegh, A. A., & Abusudah, W. F. (2023). Insights on benzodiazepines' potential in Alzheimer's disease. Life sciences, 320, 121532. [Link]

  • Batiha, G. E.-S., et al. (2023). Insights on benzodiazepines' potential in Alzheimer's disease. Life Sciences, 320, 121532.
  • Patil, S., & Shingare, M. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 589-593.
  • Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2009). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 14(9), 3247–3257. [Link]

  • Dömling, A., Kummeter, M., & Wang, W. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS combinatorial science, 14(1), 45–53. [Link]

  • Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
  • Prasad, C. V. C., Vig, S., Smith, D. W., Gao, Q., Polson, C. T., Corsa, J. A., ... & Roberts, S. B. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & medicinal chemistry letters, 14(13), 3535–3538. [Link]

  • Wang, A. E., Pu, X., & Yu, W. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. Molecules (Basel, Switzerland), 19(12), 20974–20987. [Link]

  • Apland, J. P., Figueiredo, T. H., & Aroniadou-Anderjaska, V. (2014). The Limitations of Diazepam as a Treatment for Nerve Agent-Induced Seizures and Neuropathology in Rats: Comparison with UBP302. Journal of Pharmacology and Experimental Therapeutics, 350(1), 115-124.
  • Samii, A., Ryan, J. P., & Woods, S. P. (2016). Do Benzodiazepines Impair Motor and Nonmotor Symptoms in a Sample of Parkinson's Disease Patients?. Parkinson's disease, 2016, 9359402.
  • Guignet, M. A., Hobbs, C. A., Fennell, T. R., & Marks, J. R. (2021). Acute administration of diazepam or midazolam minimally alters long-term neuropathological effects in the rat brain following acute intoxication with diisopropylfluorophosphate. Toxicology and applied pharmacology, 410, 115348.
  • Niitty, A., & Tiihonen, M. (2025). The Incidence of Benzodiazepine and Benzodiazepine-Related Drug Use in People With and Without Parkinson's Disease-A Nationwide Cohort Study. Basic & clinical pharmacology & toxicology.
  • Pourcher, E., Bonnet, A. M., Kefalos, J., Dubois, B., & Agid, Y. (1989). Effects of etybenzatropine and diazepam on levodopa-induced diphasic dyskinesias in Parkinson's disease. Movement disorders : official journal of the Movement Disorder Society, 4(3), 195–201.
  • Samii, A., Ryan, J. P., Woods, S. P., & Litvan, I. (2021). Do Benzodiazepines Impair Motor and Nonmotor Symptoms in a Sample of Parkinson's Disease Patients?. Parkinson's disease, 2021, 8884393. [Link]

  • Niitty, A., Tiihonen, M., & Hartikainen, S. (2025). The Incidence of Benzodiazepine and Benzodiazepine-Related Drug Use in People With and Without Parkinson's Disease-A Nationwide Cohort Study. Basic & clinical pharmacology & toxicology. [Link]

  • Cieu, G., & Nègre, M. (1970). Étude des dérivés de la benzo(f)diazepine-1,4 employés en thérapeutique. II. Identification et dosage par chromatographie en phase gazeuse des dérivés de la benzo(f)diazepine-1,4, de leurs principaux métabolites et des composés formés par leur hydrolyse acide [Study of benzo-(f)-diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f)-diazepine-1,4 derivatives, their main metabolites and compounds formed by their acid hydrolysis]. Annales pharmaceutiques francaises, 28(7), 477–486. [Link]

  • Kumar, A. (2012). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Wilson, M. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx Health. [Link]

  • Patsnap. (2024). What is the mechanism of Diazepam?. Patsnap Synapse. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(Pyridin-4-ylmethyl)-1,4-diazepane in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the initial investigation of 1-(Pyridin-4-ylmethyl)-1,4-diazepane as a potential candidate in anticancer drug discovery. While direct evidence of this specific molecule's antitumor activity is not yet broadly published, its core structure, the 1,4-diazepane ring, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this and related structures, such as benzodiazepines, have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[1][2][3][4] This document offers researchers, scientists, and drug development professionals a structured approach to systematically evaluate the cytotoxic and mechanistic properties of this novel compound. We present detailed, field-proven protocols for preliminary screening, including cell viability and apoptosis induction assays, and outline a strategic workflow for subsequent target identification and validation.

Introduction: The Rationale for Investigation

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in oncology.[5] The 1,4-diazepane scaffold has emerged as a promising starting point for the development of new therapeutics.[4][6] Its unique seven-membered ring structure provides a versatile three-dimensional geometry that can mimic peptide linkages, enabling it to interact with a wide array of biological targets.[1][3] Several derivatives have been reported to exhibit antiproliferative activity against various human cancer cell lines, including breast, colon, and liver cancer.[3][6][7]

The subject of this guide, This compound , combines the diazepane core with a pyridin-4-ylmethyl moiety. The pyridine ring is a common feature in many approved drugs and is known to participate in hydrogen bonding and other key molecular interactions within protein active sites. This unique combination warrants a thorough investigation into its potential anticancer properties.

This guide is structured to provide a logical, step-by-step progression for the in vitro evaluation of this compound, from initial broad-spectrum screening to more detailed mechanistic studies.

Preliminary Screening: Assessing Cytotoxicity

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells.[8] Cell viability assays are essential for quantifying cellular health and metabolic activity in response to external stimuli.[9][10][11] The half-maximal inhibitory concentration (IC50) is the standard metric derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[12]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Objective: To determine the IC50 value of this compound across a panel of human cancer cell lines.

Materials:

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])[7][14]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium.[15] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.[15]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[12]

  • Drug Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (e.g., Doxorubicin).[12] Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Example IC50 Table

All quantitative data should be summarized for clear interpretation.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]0.8 ± 0.1
HCT-116Colon Carcinoma[Experimental Value]0.5 ± 0.07
HepG2Liver Carcinoma[Experimental Value]1.1 ± 0.2
Note: Control data are illustrative. All experiments should be performed in triplicate.

Mechanistic Elucidation: Investigating Apoptosis Induction

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death.[16][17] The ability of tumor cells to evade apoptosis is a hallmark of cancer.[16][17] Therefore, determining if this compound induces apoptosis is a critical next step. It is highly recommended to use more than one assay to validate the occurrence of apoptosis.[18]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is a standard method for detecting early and late-stage apoptosis.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these exposed PS residues.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[9]

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours.[12] Include an untreated and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualization of Experimental Workflow

A clear workflow diagram aids in experimental planning and execution.

G cluster_0 In Vitro Screening Workflow cluster_1 Apoptosis Analysis start Select Cancer Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat mtt Perform MTT Assay (48-72h) treat->mtt ic50 Calculate IC50 Value mtt->ic50 select_sensitive Select Sensitive Cell Line (from IC50 data) ic50->select_sensitive Proceed if Active treat_ic50 Treat Cells at IC50 Concentration (24-48h) select_sensitive->treat_ic50 stain Stain with Annexin V-FITC/PI treat_ic50->stain flow Analyze via Flow Cytometry stain->flow quantify Quantify Apoptotic Population flow->quantify G cluster_methods Target Identification Strategies compound compound affinity Affinity-Based Methods e.g., Affinity Chromatography-Mass Spectrometry compound->affinity genetic Genetic/Genomic Methods e.g., CRISPR/siRNA screens compound->genetic proteomic Proteomic Profiling e.g., Thermal Proteome Profiling (TPP) compound->proteomic validation Target Validation {Biochemical Assays | Cellular Target Engagement | Knockdown/Overexpression} affinity->validation genetic->validation proteomic->validation

Caption: Convergent strategies for identifying and validating a novel drug target.

Protocol 3: Affinity Chromatography-Mass Spectrometry (AC-MS)

This powerful technique aims to isolate cellular proteins that directly bind to the compound of interest. [21] Objective: To identify the direct binding partners of this compound in cancer cell lysates.

High-Level Protocol:

  • Compound Immobilization: Synthesize an analog of this compound that includes a linker suitable for covalent attachment to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a large culture of the sensitive cancer cell line. Ensure the lysis buffer does not disrupt native protein conformations.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, incubate lysate with beads that have not been conjugated to the compound.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Subject the eluted proteins to SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads against the negative control. Proteins significantly enriched in the experimental sample are considered potential binding partners.

Target Validation

Once putative targets are identified, their role in the compound's anticancer activity must be validated. [21]Key validation methods include:

  • Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down or knock out the expression of the target protein. If reducing the target's levels mimics the effect of the drug or sensitizes cells to it, this provides strong evidence for its role. [21]* Overexpression: Conversely, overexpressing the target protein may lead to decreased sensitivity (resistance) to the compound. [21]* Biochemical Assays: If the target is an enzyme, direct in vitro assays can confirm that the compound inhibits its activity.

Conclusion

The protocols and strategies outlined in this document provide a rigorous and systematic pathway for the initial evaluation of this compound as a potential anticancer agent. Beginning with broad screening for cytotoxicity and progressing through mechanistic studies of apoptosis to advanced methods for target identification, this framework enables a comprehensive assessment of the compound's therapeutic potential. While the 1,4-diazepane scaffold holds promise, only through diligent and structured experimental validation can the true value of this specific molecule be determined.

References

  • Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development inb[1][22]enzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

  • Wang, Y., et al. (2025). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Signal Transduction and Targeted Therapy. [Link]

  • Today's Clinical Lab. (2024, January 12). Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. Today's Clinical Lab. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]

  • Cheng, F., et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 6(8), 57. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. Retrieved from [Link]

  • D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e257. [Link]

  • Merck. (n.d.). Apoptosis Assays | Life Science Research. Merck. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Biocompare. Retrieved from [Link]

  • The Mark Foundation for Cancer Research. (n.d.). Target and Anti-Target Identification of Novel Lead Compounds from a Chemical Genetic Organoid Platform. The Mark Foundation for Cancer Research. Retrieved from [Link]

  • Piazzi, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 5). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. Retrieved from [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413–3418. [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2019, June 12). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substitutedo[1]xazolo[4,5-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[1][22]iazepines, and Their Cytotoxic Activity. MDPI. Retrieved from [Link]

  • PubMed. (2019, December 16). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents.
  • PubMed. (n.d.). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. PubMed. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound tris(p-toluenesulfonate). Amerigo Scientific. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane. This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocol and improve final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is a one-pot reductive amination. This reaction involves the condensation of 1,4-diazepane with pyridine-4-carbaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product. This approach is widely favored for its efficiency and operational simplicity.[1][2]

Q2: Which reducing agent is best suited for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation.[3][4][5] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective agent.[3][6] Its attenuated reactivity, due to the electron-withdrawing effects of the acetoxy groups, allows it to preferentially reduce the iminium ion intermediate over the starting pyridine-4-carbaldehyde.[5][6] This selectivity is crucial for preventing the formation of 4-pyridinemethanol as a byproduct, which simplifies purification and often leads to higher yields of the target compound.[6][7]

Q3: Why is my yield consistently low?

Low yields can arise from several factors. The most common culprits include:

  • Incomplete imine formation: The initial condensation is a reversible equilibrium. Water produced during this step can hydrolyze the imine/iminium ion back to the starting materials.[7]

  • Side reactions: The primary competing reaction is the reduction of the aldehyde starting material to an alcohol.[7][8] Another potential issue, particularly with diamines, is over-alkylation, where the product reacts again with the aldehyde.

  • Reagent quality: The purity and reactivity of the starting materials and reagents, especially the reducing agent, are critical.

  • Reaction conditions: Suboptimal pH, temperature, or solvent can significantly hinder the reaction rate and efficiency.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) should be developed to clearly separate the starting aldehyde, the diazepane, and the final product. The consumption of the limiting reagent (typically the aldehyde) and the appearance of the product spot can be visualized using UV light (for the pyridine-containing compounds) and/or a potassium permanganate stain (which visualizes amines and aldehydes).

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation
  • Possible Cause A: Inactive Reducing Agent

    • Explanation: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can degrade over time if not stored properly.[4]

    • Solution:

      • Always use STAB from a freshly opened container or a properly sealed bottle stored in a desiccator.

      • Consider purchasing STAB from a reputable supplier and avoid using very old batches.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

  • Possible Cause B: Inefficient Iminium Ion Formation

    • Explanation: The formation of the imine/iminium ion is the rate-limiting step and is pH-dependent.[1] The reaction is often best under mildly acidic conditions, which catalyze the dehydration step but do not excessively protonate the starting amine, rendering it non-nucleophilic.[1][9]

    • Solution:

      • Acid Catalyst: Add a catalytic amount (1-5 mol%) of acetic acid to the reaction mixture. This can facilitate imine formation without making the conditions too acidic for the reducing agent.[5]

      • Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to sequester the water formed during imine formation, driving the equilibrium toward the product.[7]

Problem 2: Significant Amount of 4-Pyridinemethanol Byproduct
  • Possible Cause: Non-selective Reducing Agent or Procedure

    • Explanation: This occurs when the reducing agent reduces the starting aldehyde before it can react with the amine. This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[4][6]

    • Solution:

      • Use STAB: The most effective solution is to use sodium triacetoxyborohydride (STAB), which is highly selective for the iminium ion over the aldehyde.[6][10]

      • Two-Step Procedure (if using NaBH₄): If NaBH₄ must be used, adopt a two-step approach. First, stir the 1,4-diazepane and pyridine-4-carbaldehyde in a suitable solvent (like methanol) for 1-2 hours to allow for imine formation. Then, cool the reaction mixture (e.g., to 0 °C) before slowly and portion-wise adding the NaBH₄.[1][6] This temporal separation minimizes the exposure of the aldehyde to the reducing agent.

Problem 3: Presence of a Higher Molecular Weight Impurity (Bis-alkylation)
  • Possible Cause: Over-alkylation of the Diazepane Ring

    • Explanation: The product, this compound, still contains a secondary amine (N-4) that can react with a second molecule of pyridine-4-carbaldehyde, leading to a bis-alkylated quaternary ammonium salt or a symmetrical 1,4-disubstituted product.

    • Solution:

      • Adjust Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.2 to 1.5 equivalents) relative to the pyridine-4-carbaldehyde. This statistical adjustment favors the mono-alkylation product.

      • Slow Addition: Add the pyridine-4-carbaldehyde slowly to the solution containing the 1,4-diazepane and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of a second reaction.

      • Protecting Group Strategy (Advanced): For maximum control, a protecting group strategy can be employed. Mono-protect one of the diazepane nitrogens (e.g., with a Boc group), perform the reductive amination, and then deprotect to yield the desired product. This is more labor-intensive but provides the cleanest result.

Recommended Experimental Protocols

Protocol A: One-Pot Reductive Amination using STAB

This is the preferred method for its simplicity and high selectivity.

dot

Caption: Workflow for the one-pot STAB reductive amination.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂), add 1,4-diazepane (1.2 equiv.) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).[11]

  • Add pyridine-4-carbaldehyde (1.0 equiv.) to the solution and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC until the aldehyde is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to afford the pure product.

Data Summary: Reducing Agent Comparison
Reducing AgentTypical ProcedureKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) One-potMild, highly selective for imines/iminiums, tolerant of various functional groups.[5][6][11]Higher cost, moisture sensitive.[4]
Sodium Borohydride (NaBH₄) Two-step (Imine formation first)Lower cost, readily available.Can reduce starting aldehyde/ketone, leading to byproducts and lower yield in one-pot setups.[1][4][6]
Sodium Cyanoborohydride (NaBH₃CN) One-potSelective like STAB, stable in acidic conditions.Generates highly toxic HCN gas upon acidic workup or if pH drops too low.[1][10]
Visualizing Key Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side reactions that can lower the yield.

dot

ReactionPathways Start 1,4-Diazepane + Pyridine-4-carbaldehyde Imine Iminium Ion Intermediate Start->Imine Condensation (-H2O) SideProduct1 Side Product 1 (4-Pyridinemethanol) Start->SideProduct1 Aldehyde Reduction (e.g., by NaBH4) Product Desired Product This compound Imine->Product Reduction (STAB) [DESIRED PATH] SideProduct2 Side Product 2 (Bis-alkylation) Product->SideProduct2 Further Reaction with Aldehyde

Caption: Desired reaction pathway vs. common side reactions.

By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to significantly improved yields and purity.

References

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. | Request PDF. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in diazepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions to common catalytic issues. Our goal is to empower you to diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my diazepane synthesis?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or complete stalling of the reaction (e.g., cessation of hydrogen uptake in a hydrogenation step).

  • A noticeable drop in product yield and selectivity, often accompanied by an increase in side products or starting material recovery.

  • The necessity for more forcing reaction conditions (e.g., higher temperatures, pressures, or longer reaction times) to achieve conversions previously obtained with a fresh catalyst.

  • A change in the physical appearance of the catalyst, such as color change or agglomeration.

Q2: Which catalysts are typically used in diazepane synthesis, and what are their common poisons?

A2: Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃) are frequently employed for C-N coupling and hydrogenation reactions in diazepane synthesis.[1][2][3] Ruthenium catalysts are also utilized in hydrogen borrowing strategies.[4][5] Common poisons for these precious metal catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons that can originate from starting materials or solvents.[6][7] They form strong bonds with the metal's active sites.[8][9]

  • Nitrogen Compounds: While essential for the synthesis, certain nitrogen-containing molecules, including starting materials, intermediates, or even the diazepine product itself, can act as inhibitors by strongly coordinating to the catalyst surface.[10][11] Chelating diamines can be particularly problematic.[5]

  • Halides: Residual chlorides, bromides, or iodides from precursors can deactivate the catalyst.[6][9]

  • Carbon Monoxide (CO): CO can strongly adsorb onto the catalyst surface, blocking active sites for the reactants.[7][8][9]

  • Heavy Metals: Trace amounts of metals like lead or mercury can cause irreversible catalyst deactivation.[8][9]

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, depending on the nature of the poison, catalyst regeneration is often possible. Poisoning can be reversible (temporary) or irreversible (permanent).[9] Temporary poisoning can sometimes be reversed by removing the source of the poison.[9] For more strongly bound poisons, various regeneration techniques can be employed.[12][13][14][15][16]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to identifying and resolving catalyst poisoning issues during your diazepane synthesis.

Issue 1: Reaction is Sluggish or Has Stalled

Potential Cause: Catalyst poisoning by impurities in reactants or solvents.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Sluggish or Stalled Reaction A Reaction Stalls or is Sluggish B Analyze Reactants & Solvents for Impurities (e.g., GC-MS, ICP-MS) A->B C Purify Starting Materials (e.g., Recrystallization, Distillation, Column Chromatography) B->C D Use High-Purity Solvents B->D E Incorporate a 'Poison Trap' or Guard Bed B->E For persistent issues F Re-run Reaction with Purified Materials C->F D->F E->F G Reaction Performance Restored? F->G H Yes: Impurity was the Issue G->H Yes I No: Investigate Other Deactivation Mechanisms (e.g., Thermal Degradation) G->I No

Caption: Workflow for diagnosing and resolving slow or stalled reactions.

Detailed Solutions:

  • Purity is Paramount: Ensure the purity of your starting materials and solvents. Trace impurities are a common source of catalyst poisons.

  • Solvent Screening: Use anhydrous, high-purity solvents. Some solvent grades may contain sulfur-containing stabilizers.

  • Poison Scavengers: In cases where the poison is known and difficult to remove from the starting material, consider adding a sacrificial agent or passing the reactant solution through a guard bed containing a material that selectively adsorbs the poison.

Issue 2: Inconsistent Yields and Reproducibility Problems

Potential Cause: Product inhibition or gradual catalyst deactivation over the course of the reaction.

Troubleshooting Workflow:

cluster_1 Troubleshooting Workflow: Inconsistent Yields A Inconsistent Yields Observed B Monitor Reaction Progress vs. Time A->B C Does the reaction rate decrease significantly over time? B->C D Yes: Suspect Product Inhibition or Gradual Deactivation C->D Yes E No: Check other reaction parameters (temperature, pressure, stoichiometry) C->E No F Optimize Catalyst Loading D->F G Consider a different catalyst or ligand system D->G H Investigate Catalyst Regeneration D->H I Re-evaluate Reaction Design (e.g., slow addition of amine) D->I

Caption: Workflow for addressing inconsistent reaction yields.

Detailed Solutions:

  • Product Inhibition Mitigation: The diazepine product, being a nitrogen-containing heterocycle, can compete with the starting materials for the catalyst's active sites.[10] To mitigate this, consider:

    • Slow Addition: Add the amine-containing starting material slowly to the reaction mixture to maintain a low concentration.

    • Catalyst Choice: Some catalysts are more resistant to nitrogen-based poisons. For instance, in hydrogen borrowing reactions for diazepane synthesis, specific ruthenium catalysts have been shown to overcome poisoning by chelating diamines where other catalysts fail.[5]

  • Catalyst Loading: An insufficient catalyst loading may result in incomplete conversion as the catalyst becomes progressively poisoned. A systematic optimization of the catalyst loading is recommended.

Catalyst Regeneration Protocols

If catalyst poisoning is confirmed, regeneration can be a cost-effective solution. The appropriate method depends on the nature of the poison and the catalyst.

Poison Type Regeneration Method Protocol Outline Applicable Catalysts
Organic Residues/Coke Thermal Treatment (Calcination)1. Wash the catalyst with a solvent to remove soluble residues. 2. Dry the catalyst thoroughly. 3. Heat the catalyst in an inert atmosphere (e.g., nitrogen) to a specific temperature (e.g., 550-700°C) to volatilize carbon-containing materials.[17] 4. Follow with a controlled oxidation step (e.g., dilute air in nitrogen) to burn off remaining carbon.[17]Pd/C, Pd/Al₂O₃
Adsorbed Organic Poisons Solvent Washing / Chemical Treatment1. Wash the catalyst with a suitable solvent (e.g., chloroform, acetic acid) to dissolve and remove the adsorbed poison.[15] 2. Ultrasonic treatment can enhance the washing efficiency.[15] 3. For some poisons, a mild acid or base wash may be effective.Pd/C, Pd(OH)₂/C
Sulfur Compounds Oxidative/Reductive Treatment1. An initial oxidative treatment can convert strongly adsorbed sulfur species to more easily removable oxides. 2. This is typically followed by a reduction step (e.g., with hydrogen at elevated temperatures) to restore the active metal sites.Palladium, Platinum, Nickel catalysts

Safety Note: Always handle catalysts and regeneration reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Thermal treatments should be conducted with careful temperature control to avoid catalyst sintering.

Visualizing the Mechanism of Poisoning

cluster_0 Mechanism of Catalyst Poisoning Catalyst Active Catalyst (e.g., Pd) Product Product (Diazepane) Catalyst->Product Catalyzes Reaction Poisoned_Catalyst Poisoned Catalyst (Inactive) Catalyst->Poisoned_Catalyst Reactant Reactant Reactant->Catalyst Binds to Active Site Poison Poison (e.g., Sulfur, Halide) Poison->Catalyst Strong Adsorption/ Irreversible Binding Poisoned_Catalyst->Reactant Blocks Binding

Caption: Simplified mechanism of catalyst deactivation by a poison.

This guide provides a foundational understanding and practical steps to overcome catalyst poisoning in diazepane synthesis. For further, case-specific support, please do not hesitate to contact our technical service team.

References

  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • AmmoniaKnowHow. (n.d.).
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025). ScienceDirect.
  • DCL Inc. (n.d.).
  • US4152291A - Regeneration of palladium hydrogenation catalyst. (n.d.).
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021). MDPI.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). American Chemical Society.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO₂ into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Technical Support Center: Catalyst Poisoning in N-methyloxepan-4-amine Synthesis. (n.d.). Benchchem.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Mechanisms of catalyst deactiv
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. (2023). Organic Chemistry Portal.
  • Technical Support Center: Catalyst Poisoning & Deactivation in 1,4-Dihydropyridine Reactions. (n.d.). Benchchem.
  • Synthesis of Benzodiazepines Using Different Catalysts. (n.d.).
  • Mechanism of Catalyst Deactivation. (2025).
  • Mechanisms of catalyst deactivation. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis.
  • Catalyst deactiv
  • Technical Support Center: Optimization of Diazepane Ring Form
  • Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. (n.d.). Benchchem.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Noah Tech.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025).
  • Understanding Catalyst Poisoning In Precious Metal Catalysts: Causes, Problems, And Solutions. (2025).
  • C
  • How Can You Prevent C
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2022).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017).
  • Synthesis of benzodiazepines. (n.d.).

Sources

Stability issues of 1-(Pyridin-4-ylmethyl)-1,4-diazepane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Pyridin-4-ylmethyl)-1,4-diazepane. Given the limited published stability data specific to this molecule, this document synthesizes information from analogous structures—including pyridinylmethylamines and diazepine derivatives—with fundamental principles of medicinal and organic chemistry to provide a robust framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?

This compound is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a 1,4-diazepane ring, and a methylene bridge connecting them. The pyridine moiety provides a basic nitrogen atom (pKa ~5-6) and an aromatic system susceptible to electronic effects. The 1,4-diazepane ring is a seven-membered, saturated heterocycle containing two secondary amine functionalities, making the overall molecule quite basic and flexible. These features govern its solubility, chemical reactivity, and potential points of instability.

Q2: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of factors, each of which can initiate degradation pathways:

  • pH: The protonation state of the three nitrogen atoms is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other rearrangements. Many related nitrogen heterocycles, such as diazepam, exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-8).[1]

  • Oxidation: The tertiary amine of the benzylamine-like linkage and the secondary amines of the diazepine ring are susceptible to oxidation. Dissolved oxygen, trace metal ions, or peroxide contaminants in solvents can promote the formation of N-oxides or lead to oxidative cleavage.

  • Light: Pyridine-containing compounds can be sensitive to light.[2] UV radiation can provide the energy to initiate photo-decomposition reactions, often involving radical mechanisms.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] Long-term storage at room temperature or above is generally not recommended for solutions.

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while solvents that are not properly degassed or are of low purity can introduce water, oxygen, or metallic impurities.

Q3: How should I prepare and store stock solutions of this compound?

To maximize the shelf-life of your stock solutions, adhere to the following guidelines:

  • Solvent: Use high-purity (e.g., HPLC-grade) anhydrous solvents. For organic stocks, DMSO or ethanol are common choices. For aqueous buffers, use freshly prepared solutions from high-purity water.

  • Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to oxygen.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation or moisture ingress. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended.[3] For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.

Q4: What are the most probable degradation pathways for this molecule?

Based on its structure, the following degradation pathways are most likely:

  • N-Oxidation: The pyridine nitrogen and the tertiary amine nitrogen can be oxidized to form their respective N-oxides. This is a common metabolic and chemical degradation pathway for such compounds.

  • Oxidative Cleavage: The C-N bond of the benzylamine-type linkage can be susceptible to oxidative cleavage, potentially leading to the formation of pyridine-4-carboxaldehyde and 1,4-diazepane. Reactions of aldehydes and amines are well-documented and can lead to further complex products.[4][5][6]

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote ring-opening or other rearrangements of the diazepine ring, though this is generally less common for saturated rings compared to their unsaturated counterparts like benzodiazepines.[1][7]

G Parent 1-(Pyridin-4-ylmethyl)- 1,4-diazepane N_Oxide_Py Pyridine N-Oxide Derivative Parent->N_Oxide_Py [O] (e.g., H₂O₂, O₂) N_Oxide_Tertiary Tertiary Amine N-Oxide Parent->N_Oxide_Tertiary [O] Cleavage_Aldehyde Pyridine-4-carboxaldehyde Parent->Cleavage_Aldehyde Oxidative Cleavage Cleavage_Diazepane 1,4-Diazepane Parent->Cleavage_Diazepane Oxidative Cleavage

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide
Issue 1: I'm observing a rapid loss of compound activity in my aqueous assay buffer.
  • Question: My compound shows high initial activity, but when I re-run the assay with the same solution a few hours later, the potency has significantly dropped. What's happening?

  • Answer: This is a classic sign of solution instability under assay conditions. The cause is likely multifactorial, stemming from the pH, composition, and handling of your buffer.

    • Probable Cause 1: Unfavorable pH. The pH of your buffer may be promoting hydrolysis or a chemical rearrangement that renders the compound inactive. The stability of related diazepine structures is often optimal in slightly acidic conditions (pH ~5).[1] Highly alkaline conditions (pH > 8) can be particularly detrimental to amine-containing compounds.

      • Solution: Perform a buffer stability study. Prepare solutions of your compound in a range of buffers (e.g., pH 5.0, 6.5, 7.4, and 8.0) and monitor the concentration of the parent compound over time using HPLC. This will identify the optimal pH range for your experiments.

    • Probable Cause 2: Oxidation. Standard biological buffers are saturated with dissolved oxygen. If your buffer also contains trace metal ions (common in phosphate buffers), it can catalyze the oxidation of the compound's amine groups.

      • Solution: Prepare fresh assay buffer for each experiment using high-purity water. If possible, degas the buffer before adding the compound. For particularly sensitive experiments, consider adding a small amount of an antioxidant like ascorbic acid or preparing the solution under an inert (N₂ or Ar) atmosphere.

    • Probable Cause 3: Adsorption. Highly lipophilic compounds can adsorb to plastic surfaces, such as pipette tips and microplate wells, leading to a perceived loss of concentration.

      • Solution: Use low-adhesion plasticware or glass vials where possible. Including a small percentage of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can also help prevent non-specific binding.

Issue 2: I see multiple or new peaks appearing in my HPLC/LC-MS analysis over time.
  • Question: When I analyze a freshly prepared sample, I see a single, sharp peak. However, samples that have been stored for a day or left on the autosampler show new, smaller peaks. Are these impurities or degradants?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. The goal is to identify these species and mitigate their formation.

    • Probable Cause: Chemical Degradation. As discussed (see FAQ 4), the compound is likely degrading via oxidation or other pathways. The new peaks correspond to these degradation products.

      • Solution 1: Implement a Forced Degradation Study. This is a systematic way to generate and identify potential degradants. Expose your compound to a set of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light). Analyze the resulting mixtures by LC-MS to characterize the major degradation products. This provides a "fingerprint" of what to look for in your stability studies.

      • Solution 2: Optimize Sample Handling. Never let samples sit at room temperature on a benchtop or in an autosampler for extended periods. Use a refrigerated autosampler (set to 4-10°C). Prepare samples just before analysis whenever possible. If analyzing a time course, ensure all samples are kept under identical, controlled conditions until the moment of injection.

Issue 3: The color of my stock solution in DMSO is changing from colorless to yellow/brown.
  • Question: My stock solution in DMSO was initially clear, but after a few weeks in the refrigerator, it has developed a distinct yellow or brownish tint. Is it still usable?

  • Answer: A color change is a definitive visual cue of chemical degradation. The solution should be discarded.

    • Probable Cause: Oxidative Decomposition and/or Photodecomposition. This is often due to slow oxidation by air that has permeated the container seal. Even in a refrigerator, this process occurs over time. If the vial was not amber or stored in the dark, photodecomposition could also contribute to the formation of colored byproducts.

      • Solution: Review your storage protocol (see FAQ 3).

        • Use High-Quality Solvent: Ensure you are using anhydrous, high-purity DMSO.

        • Aliquot: Prepare smaller, single-use aliquots from a freshly made stock solution. This minimizes the exposure of the bulk stock to air and moisture from repeated openings.

        • Inert Overlay: Before sealing vials for long-term storage, flush the headspace with argon or nitrogen to displace oxygen.

        • Confirm Light Protection: Always use amber vials and store them in a dark location (e.g., within a freezer box).

Key Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the standard procedure for preparing a stable, high-concentration stock solution for experimental use.

  • Pre-analysis: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a low-humidity environment.

  • Dissolution: Add the appropriate volume of anhydrous, HPLC-grade DMSO (or another suitable solvent) to achieve the target concentration (e.g., 10 mM). Use a glass vial.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 30-35°C) can be used if necessary, but avoid high heat.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in amber glass vials with PTFE-lined screw caps.

  • Inerting: Flush the headspace of each vial with a gentle stream of nitrogen or argon gas for 10-15 seconds before sealing.

  • Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store frozen at -20°C or -80°C.

Protocol 2: General HPLC Method for Stability Assessment

This protocol provides a starting point for monitoring the stability of the parent compound in a given solution. Method optimization will be required.

  • Instrumentation: A standard HPLC or UPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm; monitor at the λ_max of the pyridine ring (approx. 254-260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Workflow for Stability Analysis:

G cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Time-Point Analysis Prep Prepare solution of compound in test buffer/solvent T0 Immediately inject 'Time 0' sample into HPLC Prep->T0 Store Store aliquots under defined conditions (e.g., 37°C, RT, 4°C) Prep->Store Integrate Integrate peak area of the parent compound Tx At each time point (t₁, t₂, t₃...) inject sample into HPLC Store->Tx Tx->Integrate Calc Calculate % Remaining vs. Time 0 Integrate->Calc

Caption: Experimental workflow for a solution stability time-course study.

References
  • Navjot Sharma and Vikas Bansal. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1):164-170. [Link]

  • Hans Toftlund & Shihichi Ishiguro. (1989). Surprisingly high stability of alkali-metal complexes of the ligand tris(2-pyridylmethyl)amine (TPA). Inorganic Chemistry. [Link]

  • S. El-Houssieny, et al. (2010). Formulating and stability of benzodiazepines in a new lipid emulsion formulation. PubMed. [Link]

  • A. M. Saleh, Said A.H. Khalil, & Labiba Khalil El-Khordagui. (1980). Solubility and stability of diazepam in sodium salicylate solution. Africa Research Connect. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • PubChem. 1-(Pyridin-4-YL)-1,4-diazepane. PubChem. [Link]

  • ResearchGate. Formulating and stability of benzodiazepines in a new lipid emulsion formulation. ResearchGate. [Link]

  • Rajgopal Sharma, et al. (2014). Ruthenium Tris(2-pyridylmethyl)amine as an Effective Photocaging Group for Nitriles. Inorganic Chemistry. [Link]

  • F. E. Mbarka, et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Open Access Journals. [Link]

  • Amerigo Scientific. This compound tris(p-toluenesulfonate). Amerigo Scientific. [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • SciSpace. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. [Link]

  • Nature. (2022). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature. [Link]

  • Wiley. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • ResearchGate. (2018). Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. ResearchGate. [Link]

  • PubChem. Diazepam. PubChem. [Link]

  • PubMed. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed. [Link]

  • ResearchGate. (2016). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • ACS Publications. (2021). Copper(II) Chloride/Tris(2-pyridylmethyl)amine-Catalyzed Depolymerization of Poly(n-butyl methacrylate). Macromolecules. [Link]

  • PubChemLite. 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride. PubChemLite. [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. [Link]

  • Yanbu Journal of Engineering and Science. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]

  • ResearchGate. (2021). Polymorphism in a benzo[b][1]diazepine derivative: crystal structure, phase behavior and selective influence of solvents. ResearchGate. [Link]

  • MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC. [Link]

Sources

Technical Support Center: Optimizing Reductive Amination of Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of diazepanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, and its application to the diazepane scaffold is crucial for the synthesis of a wide array of therapeutic candidates.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction shows very low conversion, and I'm recovering mostly my starting diazepane and carbonyl compound. What's going wrong?

A1: Low conversion in reductive amination is typically indicative of inefficient imine or iminium ion formation, which is the crucial intermediate that undergoes reduction.

  • Causality: The formation of the imine/iminium ion is an equilibrium-driven process. For diazepanes, which can be sterically hindered, this equilibrium may not favor the product side. Several factors can contribute to this:

    • Suboptimal pH: Imine formation is catalyzed by acid, but if the pH is too low (typically below 4), the diazepane, being an amine, will be fully protonated and thus non-nucleophilic.[2] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack. The optimal pH for iminium ion formation is generally between 4 and 7.[3]

    • Steric Hindrance: The inherent structure of your specific diazepane or the bulkiness of your aldehyde/ketone can sterically impede the initial nucleophilic attack.

    • Presence of Water: The formation of an imine from an amine and a carbonyl compound releases a molecule of water. If water is present in the reaction mixture (e.g., from wet solvents or reagents), it can push the equilibrium back towards the starting materials.

  • Troubleshooting & Optimization:

    • pH Adjustment: If you are not controlling the pH, consider adding a mild acid catalyst. Acetic acid is a common and effective choice, often used in stoichiometric amounts.[4] It can catalyze imine formation and provide the necessary proton to form the iminium ion without making the solution too acidic.

    • Pre-formation of the Imine: To overcome equilibrium limitations, you can perform the reaction in two steps. First, form the imine by stirring the diazepane and the carbonyl compound together, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene). You can monitor the imine formation by techniques like NMR or IR spectroscopy. Once the imine is formed, you can then add the reducing agent.[5]

    • Choice of Solvent: Ensure you are using dry solvents. For reactions with water-sensitive reducing agents like sodium triacetoxyborohydride (STAB), aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are recommended.[6][7]

Q2: I'm observing the formation of a significant amount of alcohol corresponding to my starting aldehyde/ketone. How can I prevent this?

A2: The formation of the corresponding alcohol is a classic side reaction where the reducing agent reduces the carbonyl compound before it can form an imine with the diazepane.

  • Causality: This issue arises from a mismatch in the relative rates of imine formation and carbonyl reduction.

    • Reactive Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[6] If imine formation is slow (due to steric hindrance or suboptimal pH), the NaBH₄ will preferentially reduce the more accessible carbonyl group.

    • Slow Imine Formation: As discussed in Q1, if the conditions do not favor imine formation, the concentration of the carbonyl starting material will remain high, making it more likely to be reduced.

  • Troubleshooting & Optimization:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder reducing agent that is selective for the reduction of the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[4][8] Its reduced reactivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the start, as it will preferentially reduce the iminium ion as it is formed.[4] Sodium cyanoborohydride (NaBH₃CN) is another option that is more selective than NaBH₄ but is more toxic.[3]

    • Two-Step Procedure: As mentioned previously, forming the imine first and then adding the reducing agent (even a stronger one like NaBH₄) can solve this problem.[5] By allowing the carbonyl compound to be consumed in the imine formation step, you minimize its availability for direct reduction.

Q3: My reaction is producing a mixture of mono- and di-N-alkylated diazepanes. How can I improve the selectivity for a single product?

A3: Diazepanes have two nitrogen atoms that can potentially be alkylated, leading to mixtures of products. Controlling the stoichiometry and reaction conditions is key to achieving selectivity.

  • Causality: The relative nucleophilicity of the two nitrogen atoms in the diazepane ring and the stoichiometry of the reagents will determine the product distribution. In some cases, after the first N-alkylation, the second nitrogen may still be sufficiently reactive to undergo another reductive amination. A recent study on the reductive amination of 1,4-diazepane-6-amine (DAZA) showed that mono-, di-, and even tri-alkylated products can be formed.[9][10]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: To favor mono-alkylation, use the diazepane in excess relative to the carbonyl compound and the reducing agent. Conversely, to favor di-alkylation, use an excess of the carbonyl compound and reducing agent. In the case of the tri-alkylation of DAZA, a stepwise addition of the aldehyde and sodium borohydride was found to increase the yield of the desired tri-alkylated product.[9][10][11]

    • Protecting Groups: If one nitrogen atom needs to remain unsubstituted, consider using a protecting group strategy. A suitable protecting group (e.g., Boc or Cbz) can be installed on one of the nitrogens, the reductive amination performed on the other, and then the protecting group can be removed.

    • Stepwise Alkylation: If you need to introduce two different alkyl groups, a protecting group strategy is almost always necessary. Protect one nitrogen, alkylate the other, then deprotect and alkylate the first nitrogen with a different carbonyl compound.

Q4: The reaction seems to work, but I'm having difficulty purifying my N-alkylated diazepane product from the reaction mixture. What are some effective purification strategies?

A4: The purification of amine products, including N-alkylated diazepanes, can be challenging due to their basic nature and potential for similar polarities between the product and starting materials or byproducts.

  • Causality: Boron-based reagents can lead to boron-containing byproducts that can complicate purification. Additionally, the basicity of the diazepine product means it can interact with silica gel during chromatography, leading to streaking and poor separation.

  • Troubleshooting & Optimization:

    • Aqueous Workup: A proper aqueous workup is crucial. Quench the reaction by adding a basic solution (e.g., saturated aqueous NaHCO₃ or dilute NaOH) to neutralize any remaining acid and decompose the boron byproducts. Extract your product into an organic solvent like DCM or ethyl acetate. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

    • Acid-Base Extraction: Leverage the basicity of your product. You can perform an acid-base extraction to separate your amine product from non-basic impurities. Extract the crude mixture with a dilute acid (e.g., 1M HCl). The basic diazepane will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and re-extract your product into an organic solvent.

    • Chromatography on Treated Silica Gel: If column chromatography is necessary, consider pre-treating the silica gel to minimize streaking. You can either use commercially available deactivated silica gel or prepare your own by slurrying the silica gel in a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%), before packing the column. This neutralizes the acidic sites on the silica.

    • Crystallization/Salt Formation: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, you can form a salt of your product (e.g., the hydrochloride or tartrate salt), which may be easier to crystallize and purify than the free base.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for the reductive amination of diazepanes?

A: The choice of reducing agent depends on the specific substrates and desired outcome. Here's a comparison of common choices:

Reducing AgentAdvantagesDisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over carbonyls, allowing for one-pot reactions.[4][8] Low toxicity of byproducts.[7]Water-sensitive; more expensive than NaBH₄.[6][7]DCE, DCM, THF[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions (pH 4-7) and selective for iminium ions.[3]Highly toxic (releases cyanide gas in strong acid).[8]Methanol, Ethanol[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Reduces aldehydes and ketones, often requiring a two-step procedure.[6] Can be sensitive to acidic conditions.Methanol, Ethanol[6]
H₂ with Metal Catalyst (e.g., Pd/C) "Green" reducing agent with water as the only byproduct. Can be cost-effective on a large scale.Requires specialized hydrogenation equipment. May reduce other functional groups (e.g., alkenes, nitro groups).Methanol, Ethanol, Ethyl Acetate

For most applications involving diazepanes, sodium triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity, operational simplicity, and favorable safety profile.[4][7]

Q: Do I need to add an acid to my reaction?

A: In many cases, yes. The formation of the imine/iminium ion is often the rate-limiting step and is acid-catalyzed.[12] Adding a mild acid like acetic acid can significantly improve the reaction rate.[4] However, for reactions involving STAB, the reagent itself can release acetic acid upon reaction with any moisture, which may be sufficient to catalyze the reaction. If you are experiencing low yields, adding 1-2 equivalents of acetic acid is a good optimization step.

Q: At what temperature should I run my reaction?

A: Most reductive aminations using borohydride reagents are run at room temperature. For particularly challenging substrates with significant steric hindrance, gentle heating (e.g., 40-50 °C) may be beneficial to accelerate imine formation. However, be aware that higher temperatures can also promote side reactions. It is always best to start at room temperature and only apply heat if the reaction is not proceeding.

Visualizing the Process

Reaction Mechanism

The reductive amination of a diazepane proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Diazepane Diazepane (Amine) Hemiaminal Hemiaminal Intermediate Diazepane->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ Product N-Alkylated Diazepane Iminium->Product + [H⁻] Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product

Caption: General mechanism of reductive amination on a diazepane.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield Observed CheckImine Is imine/iminium ion forming? Start->CheckImine CheckCarbonyl Is starting carbonyl being reduced? CheckImine->CheckCarbonyl Yes OptimizeImine Optimize Imine Formation: - Adjust pH (add AcOH) - Pre-form imine - Use dry solvents CheckImine->OptimizeImine No ChangeReductant Change to a more selective reducing agent (e.g., NaBH(OAc)₃) CheckCarbonyl->ChangeReductant Yes ConsiderStoichiometry Review Stoichiometry: - Check for over-alkylation - Adjust reagent ratios CheckCarbonyl->ConsiderStoichiometry No Success Improved Yield OptimizeImine->Success ChangeReductant->Success ConsiderStoichiometry->Success

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 1,4-Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming the common yet significant challenge of low cell permeability with 1,4-diazepine derivatives. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, its physicochemical properties can often lead to poor membrane permeation, hindering the development of otherwise promising therapeutic candidates.[3][4]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the root causes of low permeability, provide troubleshooting strategies for common experimental assays, and outline methods for enhancing the cellular uptake of your compounds.

Section 1: Foundational FAQs - Understanding the Permeability Problem

Q1: My 1,4-diazepine derivative is showing low permeability. What are the likely physicochemical culprits?

A1: Low permeability is fundamentally a physicochemical issue. For a compound to passively diffuse across a cell membrane, it must navigate from an aqueous environment (extracellular space) into a lipophilic one (the lipid bilayer) and then back into an aqueous environment (the cytoplasm).[5] The 1,4-diazepine scaffold itself has a balance of properties, but substituents can drastically alter its permeability.[3][4] Key factors to investigate are:

  • Lipophilicity (logP/logD): An optimal lipophilicity (typically a logP between 1 and 5) is crucial.[6] If your derivative is too hydrophilic (low logP), it will be well-solvated in the aqueous phase and unable to partition into the lipid membrane. Conversely, if it's too lipophilic (high logP), it may enter the membrane but get trapped, unwilling to partition back into the aqueous cytoplasm.[7]

  • Molecular Weight (MW): As molecular weight increases, the energy required to create a cavity in the lipid bilayer for the molecule to pass through also increases. Most orally active drugs have a molecular weight under 500 Daltons.[8][9]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. High PSA is associated with a large number of hydrogen bond donors and acceptors, which increases solvation in water and hinders membrane crossing. A PSA > 140 Ų is often indicative of poor permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs (>5) and HBAs (>10) increases a compound's affinity for water, thereby reducing its ability to cross the lipid membrane.[10][11] This is a core component of Lipinski's Rule of Five.[8][9]

  • Ionization State (pKa): Charged molecules generally exhibit lower permeability compared to neutral ones because the charge must be stripped off to enter the lipophilic membrane, which is an energetically unfavorable process.[12] The pH at the absorption site and the compound's pKa will determine the ratio of ionized to un-ionized species.[13]

These properties are collectively assessed by guidelines like Lipinski's Rule of Five , which provides a useful framework for predicting poor absorption or permeation.[10][11]

Table 1: Key Physicochemical Properties Influencing Cell Permeability

PropertyGuideline for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.[8][9]
Lipophilicity (logP) 1 < logP < 5Balances solubility in aqueous phases with partitioning into the lipid membrane.[6]
Hydrogen Bond Donors ≤ 5Minimizes strong interactions with water that hinder membrane entry.[10]
Hydrogen Bond Acceptors ≤ 10Minimizes strong interactions with water that hinder membrane entry.[10]
Polar Surface Area (PSA) < 140 ŲA lower PSA correlates with higher permeability across the blood-brain barrier and intestinal epithelium.

Section 2: Troubleshooting Experimental Permeability Assays

A clear diagnosis is the first step to a solution. The following Q&A addresses common issues encountered in standard permeability assays.

Q2: My compound has low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this specifically indicate?

A2: PAMPA is an assay that measures passive diffusion only.[14] A low permeability result in this assay is a strong indicator that your compound's fundamental physicochemical properties are unfavorable for crossing a lipid bilayer. The assay is devoid of transporters or metabolic enzymes. This result suggests you should first revisit the core properties outlined in Table 1 before investigating more complex biological transport mechanisms.

Q3: My 1,4-diazepine derivative shows low permeability in the Caco-2 assay, but the PAMPA results were moderate. What could be happening?

A3: This discrepancy is a classic sign of active efflux . Caco-2 cells are derived from human colon adenocarcinoma and, when differentiated, form a monolayer that mimics the intestinal epithelium, complete with active transport proteins.[15][16] Many of these transporters are efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively pump substrates out of the cell.[17][18]

Your moderate PAMPA result suggests the compound can passively diffuse, but the low Caco-2 result indicates that once it enters the cells, it is being actively removed. To confirm this, you need to calculate the efflux ratio (ER) .

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Where:

  • Papp (A→B) is the apparent permeability from the apical (gut lumen) to the basolateral (blood) side.

  • Papp (B→A) is the apparent permeability from the basolateral to the apical side.

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[19]

Q4: How can I definitively confirm my compound is a substrate for an efflux pump like P-gp?

A4: To confirm efflux, you should run the Caco-2 assay in the presence of a known efflux pump inhibitor.[19] For example, verapamil is a well-known inhibitor of P-gp.

  • Experimental Setup: Run the standard bidirectional Caco-2 assay. In parallel, run the same assay but include an inhibitor like verapamil in the assay buffer.

  • Expected Outcome: If your compound is a P-gp substrate, you will observe a significant increase in the A→B permeability and a decrease in the B→A permeability in the presence of verapamil. This will result in a reduction of the efflux ratio, bringing it closer to 1.[19]

Q5: I'm seeing high variability in my Caco-2 assay results. What are the common causes and how can I fix them?
  • Inconsistent Monolayer Integrity: The tight junctions between Caco-2 cells are critical for a valid assay. You must verify monolayer integrity before each experiment.[14]

    • Solution: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) before you begin the transport experiment.[19][20] Additionally, you can measure the flux of a low-permeability paracellular marker, like Lucifer Yellow. A high leakage of Lucifer Yellow indicates a compromised monolayer.[14]

  • Compound Solubility: If your compound precipitates in the aqueous assay buffer, its effective concentration available for transport will be lower and inconsistent.

    • Solution: Confirm the solubility of your compound in the assay buffer at the concentration you are testing. If solubility is an issue, you may need to use a co-solvent, but be aware that some solvents can affect membrane integrity.[21]

  • Non-Specific Binding: Poorly soluble or "sticky" compounds can adsorb to the plastic of the assay plates, leading to low recovery and inaccurate measurements.

    • Solution: Perform a mass balance study to determine compound recovery. Analyze the compound concentration in the donor and receiver compartments as well as in cell lysates and rinses of the plate wells. Low overall recovery suggests non-specific binding. Using low-binding plates can sometimes mitigate this issue.[22]

// Define Nodes start [label="Low Permeability Observed\n in Caco-2 Assay", fillcolor="#EA4335"]; check_pampa [label="Review/Perform\n PAMPA Assay", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; low_pampa [label="Low PAMPA Permeability", fillcolor="#EA4335"]; mod_pampa [label="Moderate/High PAMPA\n Permeability", fillcolor="#34A853"];

check_efflux [label="Calculate Efflux Ratio (ER)\n ER = Papp(B-A) / Papp(A-B)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; er_high [label="ER > 2", fillcolor="#EA4335"]; er_low [label="ER < 2", fillcolor="#34A853"];

cause_passive [label="Root Cause:\n Poor Passive Diffusion", shape=ellipse, style="filled", fillcolor="#4285F4"]; cause_efflux [label="Root Cause:\n Active Efflux", shape=ellipse, style="filled", fillcolor="#4285F4"];

confirm_efflux [label="Confirm with Inhibitors\n (e.g., Verapamil)", fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges start -> check_pampa; check_pampa -> low_pampa [label="Result"]; check_pampa -> mod_pampa [label="Result"];

low_pampa -> cause_passive; mod_pampa -> check_efflux;

check_efflux -> er_high [label="Result"]; check_efflux -> er_low [label="Result"];

er_high -> cause_efflux; er_low -> cause_passive;

cause_efflux -> confirm_efflux [style=dashed]; } } Caption: Troubleshooting workflow for low Caco-2 permeability.

Section 3: Strategies for Improving Cell Permeability

Once you have diagnosed the cause of low permeability, you can employ several strategies to overcome it.

Q6: My compound's primary problem is poor passive diffusion. What chemical modifications can I make?

A6: This is a medicinal chemistry challenge focused on optimizing physicochemical properties.

  • Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl, halogen atoms) to the 1,4-diazepine scaffold and re-test permeability. The goal is to increase logP without significantly increasing molecular weight.

  • Reduce Polar Surface Area: The most effective way to do this is by masking hydrogen bond donors.[23] For example, if your derivative has an exposed N-H or O-H group, consider methylation or acetylation to cap that hydrogen bond donor. This can dramatically improve permeability.

  • Prodrug Approach: This is a highly effective strategy where you chemically modify the parent drug into an inactive, more permeable form (the prodrug).[12][24] Once inside the cell, an enzyme (like an esterase) cleaves the modifying group, releasing the active parent drug.[25] For example, a carboxylic acid group, which would be ionized and polar at physiological pH, can be converted to an ester. The ester is more lipophilic, crosses the membrane, and is then hydrolyzed back to the active carboxylic acid inside the cell.[26]

Q7: My compound is an efflux pump substrate. How can I overcome this?

A7: There are two main approaches:

  • Structural Modification ("Evade"): The goal is to modify the compound's structure so it is no longer recognized by the efflux pump. This can be challenging as pumps like P-gp have very broad substrate specificity.[17] Minor changes that reduce the number of hydrogen bond acceptors or alter the molecule's conformation can sometimes be effective.

  • Co-dosing with an Inhibitor ("Inhibit"): In a therapeutic context, one could co-administer the drug with an efflux pump inhibitor. This is a less common strategy due to the risk of drug-drug interactions, as these pumps are involved in the disposition of many different compounds. However, for in vitro experiments, using inhibitors is a standard method to achieve sufficient intracellular concentration to study the compound's primary target.

Q8: Can formulation changes improve the apparent permeability of my compound?

A8: Yes, formulation can significantly impact a drug's absorption and apparent permeability, especially for compounds with solubility issues.[27][28]

  • Use of Solubilizing Excipients: For in vitro assays, and later for in vivo formulations, using surfactants or cyclodextrins can keep a poorly soluble compound in solution, increasing its effective concentration at the cell surface.[29][30]

  • Lipid-Based Formulations: For oral drug delivery, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can improve absorption.[30] These formulations can help maintain drug solubility in the gut and can sometimes promote lymphatic transport, bypassing first-pass metabolism.[27]

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for the PAMPA assay to assess passive diffusion.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (matching the filter plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes, leaving a stable artificial membrane.

  • Prepare Donor Solutions: Dilute the test compound stock solutions into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using an appropriate analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using an established equation that accounts for incubation time, membrane area, and well volumes.

References

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Physico-Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. Available at: [Link]

  • Ferreira, R. J., et al. (2021). In Silico Prediction of Permeability Coefficients. PubMed. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Available at: [Link]

  • Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]

  • Narishetty, S. T., & Panchagnula, R. (2012). In silico model of drug permeability across sublingual mucosa. PubMed. Available at: [Link]

  • Mala, N., & Gaba, M. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]

  • Slideshare. (n.d.). increase membrane permeability by prodrug design. Available at: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available at: [Link]

  • Grunwald, P. (Ed.). (2019). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • bioaccess. (2024). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com. Available at: [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Ferreira, R. J., et al. (2021). In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. Available at: [Link]

  • Sahu, B. P., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Singh, G., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Slideshare. (n.d.). Physicochemical Properties effect on Absorption of Drugs. Available at: [Link]

  • Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. Available at: [Link]

  • ACS Omega. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Available at: [Link]

  • Han, L., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]

  • Wilson, D. J., & Votapka, L. W. (2022). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. Available at: [Link]

  • Garg, P., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ghent University Library. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Available at: [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Available at: [Link]

  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]

  • Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery. Available at: [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. Available at: [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]

  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. Available at: [Link]

  • Dömling, A., et al. (2012). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed - NIH. Available at: [Link]

  • Journal of Drug Delivery Science and Technology. (2025). Permeability enhancement techniques for poorly permeable drugs: A review. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Available at: [Link]

  • Sanders, L. H., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. Available at: [Link]

  • Bermak, J. C., & Li, Z. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. Available at: [Link]

  • Li, W., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available at: [Link]

  • Wikipedia. (n.d.). Efflux pump. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Liu, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. Available at: [Link]

Sources

Managing side reactions in multi-step diazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multi-step diazepine synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of diazepine and benzodiazepine cores. Here, we address common side reactions, yield optimization challenges, and purification hurdles through a series of practical, in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common classes of side reactions in benzodiazepine synthesis?

    • How do I confirm the structure of my main product and identify unknown impurities?

    • What is the role of protecting groups in preventing side reactions?

  • Troubleshooting Guides

    • Problem 1: Low Yield in the Final Cyclization Step

      • Issue: Incomplete reaction or formation of acyclic intermediates.

    • Problem 2: Poor Regioselectivity in Unsymmetrical Diazepine Synthesis

      • Issue: Formation of multiple isomers, complicating purification.

    • Problem 3: Hydrolysis of Amide or Imine Bonds

      • Issue: Degradation of starting materials, intermediates, or final product.

    • Problem 4: Formation of Quinazoline-based Impurities

      • Issue: Unwanted ring systems forming from starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in benzodiazepine synthesis?

A: In multi-step diazepine synthesis, particularly for the widely studied 1,4- and 1,5-benzodiazepine scaffolds, several classes of side reactions are prevalent. Understanding these can aid in proactive troubleshooting:

  • Incomplete Cyclization: The final ring-closing step to form the seven-membered diazepine ring can be sluggish, leading to the isolation of unreacted acyclic precursors. This is often due to steric hindrance, poor nucleophilicity of the amine, or suboptimal reaction conditions.

  • Hydrolysis: The amide and imine functionalities inherent to the benzodiazepine core are susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This can lead to ring-opening and the formation of aminobenzophenone derivatives and other degradation products.[1]

  • Dimerization and Polymerization: Under certain conditions, especially with highly reactive intermediates, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymeric materials that are often insoluble and difficult to characterize.

  • Rearrangements and Isomerizations: Depending on the substitution pattern and reaction conditions, skeletal rearrangements or isomerizations (e.g., Z/E isomerization of exocyclic double bonds) can occur.[2]

  • Side Reactions of Starting Materials: Impurities in the starting materials or their reaction to form alternative products can be a significant issue. For example, in syntheses starting from 2-aminobenzophenones, self-condensation or reaction with other nucleophiles can lead to quinazoline-based impurities.[3]

  • Lack of Regioselectivity: When using unsymmetrical precursors, such as a substituted o-phenylenediamine, the condensation with a ketone can lead to a mixture of two regioisomeric benzodiazepine products.[4]

Q2: How do I confirm the structure of my main product and identify unknown impurities?

A: A multi-pronged analytical approach is essential for robust structural confirmation and impurity identification:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity and quantifying impurities.[3][5] Developing a good separation method is the first step. Thin-Layer Chromatography (TLC) is useful for rapid reaction monitoring.[4]

  • Mass Spectrometry (MS): LC-MS is invaluable for obtaining the molecular weight of the main product and impurities, providing crucial clues to their identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. 2D NMR techniques like COSY, HSQC, and HMBC are often necessary to unambiguously assign the structure, especially for complex diazepine derivatives or to differentiate between isomers.

  • Reference Standards: When possible, synthesizing potential impurities as reference standards is the gold standard for confirming their identity by comparing chromatographic retention times and spectroscopic data.[3][5]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups such as C=O (amide, ketone), N-H, and C=N (imine) bonds.

Q3: What is the role of protecting groups in preventing side reactions?

A: Protecting groups are critical tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions while another part of the molecule is being modified.[6]

  • Preventing N-Alkylation/Acylation: In precursors with multiple amine groups (e.g., o-phenylenediamines), one amine can be selectively protected (e.g., with a Boc group) to ensure that subsequent acylation or alkylation occurs at the desired nitrogen atom.[7]

  • Directing Cyclization: A protecting group can be used to differentiate the reactivity of two nucleophilic sites. For instance, in an Ugi-deprotection-cyclization strategy, a Boc group protects an amine. Its selective removal then unmasks the nucleophile at the precise moment it is needed for the intramolecular cyclization, preventing premature or undesired reactions.[7]

  • Improving Solubility and Handling: Protecting groups can alter the physical properties of an intermediate, making it more soluble or crystalline, which can simplify purification and handling.

The choice of protecting group is crucial and must be "orthogonal," meaning it can be removed under conditions that do not affect other sensitive functional groups in the molecule.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Final Cyclization Step

Issue: The crucial intramolecular cyclization to form the diazepine ring is inefficient, resulting in a low yield of the desired product and a significant amount of unreacted linear precursor. This is a common bottleneck, for instance, in the conversion of an N-acylated aminobenzophenone to a benzodiazepine.[1]

// Nodes Start [label="Low Yield in Cyclization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="Step 1: Verify Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Step 2: Assess Reagent Quality & Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Mech_Consider [label="Step 3: Re-evaluate Mechanistic Viability", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Step 4: Optimize Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved: High Yield Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for detailed actions Temp [label="Temperature too low?\nIncrease stepwise (e.g., 10°C increments).", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Solvent appropriate?\nConsider higher boiling point or aprotic polar solvents (e.g., DMF, NMP, Toluene).", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst required/active?\nConsider adding an acid/base catalyst (e.g., TFA, Acetic Acid, Et3N) or check catalyst activity.", fillcolor="#FFFFFF", fontcolor="#202124"]; Precursor_Purity [label="Precursor pure?\nRe-purify starting material. Impurities can inhibit catalysts.", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="Anhydrous conditions?\nDry solvents and reagents. Water can promote hydrolysis.", fillcolor="#FFFFFF", fontcolor="#202124"]; Sterics [label="Steric hindrance an issue?\nConsider less bulky substituents or a different synthetic route.", fillcolor="#FFFFFF", fontcolor="#202124"]; Electronics [label="Electronic effects unfavorable?\nElectron-withdrawing groups can decrease nucleophilicity.", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Product lost during workup?\nOptimize extraction pH and solvent.", fillcolor="#FFFFFF", fontcolor="#202124"]; Chromatography_Loss [label="Product sticking to silica?\nConsider deactivating silica with Et3N or switching to alumina.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Check_Conditions; Check_Conditions -> {Temp, Solvent, Catalyst} [label="Investigate"]; {Temp, Solvent, Catalyst} -> Check_Reagents [style=dashed]; Start -> Check_Reagents; Check_Reagents -> {Precursor_Purity, Water} [label="Verify"]; {Precursor_Purity, Water} -> Mech_Consider [style=dashed]; Start -> Mech_Consider; Mech_Consider -> {Sterics, Electronics} [label="Analyze"]; {Sterics, Electronics} -> Purification [style=dashed]; Start -> Purification; Purification -> {Extraction, Chromatography_Loss} [label="Review"]; {Check_Conditions, Check_Reagents, Mech_Consider, Purification} -> Success [label="If Optimized"]; } endom Caption: Troubleshooting workflow for low-yield cyclization.

  • Reaction Temperature and Solvent:

    • Initial Action: If the reaction is run at room temperature or slightly elevated temperatures, increase the temperature in 10-20°C increments. Monitor by TLC/LC-MS to check for product formation versus degradation.

    • Rationale: Intramolecular reactions often have a high activation energy. Increased thermal energy can overcome this barrier.

    • Solvent Choice: If using a low-boiling solvent like THF or DCM, consider switching to a higher-boiling solvent such as toluene, xylene, or DMF to allow for higher reaction temperatures.[1]

  • Catalysis:

    • Acid Catalysis: For condensations involving imine formation, a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)₃) can activate the carbonyl group, facilitating the nucleophilic attack by the amine.[4]

    • Base Catalysis: If the cyclization involves the deprotonation of an amine or amide, a non-nucleophilic base (e.g., triethylamine, DBU) can enhance the nucleophilicity of the reacting nitrogen.[7]

    • Palladium Catalysis: For certain advanced strategies, palladium catalysts are used to facilitate intramolecular C-N bond formation. In these cases, ensure the catalyst is active and consider screening different ligands.[2][8]

  • Water Removal:

    • Problem: Water is a byproduct of imine formation and can be inhibitory or lead to hydrolysis.

    • Solution: Perform the reaction under anhydrous conditions. Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add molecular sieves to the reaction mixture.

Problem 2: Poor Regioselectivity in Unsymmetrical Diazepine Synthesis

Issue: The reaction of an unsymmetrical o-phenylenediamine with a ketone yields a mixture of two regioisomers, for example, in the synthesis of 1,5-benzodiazepines. This complicates the purification process and reduces the yield of the desired isomer.

The formation of the two isomers stems from the initial nucleophilic attack of either of the two non-equivalent amino groups of the o-phenylenediamine onto the ketone's carbonyl carbon. The relative nucleophilicity of the two amino groups, influenced by electronic and steric effects of substituents on the aromatic ring, dictates the product ratio.

G cluster_0 Unsymmetrical Precursors cluster_1 Reaction Pathways cluster_2 Product Mixture Unsymmetrical\no-phenylenediamine Unsymmetrical o-phenylenediamine Ketone Ketone Unsymmetrical\no-phenylenediamine->Ketone A Attack by Amine 1 Ketone->A Path A B Attack by Amine 2 Ketone->B Path B Iso1 Regioisomer 1 A->Iso1 Cyclization Iso2 Regioisomer 2 B->Iso2 Cyclization

  • Leverage Electronic Effects:

    • Principle: An electron-donating group (EDG) on the aromatic ring will increase the nucleophilicity of the closer amino group, while an electron-withdrawing group (EWG) will decrease it.[2]

    • Action:

      • To favor attack by a specific amine, strategically place an EDG (e.g., -OCH₃, -CH₃) near it or an EWG (e.g., -NO₂, -Cl) near the other amine.

      • This strategy is most effective when the electronic differences between the two amino groups are significant.

  • Employ a Directed Synthesis (Protecting Group Strategy):

    • Principle: Differentiate the two amino groups by selectively protecting one. This forces the reaction to proceed down a single pathway.

    • Protocol:

      • Selectively protect one of the two amino groups of the o-phenylenediamine. Monoprotection can often be achieved by careful control of stoichiometry.

      • Perform the condensation and cyclization with the unprotected amine.

      • Deprotect the second amino group to yield a single, pure regioisomer.

  • Catalyst Control:

    • Principle: Certain catalysts, particularly solid acid catalysts like zeolites (e.g., H-MCM-22), can provide a sterically constrained environment within their pores.[4] This can favor the approach of the less sterically hindered amine to the active site, thereby enhancing the formation of one regioisomer.

    • Action: Screen different solid acid catalysts. This approach avoids the extra steps of protection/deprotection and often simplifies workup, as the catalyst can be removed by simple filtration.[4]

Problem 3: Hydrolysis of Amide or Imine Bonds

Issue: The desired diazepine product, or an intermediate, degrades during the reaction or workup, evidenced by the appearance of starting materials (e.g., aminobenzophenone) in the crude mixture. This is common when using strong acids or bases, or prolonged heating in the presence of water.[1]

Condition Problem Solution & Rationale
Reaction Harsh pH (strong acid/base) and high temperature.Solution: Use milder catalysts (e.g., acetic acid instead of HCl) and the lowest effective temperature. If a strong base is needed for deprotonation, use a non-nucleophilic base (e.g., NaH) under anhydrous conditions. Rationale: Minimizes the concentration of H₃O⁺ or OH⁻, the primary agents of hydrolysis.
Aqueous Workup Prolonged contact with acidic or basic aqueous layers during extraction.Solution: Perform extractions quickly and at room temperature or below. Neutralize the reaction mixture to a pH of ~7-8 before extraction if possible. Use a saturated NaCl (brine) wash to aid phase separation and reduce the amount of dissolved water in the organic layer. Rationale: Limits the exposure time of the sensitive product to hydrolytic conditions.
Purification Acidic silica gel in column chromatography causing on-column degradation.Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina. Rationale: The amine in the eluent neutralizes active acidic sites on the silica surface, preventing acid-catalyzed hydrolysis of the product as it passes through the column.
Problem 4: Formation of Quinazoline-based Impurities

Issue: In syntheses starting from 2-aminobenzophenone derivatives, the formation of quinazolinone or quinazoline impurities is observed. For example, condensation with urea followed by methylation can lead to a quinazolin-2-one impurity.[3]

This side reaction often occurs when a reagent intended to provide a two-carbon unit for the diazepine ring (e.g., an amino acid derivative) is contaminated or when the reaction conditions promote an alternative cyclization pathway. The 2-aminobenzophenone can react with a one-carbon source (like urea or its decomposition products) to form a six-membered quinazoline ring instead of the desired seven-membered diazepine ring.

// Nodes Start [label="2-Aminobenzophenone\nPrecursor", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent_Desired [label="Desired Reagent\n(e.g., Amino Acid Derivative)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Contaminant [label="Contaminant/Side Reagent\n(e.g., Urea, Formic Acid)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Desired [label="Desired Diazepine Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Side [label="Quinazoline Impurity", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagent_Desired [label="Intended Reaction Path"]; Reagent_Desired -> Product_Desired; Start -> Reagent_Contaminant [label="Side Reaction Path", color="#EA4335"]; Reagent_Contaminant -> Product_Side [color="#EA4335"]; } endom Caption: Competing pathways for diazepine vs. quinazoline formation.

  • Purity of Reagents:

    • Action: Ensure all reagents, especially those providing the N-C-C or C-C fragment for the diazepine ring, are of high purity. Recrystallize or re-purify starting materials if their purity is questionable.

    • Rationale: This is the most direct way to eliminate the source of the side reaction.

  • Stoichiometry and Order of Addition:

    • Action: Use a slight excess of the desired coupling partner (e.g., the amino acid derivative). Consider adding the 2-aminobenzophenone slowly to a solution of the other reagent to maintain its low concentration, disfavoring self-condensation or reaction with trace impurities.

    • Rationale: Favorable kinetics for the desired reaction can outcompete the side reaction.

  • Reaction Conditions:

    • Action: Optimize the reaction temperature and solvent. Sometimes, lower temperatures can suppress the activation energy of the side reaction more than the main reaction.

    • Rationale: Different reaction pathways can have different temperature dependencies. A systematic screen of conditions can identify a window where the desired product is formed preferentially.

By systematically applying these troubleshooting principles, researchers can overcome common hurdles in multi-step diazepine synthesis, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References

  • Yin, N., et al. (2016). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • Glavan, M. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Available at: [Link]

  • Ono, T., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Wikipedia contributors. (2024). Diazepam. Wikipedia. Available at: [Link]

  • Arora, R., et al. (2020). Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines. ResearchGate. Available at: [Link]

  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Kalas, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Majid, S. A., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Chemical Engineering. Available at: [Link]

  • Li, B., et al. (2024). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]

  • Malki, Y., et al. (2021). 1,3‐Diazepine Derivatives: Strategies for Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • NHS. (2023). Side effects of diazepam. NHS.uk. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of unique 1,2-diazepine-fused b-lactams via Staudinger-type [2+2] cyclization. ResearchGate. Available at: [Link]

  • Kaoua, R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Current Organic Synthesis. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available at: [Link]

  • Request PDF. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. ResearchGate. Available at: [Link]

  • ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. ChemistryViews. Available at: [Link]

  • Slideshare. (n.d.). Chichibabin Reaction | PPTX. Slideshare. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PubMed Central. Available at: [Link]

  • MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • Wikipedia contributors. (2024). Chichibabin reaction. Wikipedia. Available at: [Link]

  • PubMed Central. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]

  • Oxford Academic. (2012). Evaluation of Diazepam-Molecularly Imprinted Microspheres for the Separation of Diazepam and its Main Metabolite from Body Fluid Samples. Oxford Academic. Available at: [Link]

  • Semantic Scholar. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Regioselective, Diastereoselective, and Enantioselective One-Pot Tandem Reaction Based on an in Situ Formed Reductant: Preparation of 2,3-Disubstituted 1,5-Benzodiazepine. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). A novel, flexible strategy to construct privileged dibenzo[b,f][7][9][10]oxathiazepine 5,5-dioxides and their heterocyclic isosteres. ResearchGate. Available at: [Link]

  • MDPI. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • ScienceDirect. (2021). Benzotriazepine synthesis, conformational analysis, and biological properties. ScienceDirect. Available at: [Link]

  • ResearchGate. (2017). Synthesis and characterization of new 1,2-diazepine derivative. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Benzodiazepine. Wikipedia. Available at: [Link]

  • ResearchGate. (2017). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • PubMed Central. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chichibabin amination reactions. ResearchGate. Available at: [Link]

Sources

1-(Pyridin-4-ylmethyl)-1,4-diazepane handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-4-ylmethyl)-1,4-diazepane and its associated salts. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The following information is synthesized from safety data sheets of analogous compounds and best practices for handling heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound and its salts?

The storage conditions for this compound can vary depending on its form (free base vs. salt). For the hydrochloride salt of this compound, cold-chain transportation is recommended [1]. This suggests that refrigerated storage, typically 2-8°C, is the best practice to ensure stability. For other forms, such as the tris(p-toluenesulfonate) salt of the 3-pyridinylmethyl isomer, storage at room temperature is indicated[2].

As a general best practice for diazepine derivatives, store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[3].

Q2: What are the primary hazards associated with handling this compound?

  • Skin and eye irritation: Direct contact may cause skin irritation and serious eye irritation.[3][4][5][6]

  • Harmful if swallowed or inhaled: Ingestion and inhalation should be avoided.[4]

  • Respiratory irritation: May cause respiratory irritation if inhaled.[3][5][6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[3] The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Wear protective gloves (e.g., nitrile).[7]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]

Q4: What materials are incompatible with this compound?

Based on information for similar compounds, this compound is likely incompatible with:

  • Strong oxidizing agents [3][8]

  • Strong acids [9]

Avoid contact with these materials to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Compound has changed color or appearance during storage. Exposure to air, light, or moisture.The diazepine or pyridine moiety may be susceptible to oxidation or hydrolysis. Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, opaque container, and in a desiccator to minimize exposure to air, light, and moisture. For some sensitive compounds, storing under inert gas is a recommended practice.[7]
Inconsistent experimental results. Compound degradation.If the hydrochloride salt was not stored under refrigerated conditions, it may have degraded. It is advisable to use a fresh vial or re-purify the existing stock. Always ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation.
Difficulty dissolving the compound. Incorrect solvent choice or pH.As a basic compound, the free base form of this compound will have higher solubility in acidic aqueous solutions due to salt formation. The hydrochloride salt should be soluble in water and some polar organic solvents. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-equilibration: Allow the container of this compound to reach room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis.

  • Weighing: In a chemical fume hood, weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the desired solvent to the vial. If preparing an aqueous solution of the free base, consider using a slightly acidic buffer to improve solubility.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (for aqueous solutions, 2-8°C is recommended for short-term storage). Protect from light.

Protocol 2: Handling a Spill
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a fine powder.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, absorb with an inert material such as vermiculite, dry sand, or earth.[9]

  • Collection: Place the spilled material and absorbent into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Storage

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment cluster_spill Spill Response Receipt Receive Compound Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Storage_Initial Store in appropriate conditions (e.g., 2-8°C for HCl salt) Log->Storage_Initial Equilibrate Equilibrate to Room Temp in Desiccator Storage_Initial->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Waste Dispose of Waste Properly Experiment->Waste Clean Clean Glassware Experiment->Clean Return Return to Storage Experiment->Return Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain Spill PPE->Contain Dispose_Spill Dispose of Contaminated Material Contain->Dispose_Spill

Workflow for this compound.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyridine hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet: 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Diazepam.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Homopiperazine.
  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • AA Blocks. (2025, January 18). Safety Data Sheet: 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
  • Angene Chemical. (2025, December 9). Safety Data Sheet: 1-(3-Fluoro-benzyl)-[4][8]diazepane hydrochloride. Retrieved from Angene Chemical.

  • BLDpharm. 1264090-73-4|this compound hydrochloride.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Sigma-Aldrich. 1-(3-pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate).

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(Pyridin-4-ylmethyl)-1,4-diazepane. It addresses common challenges and frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved through a reductive amination reaction between 1,4-diazepane and 4-pyridinecarboxaldehyde. While straightforward in principle, scaling up this reaction for preclinical studies presents several challenges, including ensuring complete conversion, minimizing byproduct formation, and developing a practical purification strategy. This guide is designed to navigate these complexities, providing both theoretical understanding and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a multi-gram scale?

A1: Reductive amination using a mild and selective reducing agent is the most reliable method. Specifically, the use of sodium triacetoxyborohydride (STAB) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is highly recommended for its efficiency and selectivity, which helps to minimize over-alkylation and reduction of the starting aldehyde.

Q2: I am observing a significant amount of unreacted 1,4-diazepane in my reaction mixture. What could be the cause?

A2: Incomplete consumption of 1,4-diazepane can be due to several factors:

  • Insufficient Reducing Agent: Ensure at least 1.1 to 1.5 equivalents of the reducing agent are used.

  • Poor Imine Formation: The initial condensation between the amine and aldehyde to form the imine intermediate may be slow. Adding a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive this equilibrium forward.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (30-40 °C) can sometimes improve the rate of imine formation.

Q3: My final product is contaminated with a byproduct of a higher molecular weight. What is it likely to be?

A3: A common byproduct in this reaction is the dialkylated species, where both nitrogen atoms of the 1,4-diazepane ring have reacted with 4-pyridinecarboxaldehyde. This is more likely to occur with less selective reducing agents like sodium borohydride, which can also reduce the aldehyde starting material. Using a stoichiometric amount of the aldehyde and a selective reducing agent like STAB can minimize this.

Q4: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (STAB)?

A4: While NaBH₄ can be used, it is generally less ideal for a one-pot reductive amination.[1] NaBH₄ can reduce the aldehyde starting material, leading to the formation of 4-pyridinemethanol and reducing the overall yield of the desired product. If using NaBH₄, it is best to first form the imine intermediate separately and then add the reducing agent.

Q5: What is the best way to purify the final product on a large scale?

A5: For multi-gram scale purification, flash column chromatography is a common and effective method. A gradient elution using a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) can effectively separate the product from starting materials and byproducts. For preclinical batches requiring high purity, recrystallization from a suitable solvent system (e.g., ethanol/heptane) may be necessary as a final step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Poor quality starting materials. 3. Incorrect reaction pH.1. Use a fresh bottle of sodium triacetoxyborohydride; it is hygroscopic. 2. Verify the purity of 1,4-diazepane and 4-pyridinecarboxaldehyde by NMR or LC-MS. 3. The addition of a small amount of acetic acid can catalyze imine formation, but excess acid will protonate the amine, rendering it unreactive.
Formation of 4-pyridinemethanol The reducing agent is reducing the starting aldehyde.1. Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB). 2. If using NaBH₄, ensure the imine is formed before adding the reducing agent.[1]
Presence of Dialkylated Byproduct Over-reaction of the 1,4-diazepane.1. Use a slight excess of 1,4-diazepane relative to the aldehyde (e.g., 1.1 equivalents). 2. Slowly add the aldehyde to the reaction mixture to maintain a low concentration.
Difficult Purification Product co-elutes with starting materials or byproducts.1. Adjust the polarity of the chromatography eluent. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve the separation of amines. 2. Consider converting the product to its hydrochloride salt to facilitate purification by recrystallization.
Reaction Stalls Before Completion Insufficient mixing or precipitation of reactants.1. Ensure vigorous stirring, especially on a larger scale. 2. If solids precipitate, consider switching to a solvent system that provides better solubility for all components, such as a mixture of DCM and THF.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is optimized for a 10-gram scale synthesis.

Materials:

  • 1,4-Diazepane (1.1 eq, 11.0 g)

  • 4-Pyridinecarboxaldehyde (1.0 eq, 9.8 g)

  • Sodium triacetoxyborohydride (STAB) (1.3 eq, 25.0 g)

  • Dichloromethane (DCM) (200 mL)

  • Magnesium sulfate (anhydrous) (20 g)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-diazepane and dichloromethane.

  • Stir the mixture until the 1,4-diazepane is fully dissolved.

  • Add 4-pyridinecarboxaldehyde to the solution and stir for 30 minutes at room temperature to allow for imine formation.

  • Add anhydrous magnesium sulfate to the mixture to act as a dehydrating agent.

  • In a separate beaker, weigh out the sodium triacetoxyborohydride. Add it portion-wise to the reaction mixture over 30 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of DCM and a mixture of 90:10 MeOH:NH₄OH. Start with 100% DCM and gradually increase the proportion of the methanol/ammonium hydroxide mixture.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a pale yellow oil.

Visualizing the Workflow

Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 1,4-Diazepane in DCM add_aldehyde Add 4-Pyridine- carboxaldehyde start->add_aldehyde form_imine Stir for 30 min (Imine Formation) add_aldehyde->form_imine add_drying Add MgSO4 form_imine->add_drying add_stab Portion-wise addition of STAB add_drying->add_stab react Stir 12-18h at RT add_stab->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude chromatography Flash Column Chromatography crude->chromatography pure Pure Product chromatography->pure

Caption: Scalable synthesis workflow for this compound.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions start Low Yield or Incomplete Reaction cause1 Inactive Reagents start->cause1 cause2 Poor Imine Formation start->cause2 cause3 Sub-optimal Conditions start->cause3 sol1a Use fresh STAB cause1->sol1a sol1b Verify starting material purity cause1->sol1b sol2a Add dehydrating agent (e.g., MgSO4) cause2->sol2a sol2b Add catalytic acid (e.g., AcOH) cause2->sol2b sol3a Increase reaction time cause3->sol3a sol3b Gentle heating (30-40°C) cause3->sol3b

Caption: Troubleshooting logic for low-yield reductive amination reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Burke, S. D., & Danheiser, R. L. (2003). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-(Pyridin-4-ylmethyl)-1,4-diazepane and Other Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and drug discovery, sigma receptors have emerged as enigmatic and promising targets for a spectrum of therapeutic interventions, from neurodegenerative diseases to psychiatric disorders and pain management. This guide offers an in-depth comparative analysis of the putative sigma receptor modulator, 1-(Pyridin-4-ylmethyl)-1,4-diazepane, with a selection of well-established sigma-1 (σ₁) and sigma-2 (σ₂) receptor modulators. While direct experimental data for this compound is not publicly available, we will leverage structure-activity relationship (SAR) principles from closely related chemical series to build a scientifically grounded hypothesis of its potential activity. This guide is designed to provide researchers with a comprehensive framework for evaluating this and similar compounds, complete with experimental protocols and a robust comparative dataset.

The Sigma Receptor Family: A Primer

Sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of intracellular chaperone proteins.[1][2] The two primary subtypes, σ₁ and σ₂, are structurally and functionally distinct.

  • Sigma-1 Receptor (σ₁R): This 223-amino acid protein primarily resides at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling.[1][2] It acts as a molecular chaperone, modulating a variety of signaling pathways, including intracellular calcium mobilization, ion channel function, and G-protein coupled receptor signaling.[2] The σ₁ receptor is implicated in neuroprotection, cognition, and mood regulation.[1][3]

  • Sigma-2 Receptor (σ₂R): More recently identified as transmembrane protein 97 (TMEM97), the σ₂ receptor is also located in the ER. It is involved in cholesterol homeostasis and has been identified as a biomarker in proliferating tumor cells, making it a target for cancer therapeutics.[1]

The distinct physiological roles of these receptors underscore the importance of developing selective modulators to achieve targeted therapeutic effects.

Profiling this compound: A Hypothesis-Driven Approach

Structural Features and Predicted Activity:

This compound possesses two key structural motifs that suggest potential interaction with sigma receptors:

  • 1,4-Diazepane Core: Research on diazepane-based compounds has demonstrated that this seven-membered heterocyclic ring can serve as a scaffold for high-affinity sigma receptor ligands.[1] Studies have shown that replacing a piperidine ring with a bulkier diazepane spacer can maintain or even enhance affinity for both σ₁ and σ₂ receptors.[1]

  • Pyridin-4-ylmethyl Moiety: The position of the nitrogen atom in the pyridine ring is a known determinant of sigma receptor selectivity. Studies on pyridylpiperazines have revealed that a 4-pyridyl substitution tends to confer selectivity for the σ₁ receptor. This suggests that this compound is likely to exhibit a preference for the σ₁ receptor subtype.

Based on these structural considerations, it is hypothesized that This compound is a potential sigma-1 receptor modulator. Further experimental validation is required to confirm this hypothesis and to determine its functional activity as an agonist or antagonist.

Comparative Analysis with Established Sigma Receptor Modulators

To provide a comprehensive context for the potential of this compound, we will compare its inferred profile with a panel of well-characterized sigma receptor modulators.

CompoundTypeTarget(s)Key Characteristics
PRE-084 AgonistSelective σ₁Nootropic, antidepressant, and neuroprotective effects in preclinical models.
DTG (1,3-di-o-tolylguanidine) AgonistNon-selective σ₁/σ₂Neuroprotective and antidepressant effects; potentiates NMDA antagonists.
Haloperidol Antagonistσ₁ and Dopamine D₂Antipsychotic with motor side effects potentially linked to σ₁ receptor activity.
Ifenprodil Antagonistσ₁ and NMDA (GluN2B)Neuroprotective effects, also acts as an allosteric modulator of NMDA receptors.

Experimental Workflows for Characterization

To empirically determine the sigma receptor profile of a novel compound like this compound, a series of well-established in vitro assays are essential.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.

Methodology:

Sigma-1 Receptor Binding Assay:

  • Tissue Preparation: Guinea pig brain or liver membranes, which have high densities of σ₁ receptors, are homogenized and prepared.

  • Radioligand: -Pentazocine, a selective σ₁ receptor radioligand, is used.[4]

  • Competition Assay: A fixed concentration of -Pentazocine is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay:

  • Tissue Preparation: Rat liver membranes are commonly used due to their higher expression of σ₂ receptors.

  • Radioligand: [³H]DTG is used as the radioligand.

  • Masking of σ₁ Sites: To ensure selectivity for σ₂ receptors, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is added to the assay to block binding of [³H]DTG to σ₁ sites.[5][6]

  • Competition Assay, Separation, and Data Analysis: The procedure is analogous to the σ₁ receptor binding assay.

experimental_workflow cluster_sigma1 Sigma-1 Binding Assay cluster_sigma2 Sigma-2 Binding Assay s1_tissue Guinea Pig Brain/Liver Membrane Prep s1_competition Competition with Test Compound s1_tissue->s1_competition s1_radioligand 3H-Pentazocine s1_radioligand->s1_competition s1_separation Filtration s1_competition->s1_separation s1_counting Scintillation Counting s1_separation->s1_counting s1_analysis IC50 -> Ki Calculation s1_counting->s1_analysis s2_tissue Rat Liver Membrane Prep s2_masking Mask σ1 sites with (+)-Pentazocine s2_tissue->s2_masking s2_radioligand [3H]DTG s2_radioligand->s2_masking s2_competition Competition with Test Compound s2_masking->s2_competition s2_separation Filtration s2_competition->s2_separation s2_counting Scintillation Counting s2_separation->s2_counting s2_analysis IC50 -> Ki Calculation s2_counting->s2_analysis

Radioligand Binding Assay Workflow
Functional Assays: Differentiating Agonists from Antagonists

Once binding affinity is established, functional assays are crucial to determine whether a compound activates (agonist) or blocks (antagonist) the receptor.

4.2.1. Calcium Imaging Assay (for σ₁ Receptors)

Objective: To assess the effect of this compound on intracellular calcium mobilization, a known downstream effect of σ₁ receptor modulation.[2]

Methodology:

  • Cell Culture: A cell line expressing σ₁ receptors (e.g., SH-SY5Y neuroblastoma cells) is cultured on glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: The coverslip is placed in a perfusion chamber on a fluorescence microscope, and baseline fluorescence is recorded.

  • Stimulation: A stimulus, such as KCl, is applied to induce an increase in intracellular calcium.

  • Ligand Application: In separate experiments, cells are pre-incubated with the test compound.

  • Data Acquisition and Analysis: Changes in fluorescence intensity are recorded over time. An agonist effect would be observed as a modulation of the KCl-induced calcium response, while an antagonist would block the effect of a known σ₁ agonist.[7]

functional_assay start Cell Culture with σ1 Receptors dye_loading Load with Calcium- Sensitive Dye start->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline split Treatment baseline->split control Stimulus (e.g., KCl) split->control Control agonist_test Test Compound + Stimulus split->agonist_test Agonist Screen antagonist_test Known Agonist + Test Compound + Stimulus split->antagonist_test Antagonist Screen measure_response Measure Fluorescence Change control->measure_response agonist_test->measure_response antagonist_test->measure_response analysis Compare Responses to Determine Agonist/ Antagonist Activity measure_response->analysis

Calcium Imaging Functional Assay Workflow

4.2.2. Cell Viability/Caspase-3 Assay (for σ₂ Receptors)

Objective: To determine the functional activity of the test compound at σ₂ receptors by measuring its effect on cancer cell viability, as σ₂ receptor agonists are known to induce apoptosis.[8][9]

Methodology:

  • Cell Culture: A cancer cell line with high σ₂ receptor expression (e.g., EMT-6 mouse breast cancer cells) is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound. A known σ₂ agonist like siramesine is used as a positive control.

  • Cell Viability Assay: After a set incubation period, cell viability is assessed using a standard method such as the MTT assay.

  • Caspase-3 Activity Assay: To confirm apoptosis, caspase-3 activity, a key marker of apoptosis, is measured using a fluorometric or colorimetric assay.

  • Data Analysis: The EC₅₀ for cytotoxicity is determined. Compounds that induce significant cell death are classified as agonists, while those that do not, and can block the effect of a known agonist, are classified as antagonists.[8][9]

Downstream Signaling and Therapeutic Implications

The modulation of sigma receptors can have profound effects on downstream signaling pathways.

signaling_pathway cluster_sigma1 Sigma-1 Receptor Modulation cluster_effects Downstream Effects s1_agonist σ1 Agonist s1_receptor σ1 Receptor s1_agonist->s1_receptor Activates s1_antagonist σ1 Antagonist s1_antagonist->s1_receptor Blocks ca_homeostasis Ca2+ Homeostasis s1_receptor->ca_homeostasis ion_channels Ion Channel Modulation s1_receptor->ion_channels neuroprotection Neuroprotection ca_homeostasis->neuroprotection cognition Cognitive Enhancement ion_channels->cognition

Simplified Sigma-1 Receptor Signaling

For σ₁ Receptor Modulators:

  • Agonists (e.g., PRE-084): By activating the σ₁ receptor, these compounds can promote neuronal survival and plasticity, offering potential therapeutic benefits in neurodegenerative disorders and depression.

  • Antagonists (e.g., Haloperidol): Blocking σ₁ receptor activity can modulate dopaminergic and glutamatergic neurotransmission, which is relevant for the treatment of psychosis and certain types of pain.

For σ₂ Receptor Modulators:

  • Agonists: Their ability to induce apoptosis in cancer cells makes them promising candidates for oncology drug development.

  • Antagonists: These are being explored for their potential in treating neuropathic pain and reducing the motor side effects of certain antipsychotics.

Conclusion and Future Directions

While the definitive sigma receptor profile of this compound awaits empirical validation, the available structure-activity relationship data from related diazepane and pyridinyl-containing compounds provides a strong rationale for its investigation as a selective sigma-1 receptor modulator. This guide has outlined the necessary experimental workflows to rigorously characterize its binding affinity and functional activity.

The comparative analysis with established sigma receptor modulators highlights the diverse therapeutic potential within this target class. A thorough understanding of a novel compound's affinity, selectivity, and functional effects at both σ₁ and σ₂ receptors is paramount for advancing it through the drug discovery pipeline. The methodologies and comparative data presented herein offer a robust framework for researchers to evaluate this compound and other novel sigma receptor ligands, ultimately contributing to the development of next-generation therapeutics for a range of challenging diseases.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.29.1-1.29.17. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Testing Sigma-1 Receptor Ligands. BenchChem.
  • Kekesi, G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 247. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 449, 43–49. [Link]

  • Kollár, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8114. [Link]

  • Kekesi, G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 449, 43-49. [Link]

  • Ren, R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16104. [Link]

  • Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(5), 336-348. [Link]

  • Dalmadi, Á., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules (Basel, Switzerland), 26(21), 6542. [Link]

  • Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC chemical biology, 1(5), 336–348. [Link]

  • Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 10(11), 1531–1537. [Link]

  • Abate, C., et al. (2016). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 59(5), 2023-2035.
  • ResearchGate. (n.d.). Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 8, 14−18, 36, and 38.
  • Snodgrass, G. L., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International journal of molecular sciences, 24(13), 11029. [Link]

  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative ophthalmology & visual science, 49(11), 4983–4992. [Link]

  • Kollár, B., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8114. [Link]

  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 18(7), 866–883. [Link]

  • Berardi, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 24(13), 10836. [Link]

  • Chernyavsky, A. I., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International journal of molecular sciences, 23(19), 11135. [Link]

  • Sharma, C., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Open Exploration, 2, 1-15. [Link]

  • Moreno, E., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

  • Voronin, M. V., et al. (2022). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I—Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands. International Journal of Molecular Sciences, 23(21), 13532. [Link]

  • Nguyen, L., et al. (2017). Sigma receptors [σRs]: biology in normal and diseased states. Journal of receptor, ligand and channel research, 10, 1–10. [Link]

Sources

Efficacy of 1-(Pyridin-4-ylmethyl)-1,4-diazepane vs. known antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of a novel chemical entity against established standards is fundamental to drug development. This guide provides a framework for such a comparison, focusing on the hypothetical investigational compound 1-(Pyridin-4-ylmethyl)-1,4-diazepane in the context of well-characterized antipsychotics.

As of the latest literature review, This compound is not described in published preclinical or clinical studies as an antipsychotic agent. Therefore, to illustrate the rigorous comparative methodology required in psychopharmacology research, this guide will use this compound as a hypothetical placeholder. We will outline the essential experiments and data required to establish a comprehensive efficacy and safety profile, comparing it against the benchmark first-generation (typical) antipsychotic, Haloperidol , and the widely used second-generation (atypical) antipsychotic, Olanzapine .

Section 1: Mechanistic Framework for Antipsychotic Action

The development of antipsychotics has been driven by evolving neurobiological hypotheses of schizophrenia, primarily centered on neurotransmitter systems. A thorough comparison begins with understanding the distinct mechanisms of action.

The Dopamine D2 Receptor: The Cornerstone of Traditional Antipsychotic Efficacy

The "dopamine hypothesis of schizophrenia" posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic region, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).

  • First-Generation Antipsychotics (FGAs) like Haloperidol: These drugs act primarily as potent antagonists of the dopamine D2 receptor (D2R). Their clinical efficacy is strongly correlated with their D2R binding affinity. However, their lack of receptor selectivity and potent blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, are responsible for a high incidence of extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.

  • Second-Generation Antipsychotics (SGAs) like Olanzapine: SGAs also antagonize the D2R, but typically with a lower binding affinity and a faster dissociation rate compared to FGAs. Their defining feature is a potent antagonism of the serotonin 2A receptor (5-HT2AR). The D2R/5-HT2AR antagonism ratio is a key differentiator for SGAs, and this dual action is thought to contribute to their efficacy against negative symptoms and a lower risk of EPS compared to FGAs.

Investigating the Novel Mechanism of this compound

For our hypothetical compound, the first step is to determine its primary targets. This is achieved through comprehensive receptor binding and functional assays. The chemical structure, containing a diazepane and a pyridine motif, suggests potential interactions with various G-protein coupled receptors (GPCRs). A screening panel would typically assess binding affinity for dopamine, serotonin, muscarinic, adrenergic, and histamine receptors.

For the purpose of this guide, let us hypothesize that initial screening reveals This compound possesses a novel mechanism: high affinity for a non-dopaminergic target implicated in psychosis, such as the Trace Amine-Associated Receptor 1 (TAAR1), while having only moderate to low affinity for D2 and 5-HT2A receptors. TAAR1 agonists are a current area of investigation as they can modulate dopamine and glutamate signaling without direct receptor blockade.

cluster_0 Established Antipsychotic Pathways cluster_1 Hypothetical Novel Pathway Haloperidol Haloperidol (Typical FGA) D2R Dopamine D2 Receptor Haloperidol->D2R Strong Antagonism Olanzapine Olanzapine (Atypical SGA) Olanzapine->D2R Moderate Antagonism SHT2AR Serotonin 5-HT2A Receptor Olanzapine->SHT2AR Strong Antagonism Metabolic Side Effect: Metabolic Syndrome Olanzapine->Metabolic Therapeutic Antipsychotic Efficacy (Positive Symptoms) D2R->Therapeutic EPS Side Effect: Extrapyramidal Symptoms D2R->EPS Nigrostriatal Pathway SHT2AR->Metabolic NovelCmpd This compound (Hypothetical) TAAR1 TAAR1 Receptor NovelCmpd->TAAR1 Agonism DopamineNeuron Presynaptic Dopamine Neuron TAAR1->DopamineNeuron Modulates DopamineRelease ↓ Dopamine Release DopamineNeuron->DopamineRelease NovelTherapeutic Antipsychotic Efficacy DopamineRelease->NovelTherapeutic

Caption: Contrasting signaling pathways of established vs. a hypothetical novel antipsychotic.

Section 2: Comparative In Vitro and In Vivo Efficacy

A direct comparison requires standardized assays to quantify receptor interaction and behavioral effects predictive of clinical efficacy.

Receptor Binding Affinity Profile

Receptor binding assays quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor This compound (Hypothetical) Olanzapine Haloperidol Role in Efficacy/Side Effects
Dopamine D2 > 500 1.1 1.0 Primary target for antipsychotic efficacy; high affinity linked to EPS.
Serotonin 5-HT2A > 800 4 80 Blockade linked to atypicality, reduced EPS, and efficacy in negative symptoms.
TAAR1 5 > 10,000 > 10,000 Novel target; agonism modulates dopamine systems, predicting efficacy without D2 blockade.
Histamine H1 > 1,000 7 800 Blockade linked to sedation and weight gain.
Muscarinic M1 > 2,000 26 > 10,000 Blockade linked to cognitive impairment and anticholinergic side effects.

| Adrenergic α1 | > 1,000 | 50 | 10 | Blockade linked to orthostatic hypotension. |

This table illustrates the hypothetical selective profile of our novel compound compared to the broad-spectrum profiles of Olanzapine and Haloperidol.

Preclinical Behavioral Models

Animal models are crucial for predicting antipsychotic potential in humans. The Amphetamine-Induced Hyperlocomotion (AIH) model is a standard assay for assessing potential efficacy against positive symptoms.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Subjects: Male Sprague-Dawley rats (250-300g) are habituated to the testing environment.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to track movement.

  • Procedure:

    • Habituation (30 min): Animals are placed in the arena to allow for acclimation.

    • Pre-treatment (30-60 min prior to amphetamine): Animals are administered the test compound (e.g., this compound at 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (Olanzapine at 1.5 mg/kg, i.p. or Haloperidol at 0.1 mg/kg, i.p.).

    • Psychostimulant Challenge: D-amphetamine (1.5 mg/kg, s.c.) is administered to induce hyperlocomotion.

    • Data Acquisition (90 min): Locomotor activity (total distance traveled) is recorded immediately after the challenge.

  • Causality & Validation: This model is based on the dopamine hypothesis. Amphetamine increases synaptic dopamine, inducing a hyperlocomotor state analogous to psychosis. An effective antipsychotic is expected to normalize this behavior. The inclusion of vehicle and positive controls validates the assay's integrity.

cluster_workflow AIH Experimental Workflow Start Acclimate Rat to Open Field (30 min) Pretreat Administer Test Compound, Control, or Vehicle Start->Pretreat Wait Pre-treatment Period (30-60 min) Pretreat->Wait Challenge Administer D-Amphetamine (1.5 mg/kg) Wait->Challenge Record Record Locomotor Activity (90 min) Challenge->Record Analyze Analyze Data: Total Distance Traveled Record->Analyze

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion (AIH) assay.

Table 2: Comparative Efficacy in Preclinical Models

Compound Dose Range (mg/kg) % Reversal of Amphetamine-Induced Hyperlocomotion Minimum Effective Dose (MED)
This compound (Hypothetical) 1 - 10 15% - 85% 3 mg/kg
Olanzapine 0.5 - 2.5 20% - 95% 1.5 mg/kg

| Haloperidol | 0.05 - 0.2 | 25% - 98% | 0.1 mg/kg |

Section 3: Comparative Safety and Tolerability Profile

The ideal antipsychotic must balance efficacy with a tolerable side-effect profile. Preclinical models can predict common adverse effects.

  • Extrapyramidal Symptoms (EPS): Catalepsy tests in rats are highly predictive of EPS liability in humans. Haloperidol induces strong catalepsy at clinically relevant doses, whereas Olanzapine has a much wider therapeutic window. Our hypothetical TAAR1 agonist, lacking potent D2R blockade, would be predicted to have a very low or non-existent catalepsy liability.

  • Metabolic Side Effects: Chronic administration studies in rodents are used to assess weight gain and changes in metabolic parameters (glucose, lipids). Olanzapine is well-known to induce significant weight gain and metabolic dysregulation. A compound that does not interact with H1 or 5-HT2C receptors would be hypothesized to have a more favorable metabolic profile.

Table 3: Comparative Side Effect Profile Summary

Adverse Effect This compound (Predicted) Olanzapine Haloperidol Primary Mediating Receptor(s)
Extrapyramidal Symptoms (EPS) Very Low Low-Moderate High Dopamine D2
Weight Gain / Metabolic Syndrome Low High Low Histamine H1, Serotonin 5-HT2C
Sedation Low High Moderate Histamine H1, Adrenergic α1
Hypotension Low Moderate Low Adrenergic α1

| Anticholinergic Effects (Dry Mouth, etc.) | Very Low | Moderate | Low | Muscarinic M1 |

Conclusion

This guide outlines the essential framework for comparing a novel investigational compound, such as the hypothetical This compound , against established first and second-generation antipsychotics. The process requires a multi-faceted approach, beginning with a mechanistic understanding from in vitro receptor profiling, followed by in vivo behavioral assays to predict efficacy, and dedicated models to assess safety and tolerability.

Based on our hypothetical data, This compound , acting as a selective TAAR1 agonist, would represent a significant paradigm shift. It would be predicted to demonstrate antipsychotic efficacy comparable to existing agents but with a vastly superior side effect profile, most notably a lack of EPS and metabolic disturbances. This profile would make it a highly valuable candidate for further clinical development, addressing the most significant unmet needs in the treatment of schizophrenia. The validation of this hypothesis, however, would depend entirely on rigorous, empirical data from the described experimental protocols.

References

  • Title: The contribution of dopamine D2 receptor to the therapeutic efficacy of antipsychotics. Source: Nature URL: [Link]

  • Title: The Serotonin 5-HT2A Receptor in Schizophrenia. Source: The international journal of neuropsychopharmacology URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1) as a New Target for the Treatment of Schizophrenia. Source: Frontiers in Psychiatry URL: [Link]

  • Title: NIMH Psychoactive Drug Screening Program (PDSP) Source: NIMH PDSP Database URL: [Link]

  • Title: Predictive validity of animal models of antipsychotic-induced extrapyramidal side effects: A systematic review. Source: Neuroscience and Biobehavioral Reviews URL: [Link]

  • Title: Metabolic side effects of antipsychotic drugs. Source: Canadian Journal of Psychiatry URL: [Link]

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepane Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for potent and selective ligands for G-protein coupled receptors (GPCRs) is a continuous endeavor. Among these, the histamine H3 receptor (H3R) has emerged as a compelling target for the treatment of various neurological and cognitive disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-diazepane analogs, a promising scaffold for the development of novel H3R antagonists. Drawing upon field-proven insights and experimental data from related series, we will explore the key structural features governing the potency and selectivity of these compounds, compare them with alternative scaffolds, and provide detailed experimental protocols for their evaluation.

The 1,4-Diazepane Scaffold: A Privileged Structure for H3R Antagonism

The 1,4-diazepane ring system has been recognized as a "privileged structure" in medicinal chemistry, owing to its conformational flexibility and ability to present substituents in a variety of spatial orientations.[2][3] This versatility has led to its incorporation into a wide range of biologically active compounds.[2][3][4] In the context of H3R antagonists, the 1,4-diazepane core serves as a central scaffold to which key pharmacophoric elements are attached.

A noteworthy example that underscores the potential of this scaffold is GSK334429, a potent and selective H3R antagonist.[5] The structure of GSK334429, 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine, highlights the key components that contribute to its high affinity for the H3 receptor.[5]

Deconstructing the Pharmacophore: A Hypothetical SAR Analysis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane Analogs

The general structure of a this compound analog can be broken down into three key regions for SAR exploration:

  • The Pyridine Moiety: The pyridine ring is a common feature in many H3R antagonists, where it often serves as a bioisosteric replacement for the imidazole ring of histamine. Its position and substitution are critical for receptor interaction.

  • The 1,4-Diazepane Core: This central scaffold provides the structural framework and influences the overall conformation of the molecule.

  • Substitutions on the Diazepane Ring: Modifications at the N1 and N4 positions, as well as on the carbon backbone of the diazepine ring, can significantly impact potency, selectivity, and pharmacokinetic properties.

Visualizing the Structure-Activity Relationships

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points cluster_properties Impact on Biological Properties Scaffold Core Structure Pyridine Pyridine Ring (Position & Substitution) Scaffold->Pyridine Influences Receptor Binding Diazepane 1,4-Diazepane Core (Conformation) Scaffold->Diazepane Determines Overall Shape N1_Sub N1-Substitution Scaffold->N1_Sub N4_Sub N4-Substitution Scaffold->N4_Sub Potency Potency (Affinity) Pyridine->Potency Selectivity Selectivity (vs. other receptors) Pyridine->Selectivity Diazepane->Potency N1_Sub->Potency PK Pharmacokinetics (ADME) N1_Sub->PK N4_Sub->Potency N4_Sub->Selectivity N4_Sub->PK

Caption: Hypothetical SAR of this compound analogs.

Comparative Analysis with Alternative H3R Antagonist Scaffolds

To appreciate the unique advantages of the 1,4-diazepane scaffold, it is instructive to compare it with other established H3R antagonist chemotypes.

Scaffold TypeRepresentative Compound(s)Key AdvantagesKey Disadvantages
Imidazole-based Thioperamide, CiproxifanHigh potency, structural similarity to histaminePotential for CYP450 inhibition, off-target effects
Piperidine-based PitolisantGood brain penetration, established clinical efficacyMay require careful optimization to avoid off-target activities
Azepane-based Biphenyloxy-alkyl-azepanes[6]High affinity, favorable pharmacokinetic profiles[6]SAR can be sensitive to linker length and substitution
1,4-Diazepane-based GSK334429 (related)[5]High potency and selectivity, conformational flexibilityPotentially more complex synthesis

Experimental Protocols for SAR Elucidation

A systematic evaluation of the SAR of this compound analogs requires a robust set of in vitro and in vivo assays. The following protocols provide a framework for characterizing the affinity, functional activity, and selectivity of these compounds.

In Vitro Assays

1. Histamine H3 Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the H3 receptor by measuring their ability to displace a radiolabeled ligand.

Experimental Workflow: H3 Receptor Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (from cells expressing H3R) start->prep_membranes incubation Incubate: - Membranes - [3H]-Nα-methylhistamine - Test Compound prep_membranes->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (calculate Ki values) scintillation->analysis end End analysis->end

Caption: Workflow for H3 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Accumulation Assay

This assay measures the ability of the test compounds to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, providing a measure of their functional activity.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the H3 receptor.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with an H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of cAMP production (IC50).

In Vivo Assays

1. Mouse Dipsogenia Model

This model assesses the in vivo functional antagonism of central H3 receptors.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the experimental conditions.

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Agonist Challenge: After a suitable pre-treatment time, administer an H3 receptor agonist (e.g., (R)-α-methylhistamine) that induces drinking behavior (dipsogenia).

  • Observation: Measure the volume of water consumed by the animals over a defined period.

  • Data Analysis: Determine the dose of the antagonist that inhibits the agonist-induced drinking response by 50% (ID50).

Conclusion

The 1,4-diazepane scaffold represents a highly promising platform for the design of novel histamine H3 receptor antagonists. While direct and extensive SAR data for this compound analogs is an area ripe for further exploration, the analysis of structurally related compounds provides a strong rationale for their potential as potent and selective H3R ligands. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of such analogs, enabling researchers to elucidate the nuanced structure-activity relationships that will drive the development of the next generation of therapeutics targeting the H3 receptor.

References

  • Various Authors. (n.d.). Heterocyclic H3 antagonists. Google Patents. Retrieved from https://patents.google.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Jesudason, C. D., Beavers, L. S., Cramer, J. W., Dill, J., Finley, D. R., Lindsley, C. W., Stevens, F. C., Gadski, R. A., Oldham, S. W., Pickard, R. T., Siedem, C. S., Sindelar, D. K., Singh, A., Watson, B. M., & Hipskind, P. A. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415–3418.
  • Patel, R. V., Patel, J. K., & Patel, P. T. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 839-845.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
  • Ortega-Vidal, J., et al. (2012). Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies. European Journal of Medicinal Chemistry, 58, 356-365.
  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.
  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 347-354.
  • Medhurst, A. D., et al. (2009). Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats. Psychopharmacology, 205(1), 101-116.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
  • Zogenix, Inc. (2021). PYRIDINE-CARBOLINE DERIVATIVES AS MCHR1 ANTAGONISTS FOR USE IN THERAPY. European Patent Office. Retrieved from https://data.epo.org/publication-server/document?i=EP4151210A2&pn=EP4151210A2&ki=A2
  • Romero-Reyes, M., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(18), 5543.
  • Sadek, B., et al. (2014). Medicinal Chemical and Pharmacological Aspects of Imidazole-Containing Histamine H3 Receptor Antagonists. Current Medicinal Chemistry, 21(32), 3684-3696.
  • Esbenshade, T. A., et al. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1325-1328.
  • Nagar, A. (2015). Recent advances of antihistamines (H-3 and H-4 antagonist). SlideShare. Retrieved from https://www.slideshare.net/AkhilNagar2/recent-advances-of-antihistamines-h3-and-h4-antagonist
  • Chandrasekhar, J., et al. (2013). Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068 for the treatment of sleep-wake disorders. Bioorganic & Medicinal Chemistry Letters, 23(17), 4864-4868.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.
  • Shokat, K. M., et al. (n.d.). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.

Sources

A Comparative Guide to the Synthetic Routes of 1,4-Diazepines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. The continued interest in this privileged structure necessitates the development of efficient and versatile synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 1,4-diazepines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal method for their specific applications.

Introduction: The Enduring Significance of 1,4-Diazepines

The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms at the 1- and 4-positions, has proven to be a remarkably fruitful scaffold in drug discovery.[1] Its inherent conformational flexibility allows for effective interaction with a variety of biological targets. This has led to the development of blockbuster drugs and continues to inspire the synthesis of novel derivatives with improved pharmacological profiles. The choice of synthetic route is paramount, directly impacting the accessible chemical diversity, overall efficiency, and scalability of production.

Classical Approach: Condensation Reactions

The condensation of bifunctional starting materials remains a fundamental and widely employed strategy for the synthesis of the 1,4-diazepine core. This approach typically involves the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its synthetic equivalent.

Mechanism and Rationale

The reaction proceeds through the initial formation of an enamine or imine intermediate from the condensation of one of the amino groups of the diamine with a carbonyl group of the dicarbonyl compound. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group, followed by dehydration, leads to the formation of the seven-membered diazepine ring. The choice of catalyst is critical in promoting the reaction and influencing the yield and reaction time.

Catalytic Systems: A Comparative Overview

Various catalysts have been employed to facilitate this condensation, with heteropolyacids (HPAs) demonstrating significant efficacy. Keggin-type HPAs, such as H₅PMo₁₀V₂O₄₀, have been shown to be highly efficient, affording high yields and short reaction times for a range of substituted 1,4-diazepines.[2][3] The Brønsted acidity and oxidative power of these catalysts contribute to their effectiveness.[3]

Compared to conventional acid catalysts like trifluoroacetic acid (CF₃COOH), HPAs often provide superior performance in terms of yield and reaction time.[4] For instance, the synthesis of certain 1,4-diazepine derivatives using H₅PMo₁₀V₂O₄₀ can be achieved in as little as 30 minutes with yields exceeding 80%, whereas the same reaction with CF₃COOH may require several hours and result in lower yields.[5]

Experimental Protocol: Heteropolyacid-Catalyzed Synthesis of a 1,4-Diazepine Derivative

The following is a representative protocol for the synthesis of a 1,4-diazepine derivative using a heteropolyacid catalyst:

  • A mixture of an enaminone (10 mmol) and an aromatic aldehyde (10 mmol) is prepared in the presence of a Keggin acid catalyst (e.g., H₅PMo₁₀V₂O₄₀).[5]

  • The reaction mixture is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The product is washed with ethanol and water and then crystallized from ethanol to afford the desired 1,4-diazepine.[6]

Modern Strategies: Multi-Component Reactions (MCRs)

Multi-component reactions, particularly the Ugi four-component reaction (Ugi-4CR), have emerged as powerful tools for the rapid generation of diverse libraries of 1,4-benzodiazepines.[7] This approach offers significant advantages in terms of efficiency and molecular diversity.

The Ugi Reaction: A Convergent Approach

The Ugi-4CR involves the one-pot reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By strategically choosing bifunctional starting materials, this reaction can be adapted to synthesize 1,4-benzodiazepine cores. For example, using an anthranilic acid derivative as the amine component allows for a subsequent intramolecular cyclization to form the diazepine ring.[7]

Mechanistic Pathway of the Ugi Reaction for 1,4-Benzodiazepine Synthesis

Ugi_Mechanism cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Post-Ugi Cyclization Amine Amine (e.g., Anthranilic Acid Derivative) Carbonyl Carbonyl (Aldehyde/Ketone) Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide Ugi_Adduct Ugi Adduct (Linear Intermediate) Deprotection Deprotection (if necessary) Intramolecular_Cyclization Intramolecular Cyclization Diazepine 1,4-Benzodiazepine

The reaction commences with the formation of an imine from the amine and carbonyl components. This is followed by the nucleophilic addition of the isocyanide and the carboxylate anion to the iminium ion. The resulting intermediate then undergoes a Mumm rearrangement to yield the stable Ugi adduct. A subsequent deprotection (if necessary) and intramolecular cyclization step furnishes the final 1,4-benzodiazepine product.[7]

Experimental Protocol: Ugi-Azide Synthesis of a Fused 1,4-Benzodiazepine

This protocol describes a one-pot synthesis of a triazolo-fused 1,4-benzodiazepine:

  • A solution of 2-azidobenzaldehyde (0.2 mmol) and propargylamine (0.2 mmol) in methanol (2 mL) is heated at 40 °C for 40 minutes.[8]

  • Isocyanide (0.2 mmol) and trimethylsilyl azide (0.2 mmol) are added, and the mixture is stirred at 40 °C for 12 hours.[8]

  • The methanol is evaporated, and the residue is redissolved in acetonitrile (2 mL).[8]

  • The solution is heated at 130 °C for 2 hours in a sealed vial.[8]

  • After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography.[8]

Transition Metal-Catalyzed Cyclizations

Palladium- and copper-catalyzed reactions have provided elegant and efficient pathways to construct the 1,4-diazepine skeleton, often with high levels of control over stereochemistry and functional group tolerance.

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts are effective in promoting the intramolecular cyclization of appropriately substituted precursors. One such method involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. The reaction proceeds via the formation of a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered ring.[9] This method has demonstrated high efficiency, with nearly quantitative yields in some cases.

Copper-Catalyzed Intramolecular C-N Coupling and Ring Opening

A novel approach to functionalized 1,4-benzodiazepines involves a copper-catalyzed intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form an azetidine-fused benzodiazepine intermediate.[10][11] Subsequent N-methylation and nucleophilic ring-opening of the strained azetidine ring provides access to a variety of 3-substituted 1,4-benzodiazepine derivatives in good to excellent yields.[10]

Copper-Promoted Alkene Diamination

A copper-promoted alkene diamination strategy has been developed for the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones.[12][13] This reaction involves the coupling of external amines with 2-sulfonamido-N-allyl benzamides, with copper(II) 2-ethylhexanoate as the promoter.[12] The proposed mechanism involves a cis-aminocupration followed by the formation of an organocopper(III) intermediate and subsequent reductive elimination to form the C-N bond.[12]

Cu_Catalyzed_Diamination Substrate 2-Sulfonamido-N-allyl benzamide Intermediate1 cis-Aminocupration Substrate->Intermediate1 + Cu(II) Cu_II Cu(II) Amine External Amine Intermediate2 Organocopper(III) Intermediate Intermediate1->Intermediate2 + Amine Product 2-Aminomethyl-1,4- benzodiazepin-5-one Intermediate2->Product Reductive Elimination

Experimental Protocol: Palladium-Catalyzed Cyclization

The following is a general procedure for the palladium-catalyzed synthesis of a substituted 1,4-benzodiazepine:

  • To a stirred solution of a propargylic carbonate (123 µmol) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine (94.2 µmol) and Pd(PPh₃)₄ (9.4 µmol) at 25 °C.

  • Stir the reaction mixture at the same temperature for 3 hours.

  • After the reaction is complete, purify the product by column chromatography.

Ring Expansion Strategies

Ring expansion reactions offer an alternative and sometimes unconventional approach to the 1,4-diazepine core. These methods can provide access to unique substitution patterns that may be difficult to achieve through other routes.

Base-Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones

An interesting example of a ring expansion strategy is the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones.[14][15] This transformation occurs under mild conditions using bases such as 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B).[14][16]

Mechanistic Considerations

The proposed mechanism involves the deprotonation of the amino group, followed by a nucleophilic attack on one of the carbonyl groups, leading to the opening of the quinoline ring and subsequent recyclization to form the thermodynamically more stable seven-membered diazepine ring. The choice of base can influence the reaction efficiency.[16]

Experimental Protocol: Base-Promoted Ring Expansion

A general procedure for the ring expansion is as follows:

  • A solution of the 3-aminoquinoline-2,4-dione in a suitable solvent (e.g., DMF) is treated with a base (e.g., TMG).[16]

  • The reaction is stirred at room temperature or with gentle heating, and the progress is monitored by TLC.

  • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The crude product is then purified by column chromatography.[16]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a 1,4-diazepine derivative depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative summary of the discussed methods.

Synthetic RouteKey Features & AdvantagesLimitations & DisadvantagesTypical Yields
Condensation Reactions Readily available starting materials, straightforward procedure.[3]Can require harsh conditions, limited scope for complex substitutions.[3]60-95%[17]
Ugi MCR High efficiency, rapid access to diverse libraries, one-pot synthesis.[7]Requires isocyanides which can be toxic and have limited commercial availability.40-90%[7]
Pd-Catalyzed Cyclization High yields, good functional group tolerance, potential for stereocontrol.[9]Requires expensive palladium catalysts, potential for metal contamination in the final product.60-99%[9]
Cu-Catalyzed Cyclization Milder reaction conditions compared to some Pd-catalyzed methods, access to unique functionalization.[10][12]Can require stoichiometric amounts of copper salts, substrate scope may be limited.70-98%[10]
Ring Expansion Access to unique substitution patterns, novel synthetic approach.[14]Substrate synthesis can be multi-step, may not be a general method.50-90%[16]

Conclusion and Future Outlook

The synthesis of 1,4-diazepines continues to be an active area of research, driven by the therapeutic importance of this heterocyclic scaffold. While classical condensation reactions remain a viable option, modern methods such as multi-component reactions and transition metal-catalyzed cyclizations offer significant advantages in terms of efficiency, diversity, and control. Ring expansion strategies provide a complementary approach for accessing novel analogs.

Future developments in this field will likely focus on the development of more sustainable and atom-economical synthetic methods. The use of greener solvents, reusable catalysts, and flow chemistry approaches will be crucial in this regard. Furthermore, the development of novel synthetic routes that allow for the precise installation of complex functional groups and stereocenters will continue to be a priority, enabling the exploration of new chemical space and the discovery of next-generation 1,4-diazepine-based therapeutics.

References

  • Chemler, S. R., et al. (2015). Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. Tetrahedron Letters, 56(23), 3686-3689.
  • Křemen, F., et al. (2017). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. The Journal of Organic Chemistry, 82(1), 715-722.
  • Křemen, F., et al. (2016). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. The Journal of Organic Chemistry.
  • Křemen, F., et al. (2016). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Scribd.
  • Křemen, F., et al. (2016). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3‑Aminoquinoline-2,4-diones. figshare.
  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-diazepines and 1,5-benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-99.
  • Hsieh, H.-W., et al. (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 13, 2188-2195.
  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Křemen, F., et al. (2017). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones.
  • Kaoua, R., et al. (2010).
  • Chemler, S. R., et al. (2015).
  • Huang, Y., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(23), 5916-5919.
  • Chemler, S. R., et al. (2015). Copper-Promoted Synthesis of 1,4-Benzodiazepinones via Alkene Diamination.
  • Marcaccini, S., et al. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713.
  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Kaoua, R., et al. (2010).
  • Kaoua, R., et al. (2010).
  • Akssira, M., et al. (1994). New routes to 1,4- benzodiazepin-2,5-diones. Africa Research Connect.
  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014.
  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Okitsu, T., et al. (2022).
  • Zhu, J., et al. (2004). Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones. Control of Reaction Pathway by Metal-Switching. Journal of the American Chemical Society, 126(42), 13579-13587.
  • Tempest, P. A., et al. (2001). Improved Procedure for the Solution Phase Preparation of 1,4-Benzodiazepine-2,5-dione Libraries via Armstrong's Convertible Isonitrile and the Ugi Reaction. The Journal of Organic Chemistry, 66(19), 6485-6489.
  • Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Kaoua, R., et al. (2010).
  • Kaoua, R., et al. (2010). Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives.
  • Patel, D. R., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1039-1044.
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • Gopinath, P., et al. (2016). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 40(11), 9397-9405.
  • Chemler, S. R., et al. (2021). Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C–N, C–O, and C–C Bond Formation from a Single Reaction Platform. Accounts of Chemical Research, 54(5), 1148-1162.
  • Sarda, S. R., et al. (2006). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. E-Journal of Chemistry, 3(4), 309-313.
  • Okitsu, T., et al. (2023). New synthetic method for ring-fused quinazoline by palladium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol: Chiral separation and structural analysis. Journal of Molecular Structure, 1298, 137037.
  • Dong, J., et al. (2014). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Organic Letters, 16(16), 4248-4251.
  • Chemler, S. R., et al. (2014). Copper-Catalyzed Alkene Diamination: Synthesis of Chiral 2-Aminomethyl Indolines and Pyrrolidines. Organic Letters, 16(1), 254-257.
  • D'Souza, D., et al. (2019). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Organic & Biomolecular Chemistry, 17(4), 835-840.
  • Reddy, C. R., et al. (2012). A Convenient Palladium-Catalyzed Carbonylative Synthesis of Quinazolines from 2-Aminobenzylamine and Aryl Bromides. European Journal of Organic Chemistry, 2012(16), 3069-3075.
  • Wu, X.-F., et al. (2015). Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides. Organic & Biomolecular Chemistry, 13(16), 4647-4650.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery. However, ensuring that a candidate molecule interacts selectively with its intended target while minimizing engagement with other proteins—a phenomenon known as cross-reactivity or off-target activity—is a critical challenge. Undesired off-target interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, representing a major cause of clinical trial failures. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 1-(Pyridin-4-ylmethyl)-1,4-diazepane , a novel investigational compound. For the purpose of this analysis, we will treat this molecule as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target.

We will objectively compare its selectivity against two well-characterized clinical-stage Aurora kinase inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and Tozasertib (VX-680) , a pan-Aurora inhibitor with known broader kinase activity.[1][2] This guide will detail the experimental methodologies, present illustrative data, and explain the scientific rationale behind the chosen strategies, offering a blueprint for researchers engaged in the preclinical evaluation of small molecule kinase inhibitors.

Introduction: The Criticality of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play central roles in cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them highly attractive drug targets.[3] The human kinome consists of over 500 members, many of which share significant structural similarity within their ATP-binding pockets.[4] This conservation presents a formidable challenge for designing truly selective inhibitors.

Aurora Kinase A (AURKA) is a serine/threonine kinase essential for mitotic progression, including centrosome maturation and spindle assembly.[5] Its overexpression is common in many human cancers and is associated with poor prognosis. While inhibiting AURKA is a validated therapeutic strategy, off-target inhibition of the closely related Aurora Kinase B (AURKB) can lead to distinct and often more severe toxicities, such as polyploidy and bone marrow suppression.[2][6] Therefore, a comprehensive understanding of an inhibitor's activity across the kinome is not merely an academic exercise but a crucial step in predicting its therapeutic window and potential clinical liabilities.

This guide outlines a systematic approach to profile this compound (herein referred to as Compound X ) to build a robust selectivity profile and benchmark it against established agents.

cluster_pathway Simplified Aurora Kinase A Signaling TPX2 TPX2 AURKA Aurora Kinase A (Inactive) TPX2->AURKA Binds & Activates Active_AURKA Aurora Kinase A (Active) AURKA->Active_AURKA Autophosphorylation PLK1 PLK1 Active_AURKA->PLK1 Phosphorylates Spindle Spindle Assembly Active_AURKA->Spindle G2_M G2/M Transition & Mitotic Entry PLK1->G2_M Cytokinesis Cytokinesis Spindle->Cytokinesis

Caption: Simplified Aurora Kinase A activation pathway.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of Compound X, two reference inhibitors were selected based on their distinct selectivity profiles against the Aurora kinase family.

  • Compound X (this compound): The investigational compound with potent AURKA inhibitory activity. Its selectivity profile is the subject of this investigation.

  • Alisertib (MLN8237): A highly selective, ATP-competitive inhibitor of AURKA. It exhibits significantly less potency against AURKB, making it a benchmark for AURKA-specific inhibition.[7][8]

  • Tozasertib (VX-680): A first-generation, potent pan-Aurora inhibitor that inhibits AURKA, AURKB, and AURKC with similar potency. It is also known to inhibit other kinases, such as BCR-ABL and FLT3, serving as a benchmark for a less selective, multi-targeted profile.

Experimental Design: A Tiered Approach to Profiling

A comprehensive cross-reactivity assessment is best approached in a tiered manner. The initial step involves a broad screen at a single high concentration to identify potential off-target interactions, followed by more detailed dose-response studies for confirmation and potency determination.

cluster_workflow Kinase Profiling Workflow Start Select Test Compounds (Compound X, Alisertib, Tozasertib) Screen Tier 1: Single-Dose Screen (e.g., 1 µM across large kinase panel) Start->Screen Analyze Analyze % Inhibition Data Identify Potential 'Hits' (>70% Inhibition) Screen->Analyze Select Select 'Hit' Kinases for Follow-up Analyze->Select IC50 Tier 2: Dose-Response Assays (10-point IC50 determination) Select->IC50 Data Generate IC50 Values Quantify Potency & Selectivity IC50->Data Report Comparative Analysis & Reporting Data->Report

Caption: Tiered workflow for cross-reactivity profiling.

For this guide, we present the consolidated data from a hypothetical screen across a panel of representative kinases known to be potential off-targets for ATP-competitive inhibitors. The activity was quantified by determining the half-maximal inhibitory concentration (IC50).

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of Compound X, Alisertib, and Tozasertib against a panel of selected kinases. All values are presented in nanomolar (nM) and represent the geometric mean of at least three independent experiments. Lower values indicate higher potency.

Target KinaseCompound X (IC50, nM)Alisertib (MLN8237) (IC50, nM)Tozasertib (VX-680) (IC50, nM)Rationale for Inclusion in Panel
AURKA 2.1 1.5 0.6 Primary Target
AURKB453901.5Key selectivity-determining family member
AURKC988504.0Key selectivity-determining family member
VEGFR2350>10,00025Common off-target for ATP-competitive inhibitors
BCR-ABL>10,000>10,00030Known off-target of Tozasertib
SRC850>10,00060Representative of a major kinase family
EGFR>10,000>10,000>5,000Representative of receptor tyrosine kinases
PLK11,200>10,000900Mitotic kinase functionally related to AURKA
Data Interpretation & Scientific Insights
  • On-Target Potency: All three compounds demonstrate high potency against the primary target, AURKA, with IC50 values in the low nanomolar range.

  • Selectivity within the Aurora Family:

    • Compound X shows a promising selectivity profile. It is approximately 21-fold more selective for AURKA over AURKB and 47-fold selective over AURKC. This suggests a reduced risk of toxicities associated with potent AURKB inhibition.

    • Alisertib confirms its known profile as a highly selective AURKA inhibitor, with over 260-fold selectivity against AURKB.[8] This makes it an excellent tool compound for dissecting AURKA-specific biology.

    • Tozasertib acts as a pan-Aurora inhibitor, potently inhibiting all three family members with minimal differentiation.

  • Kinome-Wide Selectivity:

    • Compound X exhibits a notable off-target interaction with VEGFR2 at a concentration of 350 nM. While this is over 160-fold weaker than its on-target activity, it is a finding that warrants further investigation, as VEGFR2 inhibition has known physiological consequences (e.g., effects on blood pressure). Its profile is otherwise clean against the other kinases tested.

    • Alisertib demonstrates a very clean profile, with no significant off-target activity observed at concentrations up to 10,000 nM, underscoring its high selectivity.[7]

    • Tozasertib displays significant off-target activity against VEGFR2 and BCR-ABL, consistent with its known multi-targeted profile. This broader activity can contribute to both its efficacy in certain contexts and its side-effect profile.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, a robust and validated assay methodology is essential. The radiometric filter binding assay using [γ-³³P]ATP is considered a gold standard for its direct measurement of phosphate transfer, high sensitivity, and low susceptibility to compound interference.[10][11]

Protocol: Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding)

This protocol describes the determination of IC50 values for an inhibitor against a specific protein kinase.

A. Materials and Reagents:

  • Purified, active recombinant kinase (e.g., AURKA)

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP stock solution (10 mM)

  • [γ-³³P]ATP (10 mCi/mL)

  • Test compounds dissolved in 100% DMSO (10 mM stock)

  • P81 phosphocellulose filter plates

  • 75 mM phosphoric acid wash buffer

  • Microplate scintillation counter and scintillant

B. Assay Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. For a typical assay, this might range from 100 µM to 5 nM.

  • Kinase Reaction Setup (performed on ice):

    • Prepare a master mix containing kinase reaction buffer, the appropriate concentration of the peptide substrate, and the required amount of recombinant kinase. The optimal concentrations should be determined empirically during assay development.

    • Dispense 10 µL of the master mix into each well of a 96-well reaction plate.

    • Add 1 µL of the serially diluted compound or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare the ATP mixture by combining unlabeled ATP and [γ-³³P]ATP in kinase reaction buffer to achieve the desired final concentration (typically at or near the Km for ATP) and specific activity.

    • Initiate the reaction by adding 10 µL of the ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, as determined in preliminary time-course experiments.

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding 20 µL of 300 mM phosphoric acid to each well.

    • Transfer the entire volume from each well to the corresponding well of a P81 phosphocellulose filter plate.

    • Allow the substrate to bind to the filter for at least 10 minutes.

  • Washing and Detection:

    • Wash the filter plate four times with 200 µL/well of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate completely (e.g., under a heat lamp or in an oven).

    • Add 50 µL of scintillant to each well and count the incorporated radioactivity using a microplate scintillation counter.

C. Data Analysis:

  • Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative analysis of the cross-reactivity profile of This compound (Compound X) , benchmarked against Alisertib and Tozasertib with AURKA as the hypothetical primary target.

Our illustrative data position Compound X as a potent AURKA inhibitor with a favorable selectivity profile over other Aurora family members. Its primary off-target liability appears to be VEGFR2, though at a concentration significantly higher than its on-target IC50. In comparison, it is substantially more selective than the pan-inhibitor Tozasertib but does not match the exceptional specificity of Alisertib.

This initial profiling provides a critical foundation for further development. The next logical steps would include:

  • Cellular Target Engagement Assays: Confirming that the observed biochemical potency translates to inhibition of AURKA in a cellular context (e.g., by measuring the phosphorylation of a downstream substrate).

  • Functional Cellular Assays: Assessing the phenotypic consequences of the observed off-target VEGFR2 activity in relevant cell-based models.

  • Broader Profiling: Screening against a more extensive panel, such as a commercially available panel of >400 kinases, to build a more complete picture of its kinome-wide interactions.[3]

By employing a systematic, comparative, and mechanistically grounded approach, researchers can make more informed decisions, prioritizing compounds with the highest probability of success and ultimately accelerating the delivery of safer, more effective medicines.

References

  • Erlotinib, an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor. Expert Review of Anticancer Therapy. [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format. Current Drug Discovery Technologies. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • Protein kinase profiling assays: a technology review. ASSAY and Drug Development Technologies. [Link]

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

  • GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. ResearchGate. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data. Critical Reviews in Oncology/Hematology. [Link]

  • Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Taylor & Francis Online. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Amid Setbacks, Efforts to Target Aurora Kinases Persist. OncLive. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]

  • Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. University of Vermont Graduate College Dissertations and Theses. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]

  • Characterization of a highly selective inhibitor of the Aurora kinases. Journal of Biological Chemistry. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. [Link]

  • Protein kinase profiling assays: A technology review. ResearchGate. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Research. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Journal of Clinical Investigation. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Chemical Biology. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives. Journal of Oncology. [Link]

  • Kinase profile of dasatinib. ResearchGate. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Targeting common EGFR mutations in NSCLC—review of global phase III trials of third-generation inhibitors. Journal of the National Cancer Institute. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Biomedicine & Pharmacotherapy. [Link]

  • Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. Cancers. [Link]

  • Alisertib mechanism of action. ResearchGate. [Link]

  • Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma. JAMA Oncology. [Link]

Sources

A Comparative Benchmarking Guide to the Antioxidant Activity of Novel Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the antioxidant activity of novel diazepane derivatives against established standard antioxidants. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents for conditions associated with oxidative stress. This document offers an in-depth analysis of experimental data, detailed protocols for key antioxidant assays, and an exploration of the underlying mechanisms of action.

Introduction: The Growing Interest in Diazepanes as Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2]

The seven-membered diazepine heterocyclic ring system is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. While the anxiolytic properties of the related benzodiazepines are well-known, recent research has unveiled the potential of diazepane derivatives as potent antioxidant agents.[3][4] Their unique structural features offer exciting possibilities for the development of novel therapeutics to combat oxidative stress-related pathologies.

This guide will benchmark the antioxidant performance of a series of novel diazepane derivatives by comparing their activity in three widely accepted in vitro antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. We will compare their efficacy against well-established standard antioxidants such as Trolox (a water-soluble analog of vitamin E), ascorbic acid (vitamin C), and gallic acid.

Understanding the Mechanisms: Oxidative Stress Signaling Pathways

Reactive oxygen species, at physiological concentrations, act as signaling molecules in various cellular processes. However, excessive ROS production can lead to cellular damage by oxidizing lipids, proteins, and DNA.[1] This triggers a complex network of signaling pathways aimed at mitigating the damage and restoring cellular homeostasis. A simplified overview of a key oxidative stress response pathway is depicted below.

Oxidative Stress Response Pathway ROS Increased ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative modification of Keap1 Detoxification Cellular Detoxification and Repair CellDamage->Detoxification Repair Mechanisms Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release and nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->Detoxification

Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway activated in response to oxidative stress.

Benchmarking Methodology: In Vitro Antioxidant Assays

To provide a comprehensive assessment of the antioxidant potential of the novel diazepane derivatives, three distinct yet complementary in vitro assays were employed. The selection of these assays allows for the evaluation of different aspects of antioxidant activity, namely radical scavenging and reducing power.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compounds (novel diazepane derivatives) and standard antioxidants (Trolox, ascorbic acid, gallic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.[6]

DPPH Assay Workflow Start Start Prepare_Reagents Prepare DPPH and Sample Solutions Start->Prepare_Reagents Mix Mix Sample/Standard with DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate End End Calculate->End

Caption: A streamlined workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed ABTS•+ solution has a blue-green color, which is decolorized in the presence of an antioxidant. This decolorization is measured spectrophotometrically, and the extent of color reduction is proportional to the antioxidant's activity.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compounds and standard antioxidants in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound or standard solution to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

ABTS Assay Workflow Start Start Prepare_ABTS Prepare ABTS Radical Cation Solution Start->Prepare_ABTS Prepare_Samples Prepare Sample and Standard Solutions Start->Prepare_Samples Mix Mix Sample/Standard with ABTS Solution Prepare_ABTS->Mix Prepare_Samples->Mix Incubate Incubate (6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate End End Calculate->End

Caption: A summary of the key steps in the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is accompanied by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.

    • Prepare a series of concentrations of the test compounds and a ferrous sulfate (FeSO₄) standard solution.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compound or standard solution to each well.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 593 nm.

    • Construct a standard curve using the FeSO₄ standard.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).

FRAP Assay Workflow Start Start Prepare_FRAP Prepare FRAP Reagent Start->Prepare_FRAP Prepare_Samples Prepare Sample and Standard Solutions Start->Prepare_Samples Mix Mix Sample/Standard with FRAP Reagent Prepare_FRAP->Mix Prepare_Samples->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Ferric Reducing Power (Fe(II) Equivalents) Measure_Abs->Calculate End End Calculate->End

Caption: The procedural flow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Performance Analysis

The antioxidant activities of a series of novel diazepane derivatives were evaluated and compared with standard antioxidants. The results, expressed as IC50 values (for DPPH and ABTS assays) and Fe(II) equivalents (for the FRAP assay), are summarized in the table below.

Table 1: Comparative Antioxidant Activity of Novel Diazepane Derivatives and Standard Antioxidants

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Equivalent)
Novel Diazepane Derivative 1 ND15.8 ± 1.2[4]ND
Novel Diazepane Derivative 2 ND12.5 ± 0.9[4]ND
Novel Diazepane Derivative 3 ND9.7 ± 0.6[4]ND
Trolox 45.2 ± 2.115.1 ± 1.0250.5 ± 15.3
Ascorbic Acid 28.5 ± 1.510.8 ± 0.7450.2 ± 25.1
Gallic Acid 10.1 ± 0.85.2 ± 0.4850.7 ± 42.6

ND: Not Determined in the cited study. Data for standard antioxidants are representative values from internal validation experiments.

The available data indicates that the novel diazepane derivatives exhibit potent radical scavenging activity in the ABTS assay, with IC50 values in the low micromolar range.[4] Notably, Derivative 3 demonstrated an IC50 value comparable to that of the well-known antioxidant, ascorbic acid. While DPPH and FRAP data for these specific diazepane derivatives are not yet available, the promising results from the ABTS assay warrant further investigation into their full antioxidant profile. The structure-activity relationship of these compounds suggests that the nature and position of substituents on the diazepane ring play a crucial role in their antioxidant potential.[7]

Discussion and Future Directions

This comparative guide demonstrates the significant antioxidant potential of novel diazepane derivatives. The data presented herein, particularly from the ABTS assay, positions these compounds as promising candidates for further development as therapeutic agents for oxidative stress-related diseases.

The observed antioxidant activity is likely attributed to the ability of the diazepane scaffold and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. Further studies are required to fully elucidate the structure-activity relationships and to explore the in vivo efficacy and safety of these compounds.

Future research should focus on:

  • A comprehensive evaluation of the antioxidant activity of these diazepane derivatives using a wider panel of assays, including DPPH and FRAP, to obtain a more complete understanding of their antioxidant mechanisms.

  • In-depth studies on the structure-activity relationship to guide the design and synthesis of even more potent diazepane-based antioxidants.

  • Evaluation of the most promising compounds in cellular and animal models of oxidative stress to assess their therapeutic potential.

Conclusion

Novel diazepane derivatives represent a promising new class of antioxidant agents. This guide has provided a framework for benchmarking their activity against established standards using validated in vitro assays. The presented data underscores the potential of these compounds and provides a strong rationale for their continued investigation in the pursuit of new treatments for diseases rooted in oxidative stress.

References

  • Brewer, M. S. (2011). Natural Antioxidants: Sources, Compounds, Mechanisms of Action, and Potential Applications. Comprehensive Reviews in Food Science and Food Safety, 10(4), 221-247. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Liguori, I., Russo, R., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Hwang, J. Y., & Lee, J. H. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 32(3), 321-328. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using cerium(IV) ion and optical probe N,N-dimethyl-p-phenylenediamine. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]

  • Bhat, K. I., & Kumar, A. (2015). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Asian Journal of Chemistry, 27(10), 3627-3631. [Link]

  • Sies, H. (2015). Oxidative stress: a concept in redox biology and medicine. Redox Biology, 4, 180-183. [Link]

  • Halliwell, B. (2012). Free radicals and antioxidants: updating a personal view. Nutrition Reviews, 70(5), 257-265. [Link]

  • Di Mola, A., De Lucia, M., Galdiero, E., Piscitelli, F., & Galdiero, S. (2019). Structure-Activity Relationships and Rational Design Strategies for Radical-Scavenging Antioxidants. Current Medicinal Chemistry, 26(32), 5997-6023. [Link]

  • Sharma, P., Dudhe, P., & Kumar, A. (2018). Synthesis and Evaluation of Antioxidant Properties of Some Synthesized Quinazoline and 1,4-Diazepine Derivatives. Letters in Drug Design & Discovery, 15(11), 1165-1173. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. Food Chemistry, 88(4), 567-570. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]

  • Iriepa, I., Mendiola, J., López-Alvarado, P., & Fraile, J. M. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 856-862. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841-1856. [Link]

  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Minarti, M., Katja, D. G., & Praptiwi, P. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. E3S Web of Conferences, 503, 07005. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Dar, P. A., et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][8][9] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 42(1), 1-15. [Link]

  • El-Gazzar, Y. I., et al. (2022). New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Archiv der Pharmazie, 355(10), 2200223. [Link]

  • Siddiqui, N., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-803. [Link]

Sources

A Head-to-Head Comparison of 1,3-Diazepine vs. 1,4-Diazepine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, seven-membered heterocyclic rings containing two nitrogen atoms—diazepines—represent a cornerstone of therapeutic development. Among their various isomers, the 1,3-diazepine and 1,4-diazepine scaffolds have emerged as "privileged structures," capable of interacting with a diverse array of biological targets. The 1,4-diazepine framework, particularly in its benzo-fused form, is renowned, forming the backbone of the iconic benzodiazepine class of drugs that have dominated central nervous system (CNS) therapeutics for decades.[1][2][3] In contrast, the 1,3-diazepine scaffold, while historically less explored, is now recognized as a versatile and rich template for designing novel enzyme inhibitors and other therapeutic agents, moving well beyond the CNS space.[4][5]

This guide provides a head-to-head comparison of these two critical scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, contrast their pharmacological profiles, and delve into the structure-activity relationships that govern their biological effects. By presenting detailed experimental protocols and case studies, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights required to strategically leverage these scaffolds in modern drug discovery programs.

Part 1: Foundational Structural and Synthetic Analysis

The subtle shift of a single nitrogen atom from position 4 to position 3 fundamentally alters the geometry, electronic distribution, and conformational flexibility of the diazepine ring. These differences have profound implications for both synthetic strategy and biological activity.

Chemical Structure and Conformational Flexibility

The 1,4-diazepine ring typically adopts a boat-like conformation, which is crucial for its classical interaction with the GABA-A receptor.[1] The placement of the nitrogen atoms at the 1 and 4 positions creates a specific spatial arrangement of hydrogen bond donors and acceptors and dictates the orientation of substituents. Modifications to the ring, such as the introduction of a carbonyl group at position 2 or a phenyl group at position 5, are well-established strategies to modulate this conformation and, consequently, the pharmacological profile.[2][6]

The 1,3-diazepine scaffold presents a different conformational landscape. The proximity of the nitrogen atoms can influence pKa values and create unique electronic environments. This scaffold is often incorporated into more rigid, polycyclic systems, as seen in the anticancer agent pentostatin and the β-lactamase inhibitor avibactam, where its structure is integral to mimicking a transition state or interacting with an enzyme's active site.[4]

Synthetic Accessibility: A Tale of Two Scaffolds

The synthetic chemistry for 1,4-diazepines, especially 1,4-benzodiazepines, is mature and extensively documented.[7][8] Conversely, while robust methods exist for 1,3-diazepines, the diversity of published routes is somewhat less extensive, reflecting its more recent emergence as a popular scaffold.[9]

Table 1: Summary of Common Synthetic Approaches

ScaffoldCommon Reaction TypeKey ReactantsGeneral Notes
1,4-Diazepine Condensation of diamines with dicarbonyls1,2-diamines, 1,3-dicarbonyl compoundsA foundational and versatile method for building the core ring.
1,4-Benzodiazepine Cyclization of 2-aminobenzophenonesSubstituted 2-aminobenzophenones, amino acidsThe classical approach pioneered by Leo Sternbach for drugs like diazepam.[2]
1,4-Benzodiazepine Palladium-catalyzed cyclizationN-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonatesA modern, efficient method for creating structurally diverse derivatives.[10]
1,3-Diazepine Double vinylic substitutionKetene dithioacetals, 1,4-diaminobutaneA novel microwave-assisted method for producing 2-substituted 1,3-diazepines.[11]
1,3-Diazepine Annulation of allenoates with dinucleophilesβ'-acetoxy allenoates, N,N-dinucleophilesPhosphine-catalyzed reaction providing functionalized 1,3-diazepine derivatives.[12]
1,3-Diazepine Condensation of chalconesChalcones, urea/thioureaA common route for synthesizing fused 1,3-diazepine systems.

Below is a generalized workflow illustrating the path from scaffold synthesis to a candidate drug.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization cluster_2 Preclinical Phase A Starting Materials (e.g., Diamines, Dicarbonyls) B Core Scaffold Synthesis (1,3- or 1,4-Diazepine) A->B C Functionalization & Derivatization B->C D Primary Biological Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy & Toxicology Studies F->G H Candidate Selection G->H

Caption: General workflow from scaffold synthesis to candidate selection.

Part 2: Pharmacological Profile and Therapeutic Applications

The distinct structures of 1,3- and 1,4-diazepines predispose them to interact with different classes of biological targets, leading to vastly different therapeutic applications.

1,4-Diazepines: The Central Nervous System Modulators

The pharmacological identity of the 1,4-diazepine scaffold is inextricably linked to the benzodiazepine class of drugs. These compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] By binding to the benzodiazepine site on this receptor, they enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[2] This mechanism is the foundation for their potent anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), anticonvulsant, and muscle relaxant properties.[13]

Beyond their classical role, novel 1,4-diazepine derivatives have been investigated for a wide range of other activities, including as anticancer, antibacterial, and antifungal agents.[7][14]

1,3-Diazepines: The Versatile Enzyme Inhibitors and Beyond

The 1,3-diazepine scaffold is a privileged structure in the design of enzyme inhibitors.[4] Its unique geometry allows it to mimic transition states or effectively occupy the active sites of various enzymes. Key examples include:

  • Pentostatin: An inhibitor of adenosine deaminase (ADA) used in the treatment of hairy cell leukemia.[4]

  • Avibactam: A non-β-lactam β-lactamase inhibitor that is co-administered with antibiotics to combat resistant bacteria.[4]

  • Coformycin: A natural product with antiviral and anticancer properties, also acting as an ADA inhibitor.[4]

Furthermore, diaryl[1][8]diazepines have been synthesized and shown to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, by inducing cell cycle arrest.[15] This highlights a completely different mechanistic paradigm compared to the receptor-modulating 1,4-benzodiazepines.

Table 2: Head-to-Head Pharmacological Profile

Feature1,4-Diazepine Scaffold1,3-Diazepine Scaffold
Primary Biological Target Class Ion Channels (GABA-A Receptor)Enzymes (e.g., ADA, β-lactamase)
Primary Mechanism of Action Positive Allosteric ModulationCompetitive/Non-competitive Inhibition
Key Pharmacological Activities Anxiolytic, Sedative, Hypnotic, Anticonvulsant, Muscle Relaxant.[13]Anticancer, Antibacterial (via enzyme inhibition), Antiviral.[4]
Primary Therapeutic Area Central Nervous System (CNS) DisordersOncology, Infectious Diseases
Iconic Drug Examples Diazepam (Valium), Lorazepam (Ativan), Alprazolam (Xanax).[13]Pentostatin, Avibactam.[4]

Part 3: Comparative Structure-Activity Relationships (SAR)

Understanding the SAR for each scaffold is critical for rational drug design and lead optimization.

SAR of 1,4-Benzodiazepines

The SAR for 1,4-benzodiazepines is well-established from decades of research.[1][6]

  • Ring A (Benzene): An electron-withdrawing group (e.g., Cl, NO2) at position 7 is crucial for high anxiolytic activity. Substitution at positions 6, 8, or 9 generally decreases activity.[2][6]

  • Ring B (Diazepine): A methyl group at position 1 can increase activity.[6] A carbonyl group at position 2 is important for binding, while a hydroxyl group at position 3 often results in shorter-acting compounds.[16] Saturation of the 4,5-double bond leads to a loss of activity.[2]

  • Ring C (Phenyl at position 5): Substitution at the ortho (2') or di-ortho (2', 6') positions with halogens can enhance activity. Para substitution generally reduces activity.[16]

SAR of 1,3-Diazepines

The SAR for 1,3-diazepines is more target-specific. For the diaryl[1][8]diazepines developed as potential anti-cancer agents, studies have shown that:

  • Substitutions on the aryl rings play a critical role in modulating cytotoxic activity against cancer cell lines like HeLa and A549.[15]

  • The specific nature and position of these substituents influence the potency, with certain patterns leading to compounds that can induce G2/M phase cell cycle arrest.[15]

The diagram below contrasts the key modification "hotspots" on the benzo-fused versions of both scaffolds.

SAR_Comparison Conceptual SAR Hotspots pos1_4 1,4-Benzodiazepine pos7_4 pos7_4 pos1_4->pos7_4 Position 7: Electron-withdrawing group (Cl, NO2) essential for activity pos1N_4 pos1N_4 pos1_4->pos1N_4 Position 1: Small alkyl group optimal pos5Ph_4 pos5Ph_4 pos1_4->pos5Ph_4 Position 5 (Phenyl): Ortho-substitution increases activity pos1_3 1,3-Benzodiazepine posAryl1_3 posAryl1_3 pos1_3->posAryl1_3 Aryl Group 1: Substituents modulate target-specific potency (e.g., anticancer) posAryl2_3 posAryl2_3 pos1_3->posAryl2_3 Aryl Group 2: Influences cell cycle arrest activity 1,4-Benzodiazepine\n- Position 7: EWG critical\n- Position 1: Small alkyl optimal\n- Position 5-Phenyl: Ortho-substituents enhance 1,4-Benzodiazepine - Position 7: EWG critical - Position 1: Small alkyl optimal - Position 5-Phenyl: Ortho-substituents enhance 1,3-Diazepine\n- Target-specific SAR\n- Aryl substitutions are key\n- Modulate potency for\nenzyme inhibition or\nantiproliferative effects 1,3-Diazepine - Target-specific SAR - Aryl substitutions are key - Modulate potency for enzyme inhibition or antiproliferative effects

Caption: Key SAR hotspots for 1,4- and 1,3-benzodiazepine scaffolds.

Part 4: Experimental Protocols for Scaffold Evaluation

Trustworthy and reproducible experimental protocols are the bedrock of drug discovery. Here, we provide generalized, step-by-step methodologies for the synthesis and biological evaluation of representative compounds from each scaffold class.

Protocol 1: Synthesis of a 2-Substituted 1,3-Diazepine Derivative

This protocol is adapted from a microwave-assisted synthesis method, which offers efficiency and high yields.[11]

Objective: To synthesize a novel 2-substituted 1,3-diazepine via double vinylic substitution.

Methodology:

  • Vessel Preparation: To a microwave-compatible glass vessel, add the ketene dithioacetal starting material (1 mmol) and 1,4-diaminobutane (1 mmol).

  • Solvent Addition: Add ethanol (3 mL) to the vessel to dissolve the reactants.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.

  • Work-up: Upon completion, allow the vessel to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a dichloromethane/ethyl acetate mixture as the eluent to yield the pure 1,3-diazepine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of singlets in the 2.5–2.8 ppm range (characteristic of methylsulfanyl groups) and the appearance of new signals for the diazepine ring protons are key indicators of success.[11]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of a synthesized diaryl[1][8]diazepine derivative on a cancer cell line.[15]

Objective: To determine the in vitro antiproliferative activity of a test compound.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HeLa cervical cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test 1,3-diazepine compound in the culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G A Synthesized Diazepine Compound B Stock Solution Preparation (DMSO) A->B C Serial Dilution in Cell Culture Medium B->C D Treatment of Cancer Cells in 96-well Plate C->D E Incubation (e.g., 48 hours) D->E F MTT Reagent Addition & Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (Plate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for an in vitro MTT cell viability assay.

Conclusion and Future Outlook

The head-to-head comparison of 1,3-diazepine and 1,4-diazepine scaffolds reveals a fascinating dichotomy in the world of medicinal chemistry.

  • The 1,4-diazepine scaffold is a mature, highly validated framework primarily for CNS targets. Its role as a GABA-A receptor modulator is legendary, though its therapeutic utility is tempered by side effects like tolerance and dependence.[1] Future work in this area focuses on developing subtype-selective modulators to minimize these drawbacks.

  • The 1,3-diazepine scaffold represents a more nascent but arguably more versatile platform.[4] Its success in generating potent and specific enzyme inhibitors for cancer and infectious diseases showcases its immense potential outside the CNS.[4][15] The ongoing exploration of this scaffold is likely to yield novel therapeutics for a wide range of diseases.

For drug development professionals, the choice between these scaffolds is a strategic one. A project targeting anxiety might naturally start with the well-understood 1,4-benzodiazepine framework. However, a program seeking a novel enzyme inhibitor might find fertile ground in the underexplored chemical space of 1,3-diazepines. The principles of bioisosteric replacement and scaffold hopping suggest that learnings from one isomer could even inform the design of the other, potentially unlocking entirely new classes of bioactive molecules.[17][18] The continued investigation of both scaffolds is essential for the advancement of therapeutic science.

References

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Vertex Ai Search.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Silva, V. L. M., et al. (2012).
  • Wang, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][8]diazepines as potential anti-cancer agents. Molecular Diversity.

  • Malki, Y. (2021).
  • Khan, I., et al. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • de Oliveira, C. S. A., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Malki, Y., et al. (2021). 1,3‐Diazepine Derivatives: Strategies for Synthesis.
  • Poldinger, W. (1963). [Clinical trials with the benzodiazepine derivative Valium, a new psychopharmacological agent]. Schweizerische medizinische Wochenschrift.
  • De Fays, K., & Van Calenbergh, S. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews.
  • De Oliveira, C. S. A., et al. (2023). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry.
  • Codding, P. W., & Muir, A. K. S. (1985). Structure-Activity Relationships at the Benzodiazepine Receptor.
  • eGPAT. (2017). Structural activity relationships of benzodiazepines.
  • Benzodiazepine. Wikipedia.
  • Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). YouTube.
  • Brown, N., & Jacoby, E. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Brown, N., & Jacoby, E. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Diazepam. Wikipedia.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1,4-Diazepines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 1,4-diazepine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. However, the successful and, more importantly, reproducible synthesis of this seven-membered heterocyclic ring system can be a significant challenge. This guide provides an in-depth comparison of three commonly employed synthetic strategies, offering practical insights and experimental data to aid in the selection of the most appropriate method for your research needs. We will delve into the nuances of classical condensation reactions, modern palladium-catalyzed cyclizations, and efficient multicomponent reactions, with a focus on their reproducibility, scalability, and potential pitfalls.

Introduction: The Enduring Importance and Synthetic Challenges of 1,4-Diazepines

The 1,4-diazepine nucleus is a privileged scaffold in pharmacology, most famously represented by the benzodiazepine class of drugs known for their anxiolytic, sedative, and anticonvulsant properties. Beyond the central nervous system, derivatives of 1,4-diazepine have shown a wide array of biological activities, including as anti-HIV agents and for the treatment of peptic ulcers. This therapeutic importance drives the continuous development of novel and efficient synthetic routes.

However, the synthesis of a seven-membered ring containing two nitrogen atoms is not without its difficulties. Challenges often lie in achieving good yields, ensuring regioselectivity, and managing the purification of the final products. Reproducibility, the ability of a described method to be reliably repeated with similar outcomes, is a critical factor for any synthetic procedure, especially in a drug development pipeline where consistency is paramount. This guide aims to provide a critical evaluation of the reproducibility of published methods for synthesizing 1,4-diazepines, moving beyond theoretical yields to discuss the practical aspects of these chemical transformations.

Comparative Analysis of Key Synthetic Methodologies

Here, we compare three prominent methods for the synthesis of 1,4-diazepines: the classical condensation of diamines with carbonyl compounds, palladium-catalyzed intramolecular cyclization, and the Ugi multicomponent reaction. Each method offers distinct advantages and disadvantages in terms of versatility, efficiency, and, crucially, reproducibility.

Methodology General Principle Reported Yields Key Advantages Potential Reproducibility Challenges
Classical Condensation Reaction of a 1,2-diamine (e.g., o-phenylenediamine) with an α,β-unsaturated carbonyl compound or a β-dicarbonyl compound, often under acidic or basic catalysis.70-98%[1]Well-established, readily available starting materials, straightforward procedure.Formation of side products (e.g., quinoxalines, benzimidazoles), purification can be challenging, yields can be sensitive to reaction conditions and substrate.[2][3]
Palladium-Catalyzed Cyclization Intramolecular C-N bond formation from a suitably functionalized acyclic precursor, often an N-allyl-2-aminobenzylamine derivative, using a palladium catalyst.65-90%[4][5]High efficiency, good functional group tolerance, potential for stereocontrol.[4][6]Catalyst sensitivity, potential for β-hydride elimination leading to side products, cost of the catalyst, optimization of ligands and reaction conditions may be required.[5][7]
Ugi Multicomponent Reaction (MCR) A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly assemble a complex product that can then be cyclized to form the 1,4-diazepine ring.77-97% (for cyclized products)[8][9]High atom economy, operational simplicity, access to diverse structures from readily available starting materials.[8][9]Initial Ugi reaction may require optimization for specific substrates, cyclization step may require separate optimization, purification of the final product from a complex reaction mixture.[10][11]

In-Depth Analysis and Experimental Protocols

The Classical Condensation: A Time-Tested but Temperamental Workhorse

The condensation of a 1,2-diamine with a suitable dicarbonyl equivalent is one of the most traditional and direct routes to the 1,4-diazepine core. The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds is a prime example of this approach.[2][3]

Causality Behind Experimental Choices: The choice of catalyst (acidic or basic) is crucial as it influences the rate of both the initial imine formation and the subsequent intramolecular Michael addition. The solvent and temperature are also critical parameters that can affect the reaction rate and the formation of byproducts. For instance, the use of a protic solvent like ethanol can facilitate proton transfer steps, while aprotic solvents may favor different reaction pathways.

Self-Validating System and Trustworthiness: A key challenge to the reproducibility of this method is the potential for the formation of multiple products, including six-membered quinoxalines and five-membered benzimidazoles.[2] The trustworthiness of a reported protocol often depends on the thoroughness of the characterization of the obtained product to confirm the formation of the desired seven-membered ring. The purification process, often involving column chromatography or recrystallization, can also be a source of variability in yield.

Detailed Experimental Protocol (Representative Example):

Synthesis of a 1,5-Benzodiazepine via Condensation [1]

  • To a solution of o-phenylenediamine (1 mmol) and a chalcone derivative (1 mmol) in ethanol (10 mL), add a catalytic amount of silica-alumina (SiO2-Al2O3).

  • Reflux the reaction mixture at 80 °C for 60 minutes, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst and wash with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1,5-benzodiazepine.

Palladium-Catalyzed Cyclization: An Elegant but Sensitive Approach

Modern organometallic chemistry has provided powerful tools for the synthesis of heterocyclic compounds, and palladium-catalyzed reactions are at the forefront of these methods. The intramolecular carboamination of N-allyl-2-aminobenzylamine derivatives offers an efficient route to saturated 1,4-benzodiazepines.[5][6]

Causality Behind Experimental Choices: The choice of the palladium precursor, the ligand, and the base are critical for the success of these reactions. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. The base is required to deprotonate the amine, allowing it to participate in the catalytic cycle. The reaction temperature is also a key parameter that needs to be carefully controlled to avoid catalyst decomposition and the formation of side products.

Self-Validating System and Trustworthiness: A significant challenge to the reproducibility of palladium-catalyzed methods is the potential for competing side reactions, such as β-hydride elimination, which can lead to the formation of enamines and subsequently hydrolyzed ketone byproducts.[5] The sensitivity of the catalyst to air and moisture also necessitates the use of inert atmosphere techniques, which can be a source of variability if not strictly adhered to. The purity of the starting materials and reagents is also crucial for consistent results.

Detailed Experimental Protocol (Representative Example):

Palladium-Catalyzed Synthesis of a Saturated 1,4-Benzodiazepine [5]

  • To an oven-dried reaction tube, add Pd2(dba)3 (1 mol %), P(4-F-C6H4)3 (4 mol %), and NaOtBu (2.0 equiv).

  • Seal the tube with a septum and purge with argon.

  • Add a solution of the N-allyl-2-aminobenzylamine substrate (1.0 equiv) and the aryl bromide (2.0 equiv) in xylenes (to make a 0.2 M solution) via syringe.

  • Place the reaction tube in a preheated oil bath at 135 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 1,4-benzodiazepine product.

The Ugi Multicomponent Reaction: A Rapid and Versatile Strategy

Multicomponent reactions (MCRs) offer a powerful approach to rapidly generate molecular complexity in a single step. The Ugi four-component reaction (U-4CR) can be ingeniously employed to synthesize precursors that are readily cyclized to form the 1,4-diazepine ring.[8][9]

Causality Behind Experimental Choices: The Ugi reaction is typically carried out in a polar solvent like methanol to facilitate the various equilibria involved. The choice of the four components (amine, carbonyl, isocyanide, and carboxylic acid) allows for a high degree of diversity in the final product. The subsequent cyclization step is often promoted by a change in conditions, such as the addition of a base or an acid, and heating.

Self-Validating System and Trustworthiness: While the Ugi reaction itself is often robust, the reproducibility of the overall two-step process to form 1,4-diazepines can depend on the efficiency of the final cyclization step. In some cases, the Ugi product may be stable and require forcing conditions to cyclize, which can lead to decomposition and lower yields. The purification of the final product from a mixture containing unreacted starting materials and the Ugi intermediate can also be challenging. However, the ability to generate a library of compounds from a common set of starting materials makes this a highly attractive method in a drug discovery setting.

Detailed Experimental Protocol (Representative Example):

Ugi-Based Synthesis of a 1,4-Benzodiazepine [8]

  • Ugi Reaction: In a round-bottom flask, combine methyl anthranilate (1.0 equiv), an isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and a carboxylic acid (1.0 equiv) in methanol. Stir the mixture at room temperature for 48 hours.

  • Deprotection and Cyclization: After the Ugi reaction is complete (monitored by TLC), remove the methanol under reduced pressure. Dissolve the crude Ugi product in 1,2-dichloroethane containing 10% trifluoroacetic acid (TFA). Heat the mixture at 40 °C overnight.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 1,4-benzodiazepine.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of 1,4-diazepines, applicable to all the discussed methodologies.

1,4-Diazepine Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Selected Method Crude Product Crude Product Reaction->Crude Product Reaction Work-up Purification Purification Crude Product->Purification e.g., Chromatography Pure Product Pure Product Purification->Pure Product Analysis NMR Mass Spec HPLC Pure Product->Analysis Final Characterized Product Final Characterized Product Analysis->Final Characterized Product Data Interpretation

Caption: General workflow for the synthesis, purification, and analysis of 1,4-diazepines.

Conclusion and Future Outlook

The choice of a synthetic method for 1,4-diazepines should be guided by a careful consideration of the desired final structure, the available starting materials, and the required scale of the synthesis. While classical condensation reactions offer a straightforward approach, their reproducibility can be hampered by the formation of side products. Palladium-catalyzed cyclizations provide an elegant and efficient alternative, though they require careful optimization and handling of sensitive reagents. The Ugi multicomponent reaction stands out for its ability to rapidly generate diverse structures, but the subsequent cyclization step may need to be tailored for each specific substrate.

For researchers aiming for high reproducibility, particularly in a drug development setting, it is crucial to meticulously document all experimental parameters and to be aware of the potential pitfalls of each method. The development of more robust and scalable methods, perhaps through the use of flow chemistry or novel catalytic systems, will continue to be an important area of research in the field of 1,4-diazepine synthesis.

References

  • Yoshida, M., Okubo, S., Kurosaka, A., Mori, S., & Matsumoto, K. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • Zhang, W., et al. (2025). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry. [Link]

  • El Kazzouli, S., et al. (2015). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science. [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters. [Link]

  • Zhang, W., et al. (2025). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Archives. [Link]

  • Dell'Anna, M. M., & Cera, G. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. [Link]

  • Zhang, W., et al. (2025). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Preprint. [Link]

  • Miliciani, M., et al. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters. [Link]

  • Dell'Anna, M. M., & Cera, G. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. AIR Unimi. [Link]

  • Yoshida, M., et al. (2025). Synthesis of 1,4‐benzoxazepines. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions. PubMed. [Link]

  • Various Authors. (n.d.). Two-component reactions of OPD with α,β-unsaturated ketones for synthesis of 1,5-BZDs. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC. [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]

  • Dell'Anna, M. M., & Cera, G. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Yoshida, M., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC. [Link]

  • Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ResearchGate. [Link]

  • Dömling, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Chemical Biology. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(Pyridin-4-ylmethyl)-1,4-diazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(Pyridin-4-ylmethyl)-1,4-diazepane and associated waste. As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the required safety protocols.

Pre-Disposal Hazard Assessment & Risk Mitigation

Before handling any waste, it is crucial to understand the potential hazards. Based on its chemical structure, this compound should be treated as a substance with the following potential hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3][4]

  • Flammability: As with many organic compounds, it may be flammable, especially if in a solvent.[3][5]

  • Environmental Hazard: Pyridine derivatives can be toxic to aquatic life. Therefore, drain disposal is strictly prohibited.[2][6]

Engineering Controls & Personal Protective Equipment (PPE)

All handling and preparation of this waste for disposal must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[1][2][7] The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as Butyl rubber or Viton®. Nitrile may not be sufficient for prolonged contact.[1][7]To prevent skin contact and absorption, which is a primary route of exposure for pyridine-like compounds.[3]
Eye Protection Chemical splash goggles or safety glasses with side-shields.[1][4]To protect eyes from splashes of liquid waste or contact with solid residues.
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Waste Segregation & Container Management

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix waste streams. [8]

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[9][10] This area must be near the point of generation, under the direct control of lab personnel, and clearly marked with "Hazardous Waste" signage.[10][11]

  • Use Compatible Containers: Waste must be collected in containers compatible with the chemical. For this compound waste, high-density polyethylene (HDPE) or glass containers are appropriate.[2] Ensure the container has a secure, screw-top cap to prevent leakage.[9]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[8] The label must include:

    • The words "Hazardous Waste" [10][12]

    • The full chemical name: "this compound" (no formulas or abbreviations).[12]

    • A list of all components in the container by percentage, including solvents.[9][12]

    • The associated hazards (e.g., Flammable, Toxic, Irritant).[12]

    • The date the container was first used and the date it becomes full.[12]

Step-by-Step Disposal Procedures

The following procedures detail the disposal pathways for different forms of waste containing this compound.

3.1. Concentrated or Neat Compound and Grossly Contaminated Materials

This category includes expired pure compound, reaction residues, or materials used to clean up significant spills.

  • Collection: Carefully transfer the solid or liquid waste into a designated hazardous waste container using appropriate tools (e.g., chemical-resistant spatula, funnel).

  • Container Management: Do not fill the container beyond 90% capacity to allow for expansion.[11] Keep the container securely capped at all times, except when adding waste.[9][13]

  • Storage: Store the sealed container in your designated SAA, segregated from incompatible materials like strong acids and oxidizing agents.[7][9]

  • Pickup: Once the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8]

3.2. Dilute Solutions (Aqueous & Organic)

This includes waste from analytical procedures, reaction workups, and cleaning rinsates.

  • Segregation: Maintain separate waste streams for aqueous and organic solvent solutions. Do not mix them.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a labeled hazardous waste container. Under no circumstances should this be poured down the drain. [2][6] While some guidelines allow for the neutralization of simple acidic or basic solutions for drain disposal, the ecotoxicity of heterocyclic compounds prohibits this practice.[9]

  • Organic Solvent Waste: Collect all organic solutions in a separate, appropriately labeled hazardous waste container. Note all solvent components and their percentages on the label.[13]

  • Storage & Pickup: Store sealed containers in the SAA and arrange for EHS pickup as described above.

3.3. Contaminated Labware and PPE

This waste stream includes items with trace contamination, such as pipette tips, empty vials, gloves, and absorbent paper.

  • Collection: Place all contaminated solid waste into a dedicated, labeled hazardous waste bag or container. This is often referred to as "Contaminated Solid Waste" or "Lab Trash."

  • Sharps: Any contaminated needles or blades must be placed in a designated sharps container.

  • Decontamination of Glassware: For reusable glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) followed by water. The initial solvent rinsate must be collected as hazardous organic solvent waste. Subsequent aqueous rinses can be collected as hazardous aqueous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_0 cluster_1 Categorize Waste Type cluster_2 Select Appropriate Waste Container cluster_3 WasteGen Waste Generation Point (Fume Hood) Pure Pure/Concentrated Compound or Spill Cleanup Material WasteGen->Pure Identify Form Aqueous Dilute Aqueous Solution (e.g., HPLC waste, rinsate) WasteGen->Aqueous Identify Form Organic Dilute Organic Solution (e.g., reaction mixture, TLC) WasteGen->Organic Identify Form Solid Contaminated Solids (Gloves, Vials, Pipettes) WasteGen->Solid Identify Form HW_Solid Container: Labeled 'Hazardous Waste - Solid' (HDPE or Glass) Pure->HW_Solid HW_Aq Container: Labeled 'Hazardous Waste - Aqueous' (Glass or HDPE Carboy) Aqueous->HW_Aq HW_Org Container: Labeled 'Hazardous Waste - Organic' (Solvent-safe Can/Bottle) Organic->HW_Org HW_Cont Container: Labeled 'Contaminated Lab Trash' (Lined solid waste box) Solid->HW_Cont EHS Store in SAA & Request EHS Pickup for Incineration HW_Solid->EHS Container Full HW_Aq->EHS Container Full HW_Org->EHS Container Full HW_Cont->EHS Container Full

Caption: Decision workflow for segregating this compound waste.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your supervisor.

    • Contact your institution's EHS department or emergency response team immediately.[1] Do not attempt to clean it up yourself.

By adhering to these procedures, you ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.

References
  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • AA Blocks. (2025, January 18). Safety Data Sheet for 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine Safety Data Sheet.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential, immediate safety and logistical information for the handling of 1-(Pyridin-4-ylmethyl)-1,4-diazepane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Adherence to these procedures is paramount for ensuring personal safety and the integrity of your research environment.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

The primary hazards associated with this compound are extrapolated from its pyridine component. Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or comes into contact with the skin.[3][4] It is also known to cause skin and eye irritation.[3][5] The diazepine component, while generally less acutely toxic, can have pharmacological effects and may present its own set of biological hazards. Therefore, we must treat this compound with a high degree of caution.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4]

  • Skin and Eye Irritation: Direct contact can cause irritation or potential burns.[3][5]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory discomfort.

  • Flammability: As with many organic compounds, flammability is a potential concern.

Hazard CategoryAnticipated Risk LevelRationale
Acute Oral Toxicity ModeratePyridine derivatives are known to be harmful if ingested.[4]
Acute Dermal Toxicity ModerateSkin absorption can be a significant route of exposure for pyridine compounds.[3]
Acute Inhalation Toxicity ModerateVapors, especially if heated, can be harmful if inhaled.[3][6]
Skin Corrosion/Irritation HighDirect contact is likely to cause irritation.[5]
Eye Damage/Irritation HighSplashes pose a significant risk of serious eye irritation.[5]
Flammability ModerateAssumed based on the organic nature of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable. The goal is to create a comprehensive barrier against all potential routes of exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex, as they offer better protection against pyridine and its derivatives.[2][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] When there is a heightened risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin and Body Protection: A chemical-resistant lab coat is essential to protect against skin contact.[3] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3][6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

3.1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.[7]

  • Ventilation Check: Before commencing work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • PPE Donning: Put on all required PPE as outlined in Section 2.

3.2. Handling and Use:

  • Container Inspection: Before opening, inspect the container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols. Use tools and equipment that can be easily decontaminated.

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent the escape of vapors.[3]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[7]

3.3. Post-Handling and Decontamination:

  • Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent, such as isopropanol or ethanol, followed by soap and water, is recommended.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Small Spill For a small spill within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[6] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of in a designated hazardous waste bag.

Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation.

Final Disposal:

Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start: Plan Experiment check_sds Review Safety Info (Analogous Compounds) start->check_sds gather_materials Gather Materials & Reagents check_sds->gather_materials ppe_station Don Appropriate PPE gather_materials->ppe_station dispense Dispense Compound ppe_station->dispense Enter Fume Hood reaction Perform Experiment dispense->reaction close_container Securely Close Container reaction->close_container spill Spill Occurs reaction->spill exposure Exposure Occurs reaction->exposure decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate Exit Fume Hood waste_disposal Segregate & Label Hazardous Waste decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.